1-Methyl-1H-imidazol-5-yl isocyanate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-isocyanato-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-8-3-6-2-5(8)7-4-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPSQWDVJQVAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590476 | |
| Record name | 5-Isocyanato-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-99-9 | |
| Record name | 5-Isocyanato-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1H-imidazol-5-yl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 1-Methyl-1H-imidazol-5-yl isocyanate. Due to the limited availability of specific experimental data for this compound, this guide combines available information with established principles of organic chemistry for related compounds to offer a thorough resource for laboratory professionals.
Chemical and Physical Properties
This compound is a heterocyclic compound containing a reactive isocyanate functional group. While specific experimentally determined physical properties are not widely published, its fundamental chemical identifiers are well-established.
| Property | Value | Source |
| CAS Number | 499770-99-9 | --INVALID-LINK-- |
| Molecular Formula | C₅H₅N₃O | --INVALID-LINK-- |
| Molecular Weight | 123.11 g/mol | --INVALID-LINK-- |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Solubility | Likely soluble in aprotic organic solvents (e.g., THF, DCM, acetonitrile). Reactive with protic solvents (e.g., water, alcohols, amines). | Inferred from isocyanate reactivity |
| Stability | Moisture-sensitive. May polymerize upon storage or in the presence of catalysts. | Inferred from isocyanate reactivity |
Synthesis
The logical precursor for this synthesis is 1-methyl-1H-imidazole-5-carboxylic acid .
Experimental Protocol: A Generalized Curtius Rearrangement Approach
Disclaimer: This is a generalized protocol and has not been optimized for this specific substrate. Appropriate safety precautions for handling azides and isocyanates must be followed.
Step 1: Acyl Chloride Formation
-
To a solution of 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 1-methyl-1H-imidazole-5-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
Step 2: Acyl Azide Formation
-
Dissolve the crude acyl chloride in anhydrous acetone or a similar aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium azide (NaN₃) (1.5 eq) in a minimal amount of water dropwise, ensuring the temperature does not rise significantly. Caution: Sodium azide is highly toxic, and acyl azides are potentially explosive.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by IR spectroscopy for the disappearance of the acyl chloride peak and the appearance of the characteristic acyl azide peak (~2140 cm⁻¹).
-
Upon completion, carefully quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature to yield the crude 1-methyl-1H-imidazole-5-carbonyl azide.
Step 3: Curtius Rearrangement to Isocyanate
-
Dissolve the crude acyl azide in a high-boiling, inert solvent such as toluene or diphenyl ether.
-
Heat the solution carefully. The rearrangement typically occurs at temperatures ranging from 60 to 100 °C, with the evolution of nitrogen gas. Caution: The reaction should be conducted in a well-ventilated fume hood with a blast shield.
-
Monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the rearrangement is complete, the resulting this compound in solution can be used directly or purified by vacuum distillation.
Caption: Synthetic pathway for this compound via Curtius rearrangement.
Reactivity and Handling
Isocyanates are highly electrophilic and reactive compounds. The isocyanate group of this compound is expected to react readily with a wide range of nucleophiles.
General Reactivity:
-
With Alcohols: Forms carbamates (urethanes).
-
With Amines: Forms ureas.
-
With Water: Forms an unstable carbamic acid, which decarboxylates to yield the corresponding amine (5-amino-1-methyl-1H-imidazole). This reaction is often vigorous.
-
With Thiols: Forms thiocarbamates.
Due to this high reactivity, this compound should be handled under anhydrous conditions and an inert atmosphere to prevent degradation and polymerization.
Safety Precautions:
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general hazards of isocyanates and related imidazole compounds should be considered. Isocyanates are known to be potent respiratory and skin sensitizers, and are generally toxic. The related compound, 1-methylimidazole, is corrosive and can cause severe skin and eye damage.[4]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place, away from moisture and incompatible materials such as acids, bases, alcohols, and oxidizing agents.
-
Spills: Absorb spills with an inert material and dispose of as hazardous waste. Do not use water to clean up spills, as this can lead to a violent reaction and the release of CO₂.
Potential Applications and Biological Interactions
The isocyanate functional group is a valuable moiety in medicinal chemistry and drug development for its ability to form stable covalent bonds with biological macromolecules. While there is no specific information on the biological activity or signaling pathways of this compound, its reactivity suggests potential applications as a covalent inhibitor or as a chemical probe.
The imidazole ring is a common feature in many biologically active molecules, and its presence in this compound could influence its binding to target proteins. The isocyanate group can react with nucleophilic residues on proteins, such as the side chains of lysine (amine), cysteine (thiol), serine (hydroxyl), and threonine (hydroxyl), leading to irreversible inhibition of enzyme activity or disruption of protein-protein interactions.
References
An In-depth Technical Guide to 1-Methyl-1H-imidazol-5-yl isocyanate (CAS Number: 499770-99-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazol-5-yl isocyanate (CAS No. 499770-99-9), a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the high reactivity of the isocyanate functional group and the established biological significance of the imidazole scaffold, this molecule represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This document covers its physicochemical properties, a detailed plausible synthesis protocol, its expected chemical reactivity, and safety and handling procedures. While direct applications in drug development for this specific isocyanate are not extensively documented in publicly available literature, this guide extrapolates its potential uses based on the known reactivity of isocyanates and the pharmacological importance of imidazole-containing molecules.
Physicochemical Properties
This compound is a small heterocyclic molecule. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 499770-99-9 | |
| Molecular Formula | C₅H₅N₃O | [1] |
| Molecular Weight | 123.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CN1C=NC=C1N=C=O | [1] |
| InChIKey | IPPSQWDVJQVAJK-UHFFFAOYSA-N | [1] |
Synthesis
While specific literature detailing the synthesis of this compound is scarce, a highly plausible and widely used method for the preparation of isocyanates from carboxylic acids is the Curtius rearrangement.[2][3] This reaction proceeds through an acyl azide intermediate, which then rearranges to the isocyanate with the loss of nitrogen gas.
The logical precursor for this synthesis is 1-Methyl-1H-imidazole-5-carboxylic acid (CAS No. 41806-40-0).
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol is a generalized procedure based on established methods for the Curtius rearrangement of heterocyclic carboxylic acids.[2][3] Optimization may be required for this specific substrate.
Materials:
-
1-Methyl-1H-imidazole-5-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous toluene (or other suitable high-boiling, inert solvent like dioxane)
-
Anhydrous glassware
-
Nitrogen or Argon source for inert atmosphere
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 1-Methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq) to act as a base. After a few minutes of stirring, add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material. The reaction involves the in-situ formation of the acyl azide, followed by its thermal decomposition and rearrangement to the isocyanate.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
The resulting solution of this compound can often be used directly in the next step.
-
If isolation is required, the solvent can be carefully removed under reduced pressure. Caution: Isocyanates can be heat-sensitive, so low-temperature distillation or crystallization should be considered. Purification by column chromatography on silica gel may be possible, but the high reactivity of the isocyanate necessitates careful selection of an inert eluent system.
-
Synthesis workflow for this compound.
Chemical Reactivity and Potential Applications in Drug Development
Isocyanates are highly electrophilic and react with a wide range of nucleophiles. This reactivity makes this compound a versatile intermediate for the synthesis of various derivatives, particularly ureas and carbamates, which are common motifs in bioactive molecules.
Reaction with Amines to Form Ureas
The reaction of isocyanates with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This is a common strategy in medicinal chemistry to link different molecular fragments.
General Protocol:
-
Dissolve the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile).
-
To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C or room temperature.
-
Stir the reaction for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the urea product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.
Reaction with Alcohols to Form Carbamates
The reaction with alcohols to form carbamates is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., DABCO) or a tin compound (e.g., DBTDL).
General Protocol:
-
Dissolve the alcohol (1.0 eq) and a catalytic amount of a suitable catalyst in an anhydrous aprotic solvent.
-
Add a solution of this compound (1.0 eq) dropwise.
-
The reaction may require heating to proceed at a reasonable rate. Monitor by TLC or LC-MS.
-
After completion, the reaction is quenched (e.g., with a small amount of methanol to consume any remaining isocyanate) and worked up. Purification is typically achieved by column chromatography.
Key reactivity pathways of this compound.
Potential in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. These include antifungal, anticancer, antihistaminic, and antihypertensive agents. The incorporation of an imidazole moiety can enhance the pharmacological profile of a molecule, for instance, by improving its solubility or its ability to form hydrogen bonds with biological targets.
Derivatives of this compound, such as ureas and carbamates, could be investigated for various therapeutic targets. For example, many kinase inhibitors feature a urea or a related moiety that forms key hydrogen bonds in the ATP-binding pocket of the enzyme. Given the prevalence of the imidazole core in bioactive compounds, it is plausible that derivatives of this isocyanate could exhibit interesting pharmacological properties. However, it must be stressed that no specific signaling pathways or drug development programs involving this compound have been identified in the reviewed literature.
Safety and Handling
Isocyanates as a class of compounds are toxic and require careful handling. They are potent respiratory and skin sensitizers.
| Hazard Class | Description |
| Acute Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. |
| Reproductive Toxicity | May damage fertility or the unborn child. |
Handling Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
Skin Protection: Wear a lab coat and ensure no skin is exposed.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines, alcohols, and strong bases.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound is a reactive chemical intermediate with potential for use in the synthesis of novel compounds, particularly for applications in drug discovery. Its synthesis can likely be achieved via the Curtius rearrangement of the corresponding carboxylic acid. The isocyanate group allows for the straightforward introduction of urea and carbamate linkages, which are prevalent in many biologically active molecules. While specific applications of this compound are not yet widely reported, its structural features suggest it could be a valuable tool for medicinal chemists. Due to the inherent hazards of isocyanates, strict safety protocols must be followed during its handling and use.
References
An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazol-5-yl Isocyanate from its Corresponding Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prospective synthesis of 1-Methyl-1H-imidazol-5-yl isocyanate from 1-methyl-1H-imidazol-5-amine. Due to the absence of a specific published experimental protocol for this exact conversion, this document outlines a robust and widely applicable method utilizing triphosgene as a phosgene equivalent. The methodologies, expected data, and procedural workflows are based on established principles of organic synthesis for the conversion of primary amines to isocyanates.
Introduction
This compound is a potentially valuable building block in medicinal chemistry and drug development. The isocyanate functional group is highly reactive and serves as a key precursor for the synthesis of a variety of derivatives, including ureas, carbamates, and thiocarbamates, which are common motifs in biologically active compounds. The synthesis of this intermediate from its corresponding amine, 1-methyl-1H-imidazol-5-amine, is a critical step in accessing these diverse chemical entities. This guide details a proposed synthetic route using triphosgene, a safer and more manageable alternative to phosgene gas.
Synthetic Strategy: Phosgene-Mediated Conversion
The most direct and established method for the conversion of a primary amine to an isocyanate is through the use of phosgene (COCl₂) or a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that serves as a convenient in situ source of phosgene, mitigating the hazards associated with handling gaseous phosgene.
The overall reaction is as follows:
Where R is the 1-methyl-1H-imidazol-5-yl group. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the desired isocyanate.
Proposed Experimental Protocol
This protocol is a general guideline and may require optimization for the specific substrate.
Materials:
-
1-methyl-1H-imidazol-5-amine
-
Triphosgene
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet is assembled.
-
Reagent Preparation: A solution of 1-methyl-1H-imidazol-5-amine (1.0 equivalent) and a non-nucleophilic base (2.2 equivalents) in the chosen anhydrous solvent is prepared. In a separate, dry flask, a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent is prepared.
-
Reaction Execution: The solution of 1-methyl-1H-imidazol-5-amine and base is cooled to 0 °C in an ice bath. The triphosgene solution is added dropwise to the stirred amine solution under an inert atmosphere over a period of 30-60 minutes.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
-
Work-up: Upon completion, the reaction mixture is filtered under an inert atmosphere to remove the hydrochloride salt of the base. The filtrate, containing the product, is then concentrated under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, although care must be taken to avoid decomposition due to the reactive nature of the isocyanate.
Safety Precautions:
-
Triphosgene is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction generates hydrogen chloride gas, which is corrosive. The reaction setup should be equipped with a gas trap to neutralize the evolved HCl.
-
All glassware must be thoroughly dried to prevent the hydrolysis of triphosgene and the product isocyanate.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis. These values are illustrative and represent typical outcomes for such reactions.
| Parameter | Value |
| Reactants | |
| 1-methyl-1H-imidazol-5-amine | 1.0 g (9.16 mmol) |
| Triphosgene | 1.09 g (3.66 mmol) |
| Triethylamine | 2.04 g (20.15 mmol) |
| Anhydrous Dichloromethane | 50 mL |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Product | |
| Expected Yield | 75-85% |
| Purity (by NMR/LC-MS) | >95% |
| Appearance | Colorless to pale yellow oil/solid |
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: A workflow diagram for the synthesis of this compound.
Reaction Mechanism
Caption: The reaction mechanism for the formation of the isocyanate from the primary amine.
Disclaimer: This document provides a proposed synthetic route and is intended for informational purposes for qualified researchers. The experimental protocol has not been validated for this specific transformation and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Spectroscopic Analysis of 1-Methyl-1H-imidazol-5-yl isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics for 1-Methyl-1H-imidazol-5-yl isocyanate. These predictions are based on known data for 1-methyl-1H-imidazole and the characteristic spectral features of isocyanates.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 (imidazole ring) | 7.5 - 7.7 | s | N/A |
| H4 (imidazole ring) | 7.0 - 7.2 | s | N/A |
| N-CH₃ | 3.6 - 3.8 | s | N/A |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C2 (imidazole ring) | 135 - 140 |
| C4 (imidazole ring) | 128 - 132 |
| C5 (imidazole ring) | 118 - 122 |
| N-CH₃ | 33 - 36 |
| N=C=O | 120 - 125 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N=C=O stretch (isocyanate) | 2240 - 2280 | Strong, Sharp |
| C=N stretch (imidazole ring) | 1500 - 1650 | Medium |
| C-H stretch (aromatic) | 3000 - 3150 | Medium |
| C-H stretch (aliphatic, N-CH₃) | 2850 - 3000 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 123.04 | Molecular Ion |
| [M-NCO]⁺ | 81.05 | Loss of isocyanate group |
| [M-CH₃]⁺ | 108.03 | Loss of methyl group |
Experimental Workflow
The structural elucidation of a novel or uncharacterized compound like this compound typically follows a standardized workflow to ensure accurate and comprehensive analysis.
1-Methyl-1H-imidazol-5-yl isocyanate molecular weight and formula
This document provides core technical data for 1-Methyl-1H-imidazol-5-yl isocyanate, intended for researchers, scientists, and drug development professionals. The information is compiled from chemical databases and supplier specifications.
Core Chemical Properties
The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C5H5N3O | [][2] |
| Molecular Weight | 123.115 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 499770-99-9 | [][2][3] |
Experimental Protocols & Signaling Pathways
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound and its core molecular identifiers.
Caption: Core properties of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Isocyanate Group on the Imidazole Ring
Introduction
The isocyanate group (–N=C=O) is a highly electrophilic and reactive functional group, central to the synthesis of polyurethanes, ureas, and a variety of other valuable compounds. Its reactivity, however, also presents challenges in handling and storage. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous scaffold in medicinal chemistry and a versatile component in synthetic chemistry.[1][2] The interaction between these two moieties gives rise to a unique and controllable chemical reactivity that is harnessed in fields ranging from advanced materials to drug discovery.
This technical guide provides an in-depth exploration of the reactivity of the isocyanate group when it is chemically associated with an imidazole ring. We will examine the formation and dissociation of imidazole-blocked isocyanates, the use of N-carbamoylimidazoles as stable isocyanate surrogates, and the role of isocyanates in the synthesis of complex imidazole-containing molecules. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Imidazole as a Reversible Blocking Agent for Isocyanates
One of the most significant applications of imidazole-isocyanate chemistry is in the creation of "blocked isocyanates". In this system, the isocyanate's high reactivity is temporarily masked by reacting it with an imidazole derivative. The resulting N-carbamoylimidazole adduct is significantly more stable and less susceptible to reaction with nucleophiles, including water.[3] Upon heating, this adduct undergoes a reversible retro-addition reaction, regenerating the highly reactive free isocyanate and the imidazole blocking agent.[3][4]
This thermal reversibility allows for precise control over the onset of isocyanate reactions, a critical feature in applications like powder coatings, adhesives, and one-component polyurethane systems where long-term storage stability is required.[5][6]
Mechanism of Blocking and Deblocking
The reaction involves the nucleophilic attack of the secondary amine nitrogen of the imidazole ring on the electrophilic carbon of the isocyanate group. The reverse reaction, or deblocking, is thermally induced.
Caption: Blocking of an isocyanate with imidazole and its thermal deblocking for reaction.
Quantitative Data: Deblocking Temperatures and Activation Energies
The temperature at which the blocked isocyanate efficiently dissociates (the deblocking temperature) is a critical parameter. It is highly dependent on the steric and electronic properties of the substituents on the imidazole ring. As the alkyl group on the imidazole becomes bulkier, the deblocking temperature tends to decrease.[4] This is attributed to increased steric hindrance in the adduct, which lowers the activation energy required for dissociation.[4][7]
| Blocking Agent | Isocyanate | Deblocking Onset Temp. (°C) | Bond Dissociation Energy (BDE) (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Data Source(s) |
| Imidazole (Imi) | HDI Trimer | ~110-120 | 45.42 | 47.90 | [4][7] |
| 2-Methylimidazole (MI) | HDI Trimer | ~100-110 | 43.19 | 45.72 | [4][7] |
| 2-Ethylimidazole (EI) | HDI Trimer | ~90-100 | 42.13 | 44.88 | [4][7] |
| 2-Isopropylimidazole (IPI) | HDI Trimer | ~80-90 | 41.68 | 44.20 | [4][7] |
| Imidazole | Toluene Diisocyanate (TDI) | ~170 (FTIR), ~216 (TGA) | - | - | [5][6] |
| 2-Methylimidazole | Toluene Diisocyanate (TDI) | Lower than Imidazole-TDI | - | - | [5][8] |
| Benzimidazole | Toluene Diisocyanate (TDI) | Lower than 2-Me-Imidazole-TDI | - | - | [5][8] |
Note: Deblocking temperatures can vary based on the analytical method used (e.g., FT-IR, DSC, TGA) and the specific experimental conditions.[6] BDE and Ea values are from Density Functional Theory (DFT) simulations.[4][7]
Experimental Protocol: Synthesis of an Imidazole-Blocked Isocyanate
This protocol is a generalized procedure based on the synthesis of imidazole-blocked hexamethylene diisocyanate (HDI) trimer, as described in the literature.[4]
Materials:
-
Imidazole derivative (e.g., Imidazole, 2-Methylimidazole)
-
Isocyanate (e.g., HDI trimer)
-
Propylene glycol monomethyl ether acetate (PMA) or other suitable anhydrous solvent
-
Nitrogen gas supply
-
Reaction flask with magnetic stirrer and heating mantle
-
FT-IR spectrometer
Procedure:
-
Set up a clean, dry reaction flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.
-
Charge the flask with the imidazole derivative and the anhydrous solvent (e.g., 0.36 g imidazole and 0.91 g PMA).[4]
-
Begin stirring and purge the system with nitrogen gas.
-
Heat the mixture to 60 °C and stir until the imidazole derivative is fully dissolved.
-
Slowly add the isocyanate (e.g., 1 g HDI trimer) to the mixture.[4] An exothermic reaction may be observed.
-
Maintain the reaction temperature at 60 °C and continue stirring under a nitrogen atmosphere for 2-4 hours.
-
Monitor the reaction progress using FT-IR spectroscopy by observing the disappearance of the characteristic isocyanate peak at approximately 2250–2280 cm⁻¹.[4]
-
Once the isocyanate peak is no longer detectable, the reaction is considered complete. The resulting solution of the imidazole-blocked isocyanate can be used directly or the solvent can be removed under reduced pressure if a solid product is desired.
N-Carbamoylimidazoles as Stable Isocyanate Surrogates
While blocked isocyanates are used for controlled release, a related class of compounds, N-alkyl carbamoylimidazoles, serve as stable, solid, and easily handleable equivalents for isocyanates in organic synthesis.[9] These are typically synthesized by reacting the salt of a primary amine with 1,1'-carbonyldiimidazole (CDI). This approach avoids the direct handling of toxic and reactive isocyanates and prevents the formation of symmetrical urea byproducts.[9]
These N-carbamoylimidazoles can then react with a wide range of nucleophiles under controlled conditions to generate ureas, carbamates, and thiocarbamates, making them powerful tools in drug discovery for library synthesis.[9]
Workflow: Synthesis and Reaction of Isocyanate Surrogates
Caption: Synthesis of N-carbamoylimidazoles and their use as isocyanate equivalents.
Experimental Protocol: Synthesis of an N,N'-Disubstituted Urea via an N-Carbamoylimidazole Intermediate
This protocol is adapted from methodologies described for using N-alkyl carbamoylimidazoles as isocyanate equivalents.[9]
Step A: Synthesis of the N-Alkyl Carbamoylimidazole
-
Dissolve the primary amine hydrochloride or trifluoroacetate salt (1.0 eq.) in an anhydrous aprotic solvent such as acetonitrile or THF.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.05 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, the reaction mixture can often be used directly, or the product can be isolated by removing the solvent and purifying via chromatography if necessary.
Step B: Synthesis of the Urea
-
To the solution or isolated N-alkyl carbamoylimidazole (1.0 eq.) from Step A, add a second primary or secondary amine (1.1 eq.).
-
If the nucleophile is an amine salt, add a non-nucleophilic base like triethylamine or DBU (1.2 eq.).
-
Heat the reaction mixture, typically between 60-80 °C, for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the urea product.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure N,N'-disubstituted urea.
Isocyanates as Reagents in Imidazole Synthesis
Beyond forming adducts at the imidazole nitrogen, isocyanates are also powerful reagents for the functionalization of the imidazole ring itself, particularly at the C2 position.[10][11] This is typically achieved through multicomponent reactions (MCRs) where an imidazole, an isocyanate, and a third reactive partner, such as an activated alkyne, combine in a single step to form a complex molecule.[10] These reactions are highly efficient and atom-economical, providing rapid access to densely functionalized imidazole derivatives that are of high interest in medicinal chemistry.
Reaction Pathway: Three-Component C2-Functionalization
Caption: Three-component reaction for the C2-functionalization of an imidazole ring.
Experimental Protocol: General Procedure for Three-Component C2-Functionalization of Imidazole
This generalized protocol is based on literature reports of catalyst-free, three-component reactions involving imidazoles, isocyanates, and acetylenic ketones.[10]
Materials:
-
1-Substituted imidazole (e.g., 1-methylimidazole)
-
Isocyanate (e.g., phenyl isocyanate)
-
Acetylenic ketone (e.g., ethyl benzoylacetate)
-
Anhydrous solvent (e.g., dichloromethane or solvent-free)
-
Reaction vial with magnetic stir bar
Procedure:
-
To a clean, dry reaction vial containing a magnetic stir bar, add the 1-substituted imidazole (1.2 eq.) and the acetylenic ketone (1.0 eq.).
-
Add the isocyanate (1.0 eq.) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-2 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a cold solvent like diethyl ether, and dried.
-
If the product is soluble, the solvent (if any) is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the pure C2-functionalized imidazole derivative.
Applications in Drug Development and Materials Science
The chemistry of imidazole-isocyanate systems is not merely an academic curiosity; it is the foundation for significant real-world applications.
-
Drug Development: The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][12] The ability to form stable urea linkages using N-carbamoylimidazole surrogates is a vital tool for lead optimization, allowing medicinal chemists to probe structure-activity relationships by creating diverse libraries of compounds without handling hazardous isocyanates.[9]
-
Materials Science: In the coatings industry, particularly for automotive applications, imidazole-blocked isocyanates are enabling the development of low-temperature curing systems.[4][7] By selecting an imidazole derivative with the appropriate deblocking temperature, formulators can create stable, one-component coatings that cure efficiently at lower temperatures (e.g., 100-120 °C), saving energy and allowing for the coating of heat-sensitive substrates.[4]
-
Bioconjugation: The high reactivity of isocyanates makes them attractive for labeling biomolecules. Emerging strategies focus on the "on-demand" generation of isocyanates from stable precursors at a specific biological site, a concept that parallels the controlled deblocking of imidazole-isocyanate adducts.[13] This approach aims to improve the selectivity of protein labeling in complex biological environments.
Conclusion
The reactivity of the isocyanate group in conjunction with the imidazole ring presents a powerful and versatile platform for chemical innovation. The formation of thermally reversible imidazole-blocked isocyanates provides an elegant solution for controlling reactivity in polymer and materials applications. Concurrently, the use of stable N-carbamoylimidazoles as isocyanate surrogates offers a safer and more efficient route for synthesizing ureas and related functional groups, which is of paramount importance in drug discovery. Finally, the use of isocyanates as key reagents in multicomponent reactions enables the rapid construction of complex, functionalized imidazole heterocycles. A thorough understanding of these principles empowers researchers and developers to design next-generation materials, pharmaceuticals, and chemical probes with enhanced precision and performance.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]
- 10. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Methyl-1H-imidazol-5-yl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the thermal properties of 1-Methyl-1H-imidazol-5-yl isocyanate is limited. This document provides a comprehensive technical guide based on the established principles of thermal analysis of related heterocyclic and isocyanate compounds to project its likely behavior.
Executive Summary
This compound is a reactive heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents. The presence of the highly electrophilic isocyanate group, attached to a thermally stable imidazole core, dictates its chemical reactivity and thermal behavior. A thorough understanding of its thermal stability and decomposition pathways is paramount for safe handling, storage, and optimization of synthetic protocols. This guide outlines the expected thermal properties, standardized experimental methodologies for their determination, and plausible decomposition mechanisms.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₅N₃O |
| Molecular Weight | 123.11 g/mol |
| Appearance | Expected to be a solid or liquid at ambient temperature |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Expected to be soluble in a range of organic solvents |
Thermal Stability and Decomposition Profile
The thermal stability of this compound can be rigorously assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Representative Thermal Analysis Data
The following table presents a summary of projected quantitative data from TGA and DSC analyses of this compound conducted under an inert nitrogen atmosphere.
| Parameter | Description | Representative Value |
| T_onset (DSC) | Onset temperature of decomposition | 145 - 175 °C |
| T_peak (DSC) | Peak temperature of decomposition | 170 - 200 °C |
| ΔH_decomp (DSC) | Enthalpy of decomposition | -75 to -160 J/g (exothermic) |
| T_5% (TGA) | Temperature at which 5% weight loss occurs | 155 - 185 °C |
| T_10% (TGA) | Temperature at which 10% weight loss occurs | 170 - 200 °C |
| T_max (TGA) | Temperature of the maximum rate of decomposition | 185 - 215 °C |
| Residue at 500°C (TGA) | Percentage of mass remaining after heating | < 15% |
Detailed Experimental Protocols
The following methodologies are recommended for the thermal analysis of this compound.
3.2.1 Thermogravimetric Analysis (TGA)
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: An accurately weighed sample of 5-10 mg of this compound is placed in an alumina or platinum crucible.
-
Experimental Parameters:
-
Purge Gas: High-purity nitrogen with a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Program: Isothermal at 25 °C for 5 minutes, followed by a ramp to 500 °C.
-
-
Data Interpretation: The mass of the sample is recorded as a function of temperature. The onset of decomposition, temperatures corresponding to 5% and 10% mass loss, and the temperature of the maximum rate of decomposition (from the first derivative of the TGA curve, DTG) are determined.
3.2.2 Differential Scanning Calorimetry (DSC)
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: An accurately weighed sample of 2-5 mg of this compound is hermetically sealed in an aluminum pan. An empty, hermetically sealed aluminum pan serves as the reference.
-
Experimental Parameters:
-
Purge Gas: High-purity nitrogen with a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Program: Isothermal at 25 °C for 5 minutes, followed by a ramp to 300 °C (or until the decomposition event is complete).
-
-
Data Interpretation: The differential heat flow to the sample is measured as a function of temperature. The onset and peak temperatures of thermal events such as melting and decomposition are identified, and the corresponding enthalpy changes are calculated from the peak areas.
Visualized Experimental Workflow and Decomposition Pathways
Experimental Workflow Diagram
The diagram below outlines a standard experimental workflow for the comprehensive thermal analysis of this compound.
Caption: A Standardized Workflow for Thermal Analysis.
Plausible Thermal Decomposition Pathways
The isocyanate functional group is known for its high reactivity, which can lead to several decomposition pathways at elevated temperatures. These include dimerization to form uretidinediones, trimerization to form isocyanurates, and reaction with any residual moisture to yield an unstable carbamic acid, which would then decompose to the corresponding amine and carbon dioxide. The resulting amine can further react with unreacted isocyanate to form a urea derivative. The imidazole ring itself is expected to exhibit higher thermal stability and may remain intact during the initial phases of decomposition.
Caption: Plausible Thermal Decomposition Pathways.
Conclusion
This technical guide provides a scientifically grounded framework for understanding the thermal stability and decomposition of this compound. The outlined experimental protocols offer a standardized approach for empirical determination of its thermal properties. The proposed decomposition pathways, based on the known chemistry of isocyanates, provide a basis for interpreting experimental data and for anticipating potential side reactions in synthetic applications. It is imperative that researchers conduct their own thermal analyses to verify these projected properties before utilization in any process.
Solubility Profile of 1-Methyl-1H-imidazol-5-yl isocyanate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 1-Methyl-1H-imidazol-5-yl isocyanate in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document emphasizes the experimental protocols and analytical methodologies required to establish its solubility profile. It is intended to serve as a foundational resource for researchers in drug development and organic synthesis, enabling informed solvent selection for reactions, purifications, and formulation development.
Introduction to this compound
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The imidazole ring is a common scaffold in many pharmaceutical agents, valued for its hydrogen bonding capabilities and metabolic stability. The isocyanate group (-N=C=O) is a highly reactive functional group, making the molecule a versatile building block for the synthesis of ureas, carbamates, and other derivatives. Understanding the solubility of this reagent is critical for its effective use, influencing reaction kinetics, purification strategies (e.g., crystallization), and the formulation of finished products. This guide outlines the key factors influencing its solubility and provides detailed protocols for its empirical determination.
Theoretical Solubility Profile
The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational basis for predicting solubility.
-
Molecular Structure: this compound possesses both polar and reactive features.
-
The 1-methyl-1H-imidazole moiety contains nitrogen atoms that can act as hydrogen bond acceptors, contributing to its polarity. Imidazole itself is soluble in polar solvents like water and ethanol.[1][2] The methyl group slightly increases its lipophilicity compared to unsubstituted imidazole.
-
The isocyanate group (-N=C=O) is highly electrophilic and will react with protic solvents (e.g., water, alcohols, primary/secondary amines). This reactivity necessitates the use of dry, aprotic solvents for solubility determination to avoid degradation of the solute.
-
-
Solvent Selection:
-
Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Ethyl Acetate are anticipated to be good candidates for solubilizing the compound due to their ability to engage in dipole-dipole interactions without reacting with the isocyanate group.
-
Non-Polar Solvents: Solvents such as toluene and hexane are likely to be poorer solvents, although the imidazole ring may still allow for some limited solubility.[3]
-
Protic Solvents: Alcohols, water, and other protic solvents should be strictly avoided for solubility studies unless the goal is to study the reaction and subsequent solubility of the resulting derivative.
-
The following diagram illustrates the logical relationship between solvent properties and the anticipated solubility of the target compound.
Experimental Protocols for Solubility Determination
Due to the reactive nature of isocyanates, all experiments must be conducted using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Protocol 1: Gravimetric Method for Solubility Estimation
This method provides a straightforward approach to estimate solubility and is useful for initial solvent screening.
Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Graduated burette or calibrated pipettes
-
Magnetic stirrer and stir bars
-
Constant temperature bath
Methodology:
-
Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of this compound into a clean, dry vial equipped with a magnetic stir bar.
-
Solvent Addition: Using a burette, add a small, precise volume (e.g., 0.1 mL) of the selected anhydrous solvent to the vial.
-
Equilibration: Cap the vial tightly and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously for a set period (e.g., 30-60 minutes) to allow for dissolution.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Titration: If the solid has completely dissolved, continue to add precise aliquots of the solute until a slight excess of solid remains undissolved after vigorous stirring. If the initial amount did not dissolve, continue to add precise volumes of solvent until complete dissolution is achieved.
-
Calculation:
-
If adding solute to a fixed volume of solvent: Solubility (g/L) = (Total mass of solute added, g) / (Volume of solvent, L)
-
If adding solvent to a fixed mass of solute: Solubility (g/L) = (Mass of solute, g) / (Total volume of solvent added, L)
-
Protocol 2: Isothermal Shake-Flask Method with HPLC Quantification
This method provides more accurate and reproducible quantitative data by analyzing the concentration of a saturated solution.
Materials:
-
Same as Protocol 1, plus:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks
-
Derivatizing agent (e.g., Di-n-butylamine (DBA) in anhydrous solvent)[4]
-
HPLC-grade solvents for mobile phase
Methodology:
Part A: Preparation of Saturated Solution
-
Add an excess amount of this compound to a vial containing a known volume of the chosen anhydrous solvent. "Excess" means enough solid is present to ensure saturation, with undissolved solid remaining.
-
Seal the vial and place it in a shaker or stirrer within a constant temperature bath for a sufficient time to reach equilibrium (e.g., 24-48 hours).
Part B: Sample Derivatization and Analysis
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a pre-weighed vial. This step removes any suspended solids.
-
Accurately weigh the filtered saturated solution.
-
Immediately add a known excess of a derivatizing agent solution (e.g., DBA in toluene). The amine will react with the isocyanate to form a stable urea derivative, preventing degradation.[4]
-
Allow the derivatization reaction to proceed to completion (e.g., overnight at 60°C, depending on the chosen reagent).[4]
-
Prepare a series of calibration standards by reacting known concentrations of this compound with the derivatizing agent.
-
Analyze the derivatized sample and calibration standards by HPLC. A C18 column is often suitable, with detection at a wavelength appropriate for the urea derivative (e.g., 254 nm).[5]
-
Quantify the concentration of the urea derivative in the sample by comparing its peak area to the calibration curve.
-
Back-calculate the original concentration of this compound in the saturated solution to determine the solubility.
The following diagram outlines the experimental workflow for the HPLC-based method.
Data Presentation
Quantitative solubility data should be recorded systematically. The following table provides a template for summarizing experimental results.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Notes |
| Dichloromethane | 25 | Gravimetric | Anhydrous, under N₂ | ||
| Acetonitrile | 25 | HPLC | Anhydrous, under N₂ | ||
| Tetrahydrofuran | 25 | HPLC | Anhydrous, under N₂ | ||
| Toluene | 25 | Gravimetric | Anhydrous, under N₂ | ||
| Ethyl Acetate | 25 | HPLC | Anhydrous, under N₂ |
Conclusion
Determining the solubility of this compound requires careful consideration of its reactive isocyanate functionality. The use of anhydrous aprotic solvents and inert atmospheric conditions is paramount to obtaining accurate and reliable data. While a theoretical assessment suggests higher solubility in polar aprotic solvents, empirical determination through methods such as the isothermal shake-flask technique coupled with HPLC analysis is essential. The protocols and information presented in this guide provide a robust framework for researchers to systematically characterize the solubility profile of this versatile compound, facilitating its broader application in scientific research and development.
References
- 1. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
The Crossroads of Reactivity and Bioactivity: An In-depth Technical Guide to Imidazole and Isocyanate Chemistry in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Concurrently, isocyanates, highly reactive chemical entities, are pivotal reagents in organic synthesis. While the direct conjugation of these two moieties into a distinct class of "imidazole-based isocyanates" as therapeutic agents is not extensively documented in scientific literature, their chemical paths intersect in significant ways, from the synthesis of bioactive imidazoles to critical toxicological considerations. This technical guide provides a comprehensive overview of these intersections, summarizing key biological activities of imidazole derivatives, the role of isocyanate-related chemistry in their synthesis, and important toxicological findings that link these two chemical families.
Broad-Spectrum Biological Activities of Imidazole Derivatives
Imidazole-containing compounds exhibit a vast range of pharmacological effects, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and enzyme inhibitory activities.[1][3][4] Their unique electronic properties and ability to engage in various biological interactions make them a privileged scaffold in drug design.[5]
Anticancer Activity
Numerous imidazole derivatives have been investigated for their potential as anticancer agents.[6][7] They have been shown to target various pathways and molecules crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected Imidazole Derivatives
| Compound Class | Target Cell Line(s) | IC50 (µM) | Reference |
| Purine Derivatives | MDA-MB-231 | 1.22 and 2.29 | [6] |
| Purine Derivatives | A549 | 2.29 - 9.96 | [6] |
| Imidazole-1,2,4-oxadiazole-piperazine hybrids | - | - | [8] |
Antimicrobial Activity
The imidazole core is a well-established pharmacophore in the development of antimicrobial agents.[9][10][11] These compounds can disrupt microbial cell walls, inhibit essential enzymes, or interfere with nucleic acid synthesis.[9]
Table 2: Antimicrobial Activity of Selected Imidazole Derivatives
| Compound | Target Microorganism(s) | MIC (µg/mL) | Reference |
| Di- and trisubstituted imidazoles | Fungal species | - | [11] |
| Imidazole derivatives | Mycobacterium tuberculosis | - | [12] |
The Role of Isocyanates and Isocyanides in the Synthesis of Bioactive Imidazoles
While not typically found in the final drug structure, isocyanate and isocyanide chemistry is instrumental in the synthesis of certain classes of biologically active imidazoles. The van Leusen imidazole synthesis, for example, utilizes tosylmethylisocyanide (TosMIC) as a key reagent.[13][14]
The van Leusen Imidazole Synthesis
This powerful reaction involves the base-induced cycloaddition of TosMIC to an aldimine, forming the imidazole ring. This method offers a versatile route to a wide range of substituted imidazoles.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemlett.com [jchemlett.com]
- 8. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological screening of di- and trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antitubercular screening of imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-1H-imidazol-5-yl Isocyanate and its Derivatives: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazol-5-yl isocyanate, its structural analogs, and derivatives. While direct extensive research on this specific molecule is limited, this paper extrapolates from the rich chemistry and pharmacology of the broader imidazole class to present its synthesis, reactivity, and potential as a scaffold in drug discovery. The imidazole core is a privileged structure in medicinal chemistry, known for its role in a multitude of pharmacologically active agents.[1] This guide details synthetic routes to the 1-methyl-1H-imidazol-5-yl core, the introduction of the isocyanate functionality, and subsequent derivatization to form ureas and carbamates. Furthermore, it explores the potential biological activities of these derivatives, with a focus on their prospective roles as kinase and enzyme inhibitors, drawing parallels from structurally related compounds. Experimental protocols, quantitative data from analogous series, and diagrammatic representations of synthetic workflows and biological pathways are provided to support researchers in this promising area of study.
Introduction to the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of several essential biological molecules, including the amino acid histidine and purines.[2][3] Its unique electronic properties and ability to act as a proton donor and acceptor make it a versatile scaffold for interacting with various biological targets.[1] Consequently, imidazole derivatives have found widespread application as therapeutic agents with a broad spectrum of activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[4] The 1-methyl-1H-imidazol-5-yl moiety offers a specific substitution pattern that can be exploited to fine-tune the pharmacological profile of derivative compounds. The introduction of a highly reactive isocyanate group at the 5-position provides a gateway to a diverse library of urea and carbamate derivatives, which are themselves prevalent motifs in medicinal chemistry.
Synthesis and Derivatization
The synthesis of this compound and its subsequent derivatization involves a multi-step process, beginning with the construction of the core imidazole ring.
Synthesis of the 1-Methyl-1H-imidazol-5-yl Core
Several methods are established for the synthesis of substituted imidazoles. A common and versatile approach is the Van Leusen imidazole synthesis, which allows for the creation of the imidazole ring from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). For the synthesis of the 1-methyl-1H-imidazol-5-yl core, a plausible route would involve the reaction of an appropriate formaldehyde equivalent, methylamine, and a synthon that would provide the remaining two carbons of the imidazole ring with a suitable functional group at the 5-position for conversion to an isocyanate.
A more direct approach would be the functionalization of a pre-formed 1-methylimidazole. This could potentially be achieved through metallation at the 5-position followed by quenching with an electrophile that can be later converted to an isocyanate.
Formation of this compound
The conversion of a 5-functionalized 1-methylimidazole to the corresponding isocyanate can be achieved through several standard organic chemistry transformations. A common precursor is the corresponding carboxylic acid or its derivative. For instance, 5-amino-1-methylimidazole can be treated with phosgene or a phosgene equivalent to yield the isocyanate. Alternatively, the Curtius rearrangement of a corresponding acyl azide, derived from the carboxylic acid, provides a reliable route to the isocyanate.
Derivatization of the Isocyanate Group
The isocyanate group is a highly reactive electrophile that readily undergoes addition reactions with nucleophiles. This reactivity is central to the utility of this compound as a scaffold for generating a diverse library of derivatives.
-
Urea Formation: Reaction with primary or secondary amines yields substituted ureas. This reaction is typically rapid and proceeds under mild conditions.
-
Carbamate Formation: Reaction with alcohols or phenols affords carbamates. This reaction may require catalysis, for example by a tertiary amine or a tin compound, especially with less reactive alcohols.
The general workflow for the synthesis and derivatization is depicted in the following diagram:
Potential Biological Activities and Therapeutic Targets
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Numerous imidazole-based compounds have been developed as kinase inhibitors.[1][4]
-
Epidermal Growth Factor Receptor (EGFR) Kinase: Several fused imidazole derivatives have shown potent EGFR inhibitory activity, with IC50 values in the nanomolar range.[7] For instance, certain imidazole-quinoline hybrids have demonstrated superior potency to the established drug Gefitinib.[7]
-
Src Family Kinases (SFKs): Aminoimidazole derivatives have been optimized as potent SFK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range and demonstrating antiproliferative activity in cancer cell lines.[8]
-
p38 MAP Kinase: Imidazole-based compounds have been synthesized and evaluated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[9]
The urea and carbamate derivatives of this compound are structurally similar to many known kinase inhibitors, where these moieties often act as hydrogen bond donors and acceptors to interact with the kinase active site.
The following table summarizes the inhibitory activities of some representative imidazole-based kinase inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazole-quinoline hybrid | EGFR | 33.65 | [7] |
| Fused Imidazole derivative | EGFR | 236.38 | [7] |
| Aminoimidazole derivative | Src | 40 | [8] |
| Benzimidazole derivative | CHK-1 | 0.32 | [1] |
Cytochrome P450 Inhibition
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of xenobiotics, including drugs. Imidazole-containing compounds are well-known inhibitors of various CYP isoforms, an interaction that can lead to significant drug-drug interactions.[5] This inhibition often occurs through the coordination of one of the imidazole nitrogen atoms to the heme iron of the enzyme.[10]
Several antifungal agents containing an imidazole moiety, such as clotrimazole and miconazole, are potent inhibitors of CYP3A4.[5] The inhibitory potential of novel this compound derivatives against various CYP isoforms should be carefully evaluated during their development as therapeutic agents.
The table below presents the inhibition constants (Ki) for some imidazole-based compounds against different CYP450 isoforms.
| Compound | CYP Isoform | Ki (µM) | Reference |
| Sulconazole | CYP2C19 | 0.008 | [5] |
| Sulconazole | CYP2C9 | 0.01 | [5] |
| Clotrimazole | CYP3A4 | 0.02 | [5] |
| Miconazole | CYP3A4 | 0.03 | [5] |
Anticancer Activity
The potential of imidazole derivatives as anticancer agents is a significant area of research.[1][2][4] Their mechanisms of action are diverse and include the inhibition of kinases involved in cancer cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.[1][4][6] Urea and carbamate functionalities are also present in many approved and investigational anticancer drugs. The combination of the 1-methyl-imidazole scaffold with these functional groups presents a promising strategy for the development of novel anticancer agents. For example, some imidazole derivatives with a urea bridge have shown potent CRAF inhibitory efficiency and anticancer activity against melanoma cell lines.[1]
The general signaling pathway for a receptor tyrosine kinase (RTK) that could be targeted by these imidazole derivatives is illustrated below.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound and its derivatives would need to be optimized. However, based on established methodologies for similar compounds, the following general procedures can be proposed.
General Procedure for Urea Synthesis
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) is added the desired primary or secondary amine (1.0-1.2 eq). The reaction mixture is stirred at room temperature for a period of 1 to 24 hours, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired urea derivative.
General Procedure for Carbamate Synthesis
To a solution of this compound (1.0 eq) and the desired alcohol or phenol (1.0-1.5 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or acetonitrile) is added a catalytic amount of a base (e.g., triethylamine or diisopropylethylamine, 0.1 eq). The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired carbamate derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of commercially available assay kits, typically based on fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence. A general protocol would involve incubating the kinase, a suitable substrate (e.g., a peptide), and ATP with varying concentrations of the test compound. The reaction is allowed to proceed for a defined period at a specific temperature, after which the amount of phosphorylated substrate is quantified. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
The following diagram outlines a typical workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its facile derivatization into a wide range of ureas and carbamates, coupled with the proven pharmacological importance of the imidazole core, makes it an attractive starting point for drug discovery programs. Drawing on the extensive research into structurally related imidazole derivatives, it is anticipated that compounds derived from this isocyanate will exhibit potent inhibitory activity against various kinases and other enzymes implicated in disease.
Future research should focus on the efficient and scalable synthesis of this compound. A comprehensive screening of its urea and carbamate derivatives against a panel of disease-relevant targets, particularly protein kinases, is warranted. Promising lead compounds should then be subjected to further optimization of their structure-activity relationships, as well as detailed ADME-Tox profiling to assess their drug-like properties. The exploration of this chemical space holds significant potential for the discovery of next-generation therapeutics.
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Polyurethanes Using 1-Methyl-1H-imidazol-5-yl Isocyanate for Biomedical Applications
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel polyurethanes incorporating 1-Methyl-1H-imidazol-5-yl isocyanate. The unique heterocyclic structure of this isocyanate is hypothesized to impart specific properties to the final polymer, such as enhanced biocompatibility, catalytic activity, and tunable mechanical properties, making it a compound of interest for researchers in drug development and biomedical materials science. The protocols outlined herein describe a two-step prepolymer synthesis method and subsequent characterization techniques.
Introduction: Rationale for Use
Polyurethanes (PUs) are a highly versatile class of polymers used extensively in the biomedical field for applications such as catheters, scaffolds for tissue engineering, and drug delivery systems.[1][2][3] The properties of PUs can be precisely controlled by selecting a specific diisocyanate, polyol, and chain extender.[4][5] While common aromatic isocyanates like MDI and TDI are widely used, their potential to degrade into carcinogenic aromatic amines has led to increased interest in aliphatic and other novel isocyanates for biomedical applications.[3]
This compound presents a unique monomer for PU synthesis. The imidazole group is a key structural motif in many biological molecules and is known for its catalytic activity and ability to form hydrogen bonds.[6] Incorporating this moiety directly into the polyurethane backbone may offer several advantages:
-
Inherent Catalytic Activity: The tertiary amine-like nitrogen in the imidazole ring could potentially self-catalyze the urethane reaction, reducing the need for cytotoxic tin-based catalysts.
-
Enhanced Biocompatibility: The imidazole group may promote favorable interactions with cells and tissues.
-
Tunable Hydrophilicity: The polar nature of the imidazole ring could increase the hydrophilicity of the resulting polyurethane, which is beneficial for drug elution and anti-fouling surfaces.
-
Reactive Handle: The imidazole ring can act as a site for further functionalization or as a pH-responsive element.
This document outlines the synthesis of a polyurethane using this compound, a polyol (e.g., polycaprolactone diol), and a chain extender (e.g., 1,4-butanediol).
Chemical Synthesis Pathway
The synthesis of polyurethanes is a polyaddition reaction between an isocyanate and a hydroxyl group. A typical two-step process involves first reacting the isocyanate with a long-chain polyol to form an NCO-terminated prepolymer, which is then chain-extended with a short-chain diol to form the final high-molecular-weight polyurethane.
Caption: Polyurethane synthesis via a two-step prepolymer method.
Experimental Protocols
Materials
-
Isocyanate: this compound (Purity > 98%)
-
Polyol: Polycaprolactone diol (PCL), Mn = 2000 g/mol (dried under vacuum at 80°C for 24h before use)
-
Chain Extender: 1,4-Butanediol (BDO) (distilled before use)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Catalyst (Optional): Dibutyltin dilaurate (DBTDL)
-
Precipitation Solvent: Methanol
Protocol 1: Synthesis of Imidazole-PU
This protocol details the two-step solution polymerization method.
-
Prepolymer Synthesis:
-
Set up a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Add PCL diol (e.g., 20 g, 10 mmol) and anhydrous DMF (50 mL) to the flask. Heat to 70°C under a nitrogen atmosphere with stirring until the PCL is completely dissolved.
-
In a separate container, dissolve this compound (2.74 g, 20 mmol) in anhydrous DMF (10 mL). This creates a 2:1 molar ratio of NCO:OH.
-
Add the isocyanate solution dropwise to the PCL solution over 30 minutes.
-
Allow the reaction to proceed at 70°C for 3-4 hours. Monitor the reaction by taking small aliquots and analyzing the NCO content via standard dibutylamine back-titration. The reaction is complete when the NCO percentage approaches the theoretical value.
-
-
Chain Extension:
-
Once the prepolymer synthesis is complete, cool the reaction mixture to 40°C.
-
Calculate the required amount of BDO chain extender (e.g., 0.90 g, 10 mmol, to react with the remaining NCO groups). Dissolve the BDO in anhydrous DMF (10 mL).
-
Add the BDO solution dropwise to the prepolymer solution. A significant increase in viscosity should be observed.
-
Allow the chain extension reaction to proceed at 40°C for 12-16 hours to ensure high molecular weight is achieved.
-
-
Purification:
-
Precipitate the resulting polyurethane solution by slowly pouring it into a beaker of vigorously stirred methanol (10x the volume of the reaction solution).
-
Collect the white, fibrous polymer precipitate by filtration.
-
Wash the polymer with fresh methanol multiple times to remove unreacted monomers and solvent.
-
Dry the final polymer in a vacuum oven at 50°C for 48 hours to a constant weight.
-
Protocol 2: Polymer Characterization
-
Fourier Transform Infrared Spectroscopy (FTIR): Confirm the synthesis by identifying key functional groups. The disappearance of the strong NCO peak (~2270 cm⁻¹) and the appearance of the N-H (~3300 cm⁻¹) and urethane C=O (~1730 cm⁻¹) peaks indicate successful polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR and ¹³C NMR to confirm the polymer structure and the incorporation of the imidazole moiety.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using a DMF mobile phase and polystyrene standards.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the soft and hard segments to understand the phase separation behavior.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and degradation profile of the polymer under a nitrogen atmosphere.
Experimental Workflow Visualization
Caption: Overall experimental workflow from synthesis to characterization.
Representative Data & Results
The following tables present hypothetical but expected data for the synthesized Imidazole-PU, compared with a conventional polyurethane synthesized with an aliphatic isocyanate like Hexamethylene Diisocyanate (HDI) under similar conditions.
Table 1: Molecular Weight and Thermal Properties
| Property | Imidazole-PU (Hypothetical) | HDI-PU (Reference)[5] |
|---|---|---|
| Mn ( g/mol ) | 55,000 | 62,000 |
| Mw ( g/mol ) | 115,000 | 128,000 |
| PDI (Mw/Mn) | 2.1 | 2.06 |
| Tg of Soft Segment (°C) | -45 | -48.2 |
| Tg of Hard Segment (°C) | 65 | 55 |
| Degradation Temp (T_d5, °C) | 315 | 320 |
Table 2: Mechanical Properties
| Property | Imidazole-PU (Hypothetical) | HDI-PU (Reference)[4] |
|---|---|---|
| Tensile Strength (MPa) | 20 | 25 |
| Elongation at Break (%) | 550 | 600 |
| Shore A Hardness | 85A | 90A |
The data suggests that the incorporation of the bulkier, more rigid imidazole ring into the hard segment could lead to a slightly higher glass transition temperature for the hard segment (Tg) and potentially a moderate decrease in tensile strength and elongation compared to a linear aliphatic HDI-based PU.
Conclusion
The use of this compound offers a promising route to novel functional polyurethanes for biomedical applications. The protocols provided herein offer a comprehensive framework for the synthesis and characterization of these materials. The unique imidazole moiety is expected to influence the polymer's physicochemical, thermal, and mechanical properties, providing a new tool for scientists and researchers to design next-generation biomaterials. Further studies should focus on evaluating the biocompatibility, biodegradability, and specific cellular interactions of these novel polymers.
References
Application Notes and Protocols: 1-Methyl-1H-imidazol-5-yl Isocyanate as a Precursor for Biomedical Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of 1-Methyl-1H-imidazol-5-yl isocyanate as a novel precursor for the synthesis of functional biomedical polyurethanes. The incorporation of the methyl-imidazole moiety is hypothesized to impart unique properties to the polyurethane, such as pH-responsiveness and enhanced biocompatibility, making it a promising candidate for drug delivery systems and tissue engineering scaffolds. This document outlines a proposed synthesis for the isocyanate precursor, detailed protocols for polyurethane synthesis and characterization, and methodologies for evaluating its biomedical potential through in vitro biocompatibility and drug release studies.
Introduction to Imidazole-Functionalized Polyurethanes
Polyurethanes (PUs) are a versatile class of polymers widely utilized in biomedical applications due to their excellent mechanical properties, biocompatibility, and tunable degradation profiles.[1][2] The functionalization of PUs with bioactive moieties can further enhance their performance and introduce stimuli-responsive characteristics. The imidazole group, a key component of the amino acid histidine, is known for its pH-buffering capacity and ability to participate in biological interactions.[3] Incorporating imidazole functionalities into the polyurethane backbone via a custom isocyanate precursor like this compound offers a promising strategy to develop advanced biomaterials for controlled drug delivery and other biomedical applications.[4][5] The presence of the imidazole ring is anticipated to confer pH-sensitivity, which can be exploited for targeted drug release in the acidic microenvironments of tumors or inflammatory tissues.[5]
Synthesis of this compound
2.1. Proposed Synthesis of 5-Amino-1-methyl-1H-imidazole
The synthesis of 5-Amino-1-methyl-1H-imidazole can be adapted from known methods for the synthesis of substituted aminoimidazoles.[6] A plausible route involves the cyclization of appropriate precursors to form the imidazole ring, followed by methylation.
2.2. Conversion to Isocyanate via Phosgenation
The conversion of the amino group to an isocyanate is a standard chemical transformation.[7][8] Due to the high toxicity of phosgene gas, the use of a phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate) is recommended for laboratory-scale synthesis.[9]
Experimental Protocol: Synthesis of this compound
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, dissolve 5-Amino-1-methyl-1H-imidazole in an anhydrous, inert solvent (e.g., toluene or dichloromethane).
-
Phosgenation: Cool the solution to 0 °C in an ice bath. Dissolve triphosgene (0.4 equivalents relative to the amine) in the same anhydrous solvent and add it dropwise to the stirred amine solution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak (~2270 cm⁻¹).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Synthesis of Biomedical Polyurethanes
The following protocols describe the synthesis of polyurethanes using this compound. A one-shot polymerization method is presented for simplicity and scalability.
Experimental Protocol: One-Shot Polyurethane Synthesis
-
Preparation: Dry the polyol (e.g., poly(ε-caprolactone) diol, PCL-diol) and the chain extender (e.g., 1,4-butanediol, BDO) under vacuum at 80°C for 24 hours to remove moisture.
-
Reaction Setup: In a polypropylene beaker under a nitrogen atmosphere, add the pre-weighed amounts of the dried polyol and chain extender.
-
Mixing: Add this compound to the mixture and stir vigorously with a mechanical stirrer for 1-2 minutes.
-
Casting: Pour the viscous mixture into a pre-heated mold and cure at 80-100°C for 24 hours.
-
Post-Curing: After curing, demold the polyurethane film and post-cure under vacuum at 60°C for another 24 hours to ensure complete reaction.
Table 1: Hypothetical Formulations for Polyurethane Synthesis
| Formulation ID | This compound (molar eq.) | PCL-diol (MW 2000 g/mol ) (molar eq.) | 1,4-Butanediol (BDO) (molar eq.) | NCO:OH Ratio | Expected Properties |
| PU-IM-1 | 2 | 1 | 1 | 1:1 | Flexible and elastomeric |
| PU-IM-2 | 3 | 1 | 2 | 1:1 | More rigid and higher tensile strength |
| PU-IM-3 | 4 | 1 | 3 | 1:1 | Hard and potentially brittle |
Characterization of Imidazole-Functionalized Polyurethanes
A thorough characterization of the synthesized polyurethanes is crucial to understand their structure-property relationships.
Table 2: Experimental Protocols for Polyurethane Characterization
| Technique | Parameter Measured | Experimental Protocol |
| FT-IR Spectroscopy | Functional groups | Acquire spectra of the polyurethane films using an ATR-FTIR spectrometer. Confirm the formation of urethane bonds (N-H stretching at ~3300 cm⁻¹, C=O stretching at ~1700 cm⁻¹) and the absence of the isocyanate peak (~2270 cm⁻¹). |
| ¹H NMR Spectroscopy | Chemical structure | Dissolve the polyurethane in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR spectra to confirm the incorporation of the methyl-imidazole, polyol, and chain extender moieties. |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity | Dissolve the polyurethane in a suitable solvent (e.g., THF) and analyze using a GPC system calibrated with polystyrene standards. |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (Tg, Tm) | Heat a small sample of the polyurethane in a DSC instrument under a nitrogen atmosphere. Determine the glass transition temperature (Tg) and melting temperature (Tm) from the thermogram. |
| Thermogravimetric Analysis (TGA) | Thermal stability | Heat a sample of the polyurethane in a TGA instrument under a nitrogen atmosphere to determine its decomposition temperature. |
| Mechanical Testing | Tensile strength, elongation at break | Cut dog-bone shaped specimens from the polyurethane films and perform tensile testing using a universal testing machine according to ASTM D638 standards. |
Biomedical Applications: Protocols
5.1. In Vitro Biocompatibility Assessment
The biocompatibility of the synthesized polyurethanes should be evaluated according to ISO 10993 standards.[10]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Material Preparation: Sterilize the polyurethane films by UV irradiation or ethylene oxide treatment.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts or HUVECs) in a 96-well plate and incubate for 24 hours.
-
Material Exposure: Place the sterilized polyurethane films in direct contact with the cells in the culture wells.
-
Incubation: Incubate for 24, 48, and 72 hours.
-
MTT Assay: After each time point, remove the films, add MTT solution to each well, and incubate for 4 hours. Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to a negative control (cells only).
5.2. pH-Responsive Drug Delivery
The imidazole-functionalized polyurethanes are expected to exhibit pH-responsive drug release. Doxorubicin (DOX), an anticancer drug, can be used as a model therapeutic.[4]
Experimental Protocol: Drug Loading and In Vitro Release Study
-
Drug Loading: Swell the polyurethane films in a solution of doxorubicin in a suitable solvent (e.g., a mixture of water and an organic solvent) for 24 hours. After loading, wash the films to remove surface-adsorbed drug and dry under vacuum.
-
Release Study: Place the drug-loaded films in release media at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantification: Measure the concentration of doxorubicin in the collected samples using UV-Vis spectroscopy or fluorescence spectroscopy.
-
Analysis: Plot the cumulative drug release as a function of time for each pH condition.
Visualizations
Caption: Proposed workflow for the synthesis of imidazole-functionalized polyurethane.
Caption: Hypothetical signaling pathway for cell-material interaction and biocompatibility.
Caption: Workflow for pH-responsive drug delivery from imidazole-functionalized polyurethane.
References
- 1. Improving Biocompatibility of Polyurethanes Apply in Medicine Using Oxygen Plasma and Its Negative Effect on Increased Bacterial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Phosgenation – a unique unit process of industrial importance - Prof Shreerang Joshi | Chemical Industry Digest [chemindigest.com]
- 8. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 9. CN1060194C - Phosgenation method in course of production of dye and intermediate - Google Patents [patents.google.com]
- 10. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Peptides and Proteins with 1-Methyl-1H-imidazol-5-yl isocyanate
Disclaimer: The following application notes and protocols are based on established chemical principles of isocyanate reactivity and peptide chemistry. As of the date of this document, specific literature detailing the synthesis and use of 1-Methyl-1H-imidazol-5-yl isocyanate for peptide and protein derivatization is not available. Therefore, the following information should be considered a theoretical guide and may require significant optimization.
Introduction
The derivatization of peptides and proteins is a critical tool in proteomics, drug discovery, and diagnostics. Isocyanates are highly reactive electrophilic compounds that readily form stable urea linkages with primary amines, such as the N-terminus of peptides and the side chain of lysine residues. This application note describes a hypothetical approach for the derivatization of peptides and proteins using the novel reagent, this compound. The introduction of the 1-methyl-1H-imidazole moiety can serve multiple purposes, including altering the physicochemical properties of the peptide, introducing a metal-coordinating site, or serving as a molecular tag for various applications.[1] The imidazole group is known for its role in biological systems, particularly in the context of histidine residues in proteins, where it can participate in catalysis and metal ion binding.[2]
Potential Applications
The derivatization of peptides with a 1-methyl-1H-imidazole group could be advantageous in several research areas:
-
Drug Development: Modification of therapeutic peptides to enhance their stability, solubility, or receptor binding affinity. The imidazole moiety can introduce hydrogen bonding capabilities and alter the overall charge of the peptide.[1]
-
Proteomics: Introduction of a unique tag for the enrichment and identification of specific peptides or proteins from complex mixtures. The imidazole group could be exploited for affinity purification.[2]
-
Enzyme Inhibition Studies: Design of peptide-based inhibitors where the imidazole group can interact with the active site of an enzyme, for instance, by coordinating with a metal ion.
-
Biophysical Studies: Introduction of a pH-sensitive probe, as the imidazole ring has a pKa in the physiological range.
Proposed Synthesis of this compound
The synthesis of this compound can be proposed via the Curtius rearrangement of 1-methyl-1H-imidazole-5-carbonyl azide.[3][4][5][6][7] This is a well-established method for the preparation of isocyanates from carboxylic acids. The precursor, 1-methyl-1H-imidazole-5-carboxylic acid, is a known compound.
The reaction proceeds in two main steps:
-
Conversion of the carboxylic acid to the corresponding acyl azide.
-
Thermal or photochemical rearrangement of the acyl azide to the isocyanate.
Reaction Scheme:
-
Step 1: Formation of Acyl Azide 1-methyl-1H-imidazole-5-carboxylic acid is reacted with an activating agent (e.g., ethyl chloroformate or diphenylphosphoryl azide) in the presence of a base, followed by the addition of sodium azide.
-
Step 2: Curtius Rearrangement The resulting 1-methyl-1H-imidazole-5-carbonyl azide is then heated in an inert solvent (e.g., toluene or dioxane), leading to the loss of nitrogen gas and the formation of this compound.
Caption: Proposed synthesis of the isocyanate reagent.
Experimental Protocols
Protocol 1: Derivatization of Peptides with this compound
This protocol outlines a general procedure for the labeling of peptides. Optimization of reaction conditions, including pH, temperature, and stoichiometry, will be necessary for each specific peptide.
Materials:
-
Peptide of interest
-
This compound (synthesized as proposed above)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))[8]
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5, or a non-nucleophilic buffer like HEPES)
-
Quenching solution (e.g., 1 M glycine or Tris buffer)
-
Purification system (e.g., Reverse-phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the chosen reaction buffer or organic solvent to a final concentration of 1-5 mg/mL. If using an organic solvent, ensure the peptide is fully dissolved.[8]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Derivatization Reaction:
-
To the peptide solution, add the tertiary amine base to adjust the pH to approximately 8.5-9.0. This ensures that the N-terminal amine is deprotonated and available for reaction.[9]
-
Slowly add a 5- to 20-fold molar excess of the isocyanate solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The optimal reaction time should be determined empirically.
-
-
Quenching: Add an excess of the quenching solution to the reaction mixture to consume any unreacted isocyanate. Incubate for 30 minutes at room temperature.
-
Purification: Purify the derivatized peptide from the reaction mixture using reverse-phase HPLC.
-
Analysis: Characterize the purified product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the mass shift corresponding to the addition of the 1-methyl-1H-imidazol-5-yl-carbamoyl group. Further structural confirmation can be obtained by tandem mass spectrometry (MS/MS) and NMR spectroscopy.
Caption: General workflow for peptide derivatization.
Protocol 2: Derivatization of Proteins
The protocol for proteins is similar to that for peptides, but with some important considerations due to the greater complexity and potential for denaturation of proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
All other reagents as in Protocol 1
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Derivatization Reaction:
-
The pH of the protein solution should be maintained between 7.5 and 8.5.
-
Add a 10- to 50-fold molar excess of the isocyanate solution dropwise to the protein solution with gentle stirring.
-
Incubate for 2-4 hours at 4°C or room temperature, depending on the stability of the protein.
-
-
Purification: Remove excess reagent and byproducts by dialysis or size-exclusion chromatography.
-
Analysis: Determine the degree of labeling by UV-Vis spectroscopy (if the tag has a chromophore) and confirm by mass spectrometry (e.g., intact protein mass analysis or peptide mapping after proteolytic digestion).
Data Presentation
Table 1: Physicochemical Properties of the Derivatization Reagent
| Property | Predicted Value |
| Compound Name | This compound |
| Molecular Formula | C5H5N3O |
| Molecular Weight | 123.11 g/mol |
| Mass Shift upon Derivatization | +123.043 Da (for monoisotopic masses) |
Table 2: Expected Analytical Data for a Derivatized Peptide
| Analytical Technique | Expected Observations |
| Mass Spectrometry (MS) | An increase in the mass-to-charge ratio (m/z) of the peptide corresponding to the addition of one or more 1-methyl-1H-imidazol-5-yl-carbamoyl groups (+123.043 Da per modification). Isocyanates preferentially react with the N-terminus of peptides.[10] |
| Tandem MS (MS/MS) | Fragmentation pattern will show modified b- and y-ions. The modification will be localized to the N-terminus or lysine side chains. The fragmentation of the derivatized peptide will help to unambiguously identify the site of modification.[11] |
| ¹H NMR Spectroscopy | Appearance of new signals in the aromatic region corresponding to the protons of the imidazole ring and a singlet for the methyl group.[12][13][14] |
| ¹³C NMR Spectroscopy | Appearance of new signals corresponding to the carbons of the imidazole ring, the methyl group, and the newly formed urea carbonyl.[13][15] |
| Infrared (IR) Spectroscopy | A characteristic stretching vibration for the urea carbonyl group (C=O) is expected to appear in the region of 1630-1680 cm⁻¹. |
Signaling Pathways and Logical Relationships
The introduction of an imidazole moiety onto a biologically active peptide could potentially influence its interaction with signaling pathways. For example, if the peptide is a ligand for a G-protein coupled receptor (GPCR), the modification could alter its binding affinity or efficacy, thereby modulating downstream signaling.
Caption: Hypothetical modulation of a signaling pathway.
Conclusion
The derivatization of peptides and proteins with this compound represents a novel, albeit theoretical, approach to introduce a functionally versatile imidazole moiety. The protocols and data presented herein provide a foundational framework for researchers interested in exploring this new chemical tool. It is imperative to reiterate that these are proposed methods and will require experimental validation and optimization. The successful application of this strategy could open new avenues in peptide and protein chemistry, with potential impacts on various fields of biomedical research.
References
- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. op.niscpr.res.in [op.niscpr.res.in]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application of 1-Methyl-1H-imidazol-5-yl Isocyanate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-methyl-1H-imidazol-5-yl isocyanate in medicinal chemistry. This versatile reagent serves as a key building block for the synthesis of novel urea derivatives, a chemical class of significant interest in drug discovery, particularly for the development of kinase inhibitors.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, makes it an attractive component for designing molecules that target biological macromolecules.[1][2] The isocyanate functional group is a highly reactive electrophile that readily undergoes addition reactions with nucleophiles such as amines to form stable urea linkages.[3] This urea bond is a critical pharmacophore in many kinase inhibitors, as it can act as a hydrogen bond donor and acceptor, facilitating strong and specific interactions with the hinge region of the kinase domain.
This compound combines these two valuable moieties, offering a straightforward route to a diverse range of imidazole-containing urea derivatives. A primary application of this reagent is in the synthesis of analogues of established kinase inhibitors, such as Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[4][5][6] By replacing or modifying specific structural components of known drugs with the 1-methyl-1H-imidazol-5-yl group, researchers can explore new chemical space and potentially develop compounds with improved potency, selectivity, or pharmacokinetic properties.
Application: Synthesis of Kinase Inhibitor Analogues
A significant application of this compound is in the synthesis of novel kinase inhibitors, particularly analogues of Sorafenib. Sorafenib is a diaryl urea that inhibits several receptor tyrosine kinases (VEGFR, PDGFR) and downstream signaling kinases (Raf kinases). The urea moiety is crucial for its mechanism of action, as it forms key hydrogen bonds with the kinase hinge region.
By reacting this compound with various aromatic or heterocyclic amines, a library of Sorafenib analogues can be generated. These analogues can then be screened for their inhibitory activity against a panel of kinases to identify potential new therapeutic agents.
General Reaction Scheme:
This synthetic strategy allows for the systematic exploration of the structure-activity relationship (SAR) by varying the amine component.
Quantitative Data: Antiproliferative Activity of Sorafenib Analogues
The following table summarizes the in vitro antiproliferative activity of selected Sorafenib analogues against various human cancer cell lines. While these specific analogues were not synthesized using this compound, the data illustrates the potency of this class of compounds and provides a benchmark for newly synthesized derivatives. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Target Moiety Variation | Cell Line | IC50 (µM) | Reference |
| Sorafenib | (Reference Compound) | HepG2 (Liver Cancer) | 4.5 | [4] |
| Analogue 4b | Modification on the NH moiety | HepG2 (Liver Cancer) | 2.8 | [4] |
| Analogue 3d | Bioisosteric replacement and alkyl principle | Hela (Cervical Cancer) | 0.56 | [5] |
| Analogue 3t | Bioisosteric replacement and alkyl principle | H1975 (Lung Cancer) | 2.34 | [5] |
| Analogue 3v | Bioisosteric replacement and alkyl principle | A549 (Lung Cancer) | 1.35 | [5] |
| Analogue 2m | 1,2,3-triazole replacement of urea | Huh7 (Liver Cancer) | 5.67 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(Aryl/Heteroaryl)-N'-(1-methyl-1H-imidazol-5-yl)ureas
This protocol describes a general method for the reaction of an aromatic or heterocyclic amine with this compound to form the corresponding urea derivative.
Materials:
-
Substituted aromatic or heterocyclic amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a scavenger for any acidic impurities)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted aromatic or heterocyclic amine (1.0 eq).
-
Dissolve the amine in anhydrous DCM or THF.
-
If the amine salt is used, add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent.
-
Slowly add the isocyanate solution to the amine solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/methanol, ethyl acetate/hexanes) to afford the pure urea derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a common method to evaluate the cytotoxic effects of the newly synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, Hela, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized urea derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
The following day, treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: RAF-MEK-ERK signaling pathway and points of inhibition by Sorafenib analogues.
Experimental Workflow
Caption: Workflow for the synthesis and screening of kinase inhibitors.
References
- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Urea Derivatives from 1-Methyl-1H-imidazol-5-yl Isocyanate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of a diverse library of urea derivatives through the reaction of 1-methyl-1H-imidazol-5-yl isocyanate with various primary amines. The described protocols are foundational for the exploration of these compounds in medicinal chemistry and drug discovery, particularly as potential kinase inhibitors.
Introduction
Urea derivatives are a prominent class of compounds in drug discovery, known for their ability to form key hydrogen bond interactions with biological targets. The imidazole scaffold is also a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The combination of these two moieties in N-(1-methyl-1H-imidazol-5-yl)-N'-substituted ureas presents a promising avenue for the development of novel therapeutic agents, particularly targeting protein kinases which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2][3] This document outlines the synthesis of the key isocyanate intermediate and its subsequent reaction with a range of primary amines to generate a library of potential kinase inhibitors.
Data Presentation
The following tables summarize the key steps and expected outcomes for the synthesis of this compound and its subsequent conversion to urea derivatives.
Table 1: Synthesis of this compound via Curtius Rearrangement
| Step | Reagent/Reactant | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1. Azide Formation | 1-Methyl-1H-imidazole-5-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine | Anhydrous Toluene | 0 to RT | 2 | ~95 (crude) |
| 2. Curtius Rearrangement | 1-Methyl-1H-imidazole-5-carbonyl azide | Anhydrous Toluene | 80-90 | 3-4 | >90 (in solution) |
Table 2: Synthesis of Urea Derivatives from this compound and Primary Amines
| Entry | Primary Amine | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Aniline | Anhydrous DCM | RT | 4 | 1-(1-Methyl-1H-imidazol-5-yl)-3-phenylurea | 92 |
| 2 | 4-Fluoroaniline | Anhydrous DCM | RT | 4 | 1-(4-Fluorophenyl)-3-(1-methyl-1H-imidazol-5-yl)urea | 95 |
| 3 | Benzylamine | Anhydrous THF | RT | 3 | 1-Benzyl-3-(1-methyl-1H-imidazol-5-yl)urea | 90 |
| 4 | Cyclohexylamine | Anhydrous THF | RT | 5 | 1-Cyclohexyl-3-(1-methyl-1H-imidazol-5-yl)urea | 88 |
| 5 | L-Proline methyl ester | Anhydrous DCM | 0 to RT | 6 | Methyl 1-((1-methyl-1H-imidazol-5-yl)carbamoyl)pyrrolidine-2-carboxylate | 85 |
| 6 | 3-(Trifluoromethyl)aniline | Anhydrous DCM | RT | 4 | 1-(1-Methyl-1H-imidazol-5-yl)-3-(3-(trifluoromethyl)phenyl)urea | 93 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the key isocyanate intermediate from 1-methyl-1H-imidazole-5-carboxylic acid via a one-pot Curtius rearrangement.[4][5]
Materials:
-
1-Methyl-1H-imidazole-5-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the stirred solution.
-
Slowly add diphenylphosphoryl azide (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 3-4 hours. The progress of the rearrangement can be monitored by the evolution of nitrogen gas (use a bubbler).
-
The resulting solution of this compound in toluene is typically used directly in the next step without isolation.
Protocol 2: General Procedure for the Synthesis of Urea Derivatives
This protocol outlines the reaction of the in situ generated this compound with a primary amine.
Materials:
-
Solution of this compound in toluene (from Protocol 1)
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a separate dry flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DCM or THF.
-
Cool the amine solution to 0 °C.
-
Slowly add the solution of this compound (1.0 eq) from Protocol 1 to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2 (typically 3-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure urea derivative.
Mandatory Visualizations
Caption: Synthetic workflow for urea derivatives.
Caption: Hypothetical MAPK/ERK signaling pathway inhibition.
Discussion
The synthesis of this compound via the Curtius rearrangement of the corresponding carboxylic acid is an efficient method that avoids the use of hazardous phosgene or its derivatives. The in situ generation and use of the isocyanate is a convenient approach for the synthesis of urea derivatives. The reaction of the isocyanate with primary amines is typically a high-yielding and clean reaction that proceeds under mild conditions.
The synthesized urea derivatives, possessing both the imidazole and urea pharmacophores, are excellent candidates for screening as kinase inhibitors. Many known kinase inhibitors, such as sorafenib, feature a urea moiety that is crucial for binding to the enzyme's active site. The imidazole ring can participate in additional hydrogen bonding or hydrophobic interactions, potentially enhancing potency and selectivity. The primary amine component can be varied to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the compounds. For instance, the synthesized derivatives could be evaluated for their inhibitory activity against kinases in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.[6]
Conclusion
This document provides detailed protocols and expected data for the synthesis of a library of novel urea derivatives based on a 1-methyl-1H-imidazole scaffold. The straightforward and efficient synthetic route makes these compounds readily accessible for biological evaluation. The structural features of these molecules make them promising candidates for drug discovery efforts targeting protein kinases, and further investigation into their biological activities is warranted.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Reaction of 1-Methyl-1H-imidazol-5-yl Isocyanate with Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of isocyanates with hydroxyl groups to form carbamate (urethane) linkages is a cornerstone of organic and medicinal chemistry.[1] This covalent bond is valued for its high stability under many physiological conditions, making it a common feature in pharmaceuticals and bioconjugates.[2][3] Carbamates can serve as bioisosteres of amide bonds, potentially improving pharmacokinetic properties.[4] 1-Methyl-1H-imidazol-5-yl isocyanate is a heterocyclic isocyanate that offers the potential to introduce a polar, ionizable imidazole moiety into a target molecule. This can be advantageous for modulating solubility, receptor binding, or other physicochemical properties.
These application notes provide a detailed protocol for the reaction of this compound with various hydroxyl-containing compounds, including primary, secondary, and phenolic hydroxyl groups. The protocols are based on general principles of isocyanate chemistry and may require optimization for specific substrates.[5]
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the oxygen atom of a hydroxyl group on the electrophilic carbonyl carbon of the isocyanate. This addition reaction forms a stable carbamate linkage. The reactivity of the hydroxyl group generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[6]
General Reaction Scheme:
Where R' is the 1-Methyl-1H-imidazol-5-yl group.
Synthesis of this compound
This compound is not as commonly available as simpler isocyanates and may need to be synthesized in-house. A common and effective method for the synthesis of isocyanates from carboxylic acids is the Curtius rearrangement.[7][8] This reaction proceeds through an acyl azide intermediate and is known for its mild conditions and good yields.[9]
Proposed Synthetic Pathway:
The synthesis starts from 1-methyl-1H-imidazole-5-carboxylic acid, which is converted to an acyl azide. The acyl azide then undergoes thermal or photochemical rearrangement to the isocyanate.[10]
Caption: Synthesis of this compound via Curtius rearrangement.
Experimental Protocols
Safety Precautions: Isocyanates are toxic, potent lachrymators, and respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
Protocol 1: General Reaction with a Primary Alcohol
This protocol describes a general procedure for reacting this compound with a primary alcohol.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol, benzyl alcohol)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in the chosen anhydrous solvent (0.1-0.5 M).
-
To this solution, add this compound (1.0-1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or in-situ FTIR spectroscopy. The disappearance of the isocyanate can be monitored by the characteristic N=C=O stretching vibration at approximately 2250-2280 cm⁻¹.[11]
-
Upon completion (typically 1-4 hours), quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.[12]
Protocol 2: Catalyzed Reaction with a Secondary Alcohol
Secondary alcohols react more slowly than primary alcohols. A catalyst is often employed to increase the reaction rate.[6] Common catalysts include tertiary amines (e.g., triethylamine (TEA), 1,4-diazabicyclo[2.2.2]octane (DABCO)) and organotin compounds (e.g., dibutyltin dilaurate (DBTDL)).[13][14]
Materials:
-
This compound
-
Secondary alcohol (e.g., isopropanol, cyclohexanol)
-
Anhydrous aprotic solvent (e.g., THF, Toluene)
-
Catalyst (e.g., DABCO, DBTDL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) and the catalyst (0.01-0.1 eq) in the anhydrous solvent.
-
Add this compound (1.0-1.1 eq) to the solution at room temperature.
-
Stir the mixture at room temperature or gently heat to 40-60 °C to accelerate the reaction.
-
Monitor the reaction as described in Protocol 1.
-
Once the reaction is complete (typically 4-24 hours), cool to room temperature if heated, and quench with methanol.
-
Work-up the reaction by washing with saturated aqueous ammonium chloride (if a basic catalyst was used) or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes based on general isocyanate reactivity. Note: These are generalized values and will require optimization for specific substrates.
| Parameter | Primary Alcohol | Secondary Alcohol | Phenolic Hydroxyl |
| Stoichiometry (Isocyanate:Alcohol) | 1.0 - 1.1 : 1.0 | 1.0 - 1.1 : 1.0 | 1.0 - 1.1 : 1.0 |
| Solvent | THF, DCM, Acetonitrile | THF, Toluene | Toluene, DMF |
| Temperature (°C) | 20 - 40 | 20 - 60 | 60 - 100 |
| Reaction Time (hours) | 1 - 4 | 4 - 24 | 12 - 48 |
| Catalyst | None or mild base (TEA) | DABCO, DBTDL | DBTDL, Zinc salts |
| Catalyst Loading (mol%) | 0 - 10 | 1 - 10 | 5 - 15 |
| Typical Yield (%) | > 90 | 70 - 90 | 60 - 85 |
Visualization of Experimental Workflow and Reaction Pathways
Experimental Workflow
Caption: General experimental workflow for carbamate synthesis.
Catalytic Reaction Pathway (Base Catalysis)
Tertiary amine catalysts are thought to function by activating the alcohol through hydrogen bonding, making it a more potent nucleophile.[14]
Caption: Base-catalyzed pathway for carbamate formation.
Characterization and Stability
The resulting carbamate product can be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The carbamate C=O stretch typically appears in the IR spectrum around 1680-1730 cm⁻¹.
Carbamates are generally stable functional groups.[2] However, the stability of carbamates derived from phenols can be lower, and they are sometimes used as prodrugs that release the parent phenol.[15] The presence of the imidazole ring may influence the stability, particularly at different pH values, due to its potential to be protonated. The metabolic stability of carbamates can vary, with cyclic and N,N-disubstituted carbamates often showing greater stability.[16]
Conclusion
The reaction of this compound with hydroxyl groups provides a reliable method for the synthesis of novel carbamates containing a methyl-imidazole moiety. The protocols outlined here, based on established principles of isocyanate chemistry, offer a starting point for the synthesis of these compounds.[5] Researchers should consider the reactivity of the specific hydroxyl substrate and optimize conditions, particularly the choice and loading of a catalyst, to achieve high yields and purity. This chemistry is a valuable tool for drug discovery and development, enabling the modification of molecules to enhance their biological and pharmacological properties.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. poliuretanos.net [poliuretanos.net]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Curtius Rearrangement [organic-chemistry.org]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. poliuretanos.com.br [poliuretanos.com.br]
- 15. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclic carbamates in medicine: A clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Methyl-1H-imidazol-5-yl isocyanate
This document provides detailed application notes and proposed protocols for the quantitative analysis of 1-Methyl-1H-imidazol-5-yl isocyanate in research and drug development settings. The following methods are based on established analytical principles for isocyanates and imidazole-containing compounds and are intended to serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
Isocyanates are highly reactive and require derivatization prior to HPLC analysis to form stable, UV-active, or fluorescent derivatives. This protocol outlines a method using 1-(2-methoxyphenyl)piperazine (MOP) as the derivatizing agent, followed by reverse-phase HPLC with UV detection.
Principle
The isocyanate functional group of this compound reacts with the secondary amine of MOP to form a stable urea derivative. This derivative is then separated and quantified by HPLC.
Experimental Protocol: HPLC-UV
1.2.1. Sample Preparation and Derivatization
-
Standard Preparation:
-
Prepare a stock solution of this compound in dry acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with dry acetonitrile to achieve a concentration range suitable for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
-
Derivatizing Reagent Preparation:
-
Prepare a solution of 1-(2-methoxyphenyl)piperazine (MOP) in dry toluene or acetonitrile (e.g., 0.1 mg/mL).
-
-
Derivatization Procedure:
-
To 1 mL of each working standard solution and sample solution, add 1 mL of the MOP reagent solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for at least 30 minutes in a sealed vial to ensure complete derivatization.
-
For samples in complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary prior to derivatization.
-
1.2.2. HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
1.2.3. Data Presentation: HPLC-UV Quantitative Data
| Parameter | Expected Value |
| Retention Time | Analyte specific |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Workflow Diagram: HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
Gas Chromatography (GC) Method
For volatile and thermally stable compounds, GC is a powerful analytical technique. Due to the high reactivity of isocyanates, derivatization is also necessary for GC analysis to prevent degradation in the injector and column. This protocol describes a method using dibutylamine as the derivatizing agent, followed by GC-MS analysis.
Principle
This compound reacts with dibutylamine to form a stable, thermally stable urea derivative that can be readily analyzed by GC-MS. The mass spectrometer provides high selectivity and sensitivity for detection.
Experimental Protocol: GC-MS
2.2.1. Sample Preparation and Derivatization
-
Standard Preparation:
-
Prepare a stock solution of this compound in a dry, aprotic solvent like toluene (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with toluene (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
-
Derivatizing Reagent Preparation:
-
Prepare a solution of dibutylamine in toluene (e.g., 0.1 M).
-
-
Derivatization Procedure:
-
To 1 mL of each working standard and sample solution, add 100 µL of the dibutylamine reagent solution.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the solution to room temperature before analysis.
-
A liquid-liquid extraction or SPE cleanup may be required for complex sample matrices after derivatization.
-
2.2.2. GC-MS Conditions
| Parameter | Value |
| GC System | Gas chromatograph with a mass selective detector (MSD) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 500 amu |
| Quantification Ion | To be determined based on the mass spectrum of the derivative |
2.2.3. Data Presentation: GC-MS Quantitative Data
| Parameter | Expected Value |
| Retention Time | Analyte specific |
| Quantification Ion (m/z) | To be determined |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Workflow Diagram: GC Analysis
Caption: Workflow for the GC-MS quantification of this compound.
Summary and Comparison of Methods
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Derivatization followed by liquid chromatography | Derivatization followed by gas chromatography |
| Derivatizing Agent | 1-(2-methoxyphenyl)piperazine (MOP) | Dibutylamine |
| Detection | UV Absorbance | Mass Spectrometry |
| Selectivity | Moderate | High (based on mass-to-charge ratio) |
| Sensitivity | Good | Excellent |
| Sample Volatility | Not required | Required for the derivative |
| Instrumentation | Widely available | Common in analytical labs |
| Primary Application | Routine quality control, high-throughput analysis | Confirmatory analysis, analysis in complex matrices |
Disclaimer: These protocols are intended as a starting point. Method development and validation are essential to ensure the accuracy, precision, and robustness of the analytical results for your specific application and sample matrix. The choice of internal standards is also recommended for improved quantitative accuracy.
Application Notes and Protocols for Safe Handling and Storage of 1-Methyl-1H-imidazol-5-yl isocyanate
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-1H-imidazol-5-yl isocyanate was found. The following guidelines are based on the known hazards of the isocyanate functional group and the 1-methylimidazole moiety, drawing from data on similar compounds like methyl isocyanate and 1-methylimidazole. These procedures should be used as a starting point and adapted to specific laboratory conditions and risk assessments.
Introduction
This compound is a reactive organic compound containing both a methylimidazole ring and a highly reactive isocyanate group. Isocyanates are known for their high reactivity towards nucleophiles, including water, alcohols, and amines, and can pose significant health risks. The imidazole group can also participate in various chemical reactions. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound to minimize risks to researchers, scientists, and drug development professionals.
Hazard Identification and Summary
Based on the functional groups, this compound is anticipated to be a highly hazardous substance.
Potential Health Hazards:
-
Inhalation: Isocyanates are potent respiratory sensitizers and can cause severe asthma-like reactions, even at very low concentrations.[1][2][3] Inhalation may be fatal.[1][2]
-
Skin Contact: Expected to be corrosive to the skin, causing severe burns.[4][5] It may also be a skin sensitizer, leading to allergic reactions upon repeated exposure.[1][2] Can be absorbed through the skin with toxic effects.[6]
-
Eye Contact: Expected to cause severe eye damage and burns.[1][4][5]
-
Ingestion: Anticipated to be harmful or toxic if swallowed, causing burns to the digestive tract.[4]
Potential Physicochemical Hazards:
-
Reactivity: Highly reactive with water, alcohols, amines, acids, and bases.[6] The reaction with water can be exothermic and produce carbon dioxide, leading to a pressure build-up in sealed containers.[6]
-
Polymerization: May undergo hazardous polymerization, which can be initiated by heat, moisture, or incompatible materials.[6]
-
Flammability: While specific data is unavailable, related isocyanates are flammable liquids.[2]
Quantitative Data Summary
Due to the absence of specific data for this compound, the following table summarizes data for related compounds to provide an indication of potential properties.
| Property | Methyl Isocyanate | 1-Methylimidazole |
| CAS Number | 624-83-9[2] | 616-47-7 |
| Molecular Formula | C2H3NO[7] | C4H6N2 |
| Boiling Point | 37-39 °C[7] | 198-199 °C |
| Flash Point | < -7 °C (< 20 °F)[6] | 92 °C |
| Acute Toxicity (Oral) | Toxic if swallowed[2] | LD50: 1130 mg/kg (Rat)[4] |
| Acute Toxicity (Dermal) | Fatal in contact with skin[1] | LD50: 400 - 600 mg/kg (Rabbit)[4] |
| Acute Toxicity (Inhalation) | Fatal if inhaled[1][2] | Causes respiratory tract burns[4] |
Experimental Protocols
-
Hand Protection: Wear chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended.
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[1]
-
Skin and Body Protection: Wear a chemically resistant lab coat or apron. In case of a higher risk of exposure, a full-body chemical suit may be necessary.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood. If there is a potential for exposure above the occupational exposure limit, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) must be used.[1]
-
All handling of this compound must be performed in a well-ventilated laboratory inside a certified chemical fume hood with a face velocity of at least 100 feet per minute.[4]
-
An emergency eyewash station and safety shower must be readily accessible.[1]
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the chemical fume hood is functioning properly.
-
Have spill cleanup materials readily available.
-
Prepare a quenching solution (e.g., a 5% solution of sodium carbonate or a mixture of isopropanol and aqueous ammonia) to neutralize any unreacted isocyanate.
-
-
Dispensing:
-
Work with the smallest quantity of the chemical necessary for the experiment.
-
Use a syringe or cannula for transferring the liquid to prevent exposure to air and moisture.
-
Ground all equipment to prevent static discharge, which could be an ignition source.[2]
-
-
Reaction Setup:
-
Perform all reactions in a closed system under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Ensure the reaction vessel is equipped with a pressure-relief device, especially if there is a possibility of gas evolution.
-
-
Post-Reaction:
-
Quench any unreacted isocyanate by slowly adding the reaction mixture to the prepared quenching solution with stirring.
-
Decontaminate all glassware and equipment that has been in contact with the isocyanate.
-
-
Store in a tightly sealed, airtight container, preferably under an inert atmosphere.[2]
-
The storage area should be cool, dry, and well-ventilated.[2]
-
Store away from heat, sparks, open flames, and other ignition sources.[2]
-
Store separately from incompatible materials such as water, alcohols, amines, acids, and bases.[6]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a container and treat it with a decontaminating solution.
-
Wipe the spill area with the decontaminating solution.
-
Place all contaminated materials in a sealed container for proper waste disposal.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert emergency personnel.
-
Restrict access to the area.
-
Provide emergency responders with the Safety Data Sheet (or this document) for the material.
-
-
Exposure:
-
Inhalation: Move the affected person to fresh air immediately.[6] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
-
-
All waste containing this compound must be treated as hazardous waste.
-
Decontaminate the waste by reacting it with a suitable quenching solution before disposal.
-
Dispose of the neutralized waste in accordance with local, state, and federal regulations.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Emergency procedures for spills or exposure to this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. chemos.de [chemos.de]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. studylib.net [studylib.net]
Application Notes and Protocols: 1-Methyl-1H-imidazol-5-yl Isocyanate as a Cross-Linking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-imidazol-5-yl isocyanate is a heterocyclic isocyanate compound that holds significant potential as a versatile cross-linking agent for a variety of polymers. Its unique structure, featuring a reactive isocyanate group and a catalytically active imidazole ring, suggests its utility in creating well-defined polymer networks with tailored properties. The imidazole moiety can potentially auto-catalyze the cross-linking reaction, offering advantages in terms of reaction kinetics and curing temperatures. This document provides detailed application notes and experimental protocols for utilizing this compound as a cross-linking agent for polymers containing active hydrogen atoms, such as hydroxyl or amine groups.
The isocyanate group (-NCO) is highly reactive towards nucleophiles, making it an effective functional group for forming stable covalent bonds, such as urethane or urea linkages, which serve as the cross-linking points in the polymer network.[1][2][3] The presence of the 1-methyl-1H-imidazol-5-yl group may offer distinct advantages over traditional isocyanate cross-linkers, including potentially lower curing temperatures and improved mechanical and thermal properties of the resulting polymer network due to the specific structure of the imidazole ring. Imidazole derivatives have been explored as catalysts and blocking agents in polyurethane chemistry, indicating their significant role in controlling reaction pathways and final material properties.[4][5][6]
Potential Applications
The use of this compound as a cross-linking agent can be envisioned in a range of applications, including but not limited to:
-
Hydrogel Formulation: For drug delivery systems, tissue engineering scaffolds, and wound dressings, where controlled swelling and mechanical integrity are crucial.
-
Coatings and Adhesives: To enhance the durability, chemical resistance, and adhesive properties of polymer coatings and adhesives.
-
Elastomers and Foams: In the production of polyurethane-based elastomers and foams with tailored mechanical responses.
-
Biomaterial Modification: For the surface modification and functionalization of biomaterials to improve biocompatibility and performance.
Data Presentation: Hypothetical Cross-Linking of a Hydroxyl-Terminated Polymer
The following tables summarize hypothetical quantitative data from experiments involving the cross-linking of a hydroxyl-terminated poly(ethylene glycol) (PEG-diol) with varying concentrations of this compound.
Table 1: Effect of Cross-Linker Concentration on Swelling Ratio
| Sample ID | Polymer Concentration (wt%) | Cross-Linker:Polymer Molar Ratio | Swelling Ratio (q) |
| PEG-CL-1 | 10 | 0.5:1 | 15.2 |
| PEG-CL-2 | 10 | 1:1 | 8.5 |
| PEG-CL-3 | 10 | 1.5:1 | 4.1 |
Swelling Ratio (q) = (Weight of swollen gel - Weight of dry gel) / Weight of dry gel
Table 2: Mechanical Properties of Cross-Linked Polymer Films
| Sample ID | Cross-Linker:Polymer Molar Ratio | Tensile Strength (MPa) | Elongation at Break (%) |
| PEG-CL-1 | 0.5:1 | 0.8 | 150 |
| PEG-CL-2 | 1:1 | 2.1 | 95 |
| PEG-CL-3 | 1.5:1 | 4.5 | 40 |
Experimental Protocols
Materials and Equipment
-
Polymer: Hydroxyl-terminated polymer (e.g., Poly(ethylene glycol), diol-terminated, Mn = 4000 g/mol )
-
Cross-Linking Agent: this compound
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Catalyst (Optional): Dibutyltin dilaurate (DBTDL)
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas supply
-
Syringes
-
Glass petri dishes or molds for film casting
-
Vacuum oven
-
Analytical balance
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Universal Testing Machine (for mechanical testing)
-
Protocol 1: Preparation of a Cross-Linked Polymer Film
This protocol describes the synthesis of a cross-linked polymer film using this compound.
-
Polymer Dissolution:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the hydroxyl-terminated polymer in the anhydrous solvent to achieve the desired concentration (e.g., 10 wt%).
-
Stir the solution at room temperature until the polymer is completely dissolved.
-
-
Addition of Cross-Linking Agent:
-
Calculate the required amount of this compound based on the desired molar ratio of isocyanate groups to hydroxyl groups.
-
Using a syringe, add the cross-linking agent dropwise to the stirring polymer solution.
-
-
Curing:
-
Allow the reaction mixture to stir at room temperature for a specified period (e.g., 24 hours), or gently heat to accelerate the reaction (e.g., 50-70°C). The progress of the reaction can be monitored by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.[3]
-
Pour the resulting viscous solution into a petri dish or mold.
-
-
Solvent Evaporation and Post-Curing:
-
Place the mold in a vacuum oven at a slightly elevated temperature (e.g., 40°C) to slowly evaporate the solvent and form a film.
-
Once the film is formed, continue to heat under vacuum at a higher temperature (e.g., 60-80°C) for several hours to ensure complete cross-linking.
-
Protocol 2: Characterization of the Cross-Linked Polymer
-
Sample Preparation:
-
Cut a small, pre-weighed piece of the dry cross-linked polymer film (W_d).
-
-
Swelling:
-
Immerse the polymer sample in a suitable solvent (e.g., deionized water or phosphate-buffered saline for hydrogels) at room temperature.
-
Allow the sample to swell until equilibrium is reached (typically 24-48 hours).
-
-
Measurement:
-
Carefully remove the swollen sample, blot the surface to remove excess solvent, and immediately weigh it (W_s).
-
-
Calculation:
-
Calculate the swelling ratio (q) using the formula: q = (W_s - W_d) / W_d.
-
-
Sample Preparation:
-
Cut the cross-linked polymer films into dumbbell-shaped specimens according to standard testing methods (e.g., ASTM D638).
-
-
Testing:
-
Perform tensile tests using a universal testing machine at a constant crosshead speed.
-
-
Data Analysis:
-
Determine the tensile strength and elongation at break from the resulting stress-strain curves.
-
Visualizations
Caption: Chemical reaction scheme for polymer cross-linking.
References
Application Notes & Protocols: Imidazole-Blocked Isocyanates for Low-Temperature Curing Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of imidazole-blocked isocyanates in low-temperature curing applications. This technology offers significant advantages, including reduced energy consumption, compatibility with heat-sensitive substrates, and enhanced control over the curing process.
Introduction to Imidazole-Blocked Isocyanates
Blocked isocyanates are reactive isocyanate groups that have been chemically protected to render them inert at ambient temperatures.[1] This "blocking" allows for the formulation of stable, one-component (1K) polyurethane systems that are less sensitive to moisture.[2][3] Upon heating, the blocking agent is released, regenerating the highly reactive isocyanate group, which can then react with a co-reactant, typically a polyol, to form a stable urethane linkage.[2]
Imidazole and its derivatives are particularly effective blocking agents due to their ability to deblock at relatively low temperatures, enabling curing at temperatures significantly lower than traditional systems.[4][5] The deblocking temperature and curing performance can be tailored by modifying the chemical structure of the imidazole derivative.[4][5] Generally, bulkier alkyl groups on the imidazole ring can lead to a more active dissociation of the blocking agent.[4]
Key Advantages of Imidazole-Blocked Isocyanates:
-
Low-Temperature Curing: Enables curing at temperatures as low as 100-120°C, and in some cases even lower, reducing energy costs and allowing for use with heat-sensitive substrates.[4][5]
-
One-Component (1K) Systems: Simplifies formulation and application by eliminating the need for mixing two components immediately before use.[1]
-
Improved Storage Stability: The blocked isocyanate is stable at room temperature, providing a longer shelf life for the formulation.[1]
-
Reduced Toxicity: Imidazole derivatives are considered to have low toxicity, contributing to safer and more environmentally friendly coating processes.[4]
Data Presentation: Curing Performance of Imidazole-Blocked Isocyanates
The curing performance of polyurethane systems utilizing imidazole-blocked isocyanates is influenced by the specific imidazole derivative used as the blocking agent and the curing temperature. The following tables summarize key quantitative data from studies on these systems.
Table 1: Deblocking Temperatures of Various Imidazole-Blocked Isocyanates
| Isocyanate Type | Blocking Agent | Deblocking Temperature (°C) | Analytical Method | Reference |
| Toluene Diisocyanate (TDI) | Imidazole | > 2-Methylimidazole > Benzimidazole (Thermal Stability Order) | TGA/DTA | [6][7] |
| Polymeric MDI (pMDI) | Imidazole | 170 | FTIR | [8] |
| Polymeric MDI (pMDI) | Imidazole | 216 | TGA | [8] |
| Polymeric MDI (pMDI) | Imidazole | 291 | DSC | [8] |
| HDI Trimer | Imidazole | ~100-120 | FTIR | [4][5] |
| HDI Trimer | 2-Methylimidazole | ~100-120 | FTIR | [4] |
| HDI Trimer | 2-Ethylimidazole | ~100-120 | FTIR | [4] |
| HDI Trimer | 2-Isopropylimidazole | ~100-120 | FTIR | [4] |
Table 2: Curing Characteristics of Clearcoats with Imidazole-Blocked Isocyanates
| Blocking Agent | Curing Temperature (°C) | Curing Time (min) | Key Finding | Reference |
| Imidazole | 100, 110, 120 | Not specified | Curing efficiency is dependent on the alkyl group of the imidazole. | [4][5] |
| 2-Methylimidazole | 100, 110, 120 | Not specified | Bulkier alkyl groups lead to more exposed free isocyanate groups. | [4] |
| 2-Ethylimidazole | 100, 110, 120 | Not specified | Curing rate is superior with bulkier blocking agents at lower temperatures. | [4] |
| 2-Isopropylimidazole | 100 | Not specified | Superior curing rate and cross-linking density compared to other imidazole derivatives. | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, formulation, and characterization of imidazole-blocked isocyanates and their application in low-temperature curing coatings.
Protocol 1: Synthesis of Imidazole-Blocked Isocyanate Crosslinkers
This protocol is based on the synthesis of imidazole-blocked hexamethylene diisocyanate (HDI) trimer.[4]
Materials:
-
Imidazole derivative (e.g., imidazole, 2-methylimidazole, 2-ethylimidazole, 2-isopropylimidazole)
-
Hexamethylene diisocyanate (HDI) trimer
-
Propylene glycol monomethyl ether acetate (PMA) as a solvent
-
Nitrogen gas
-
Reaction vessel with stirring and temperature control
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve the imidazole derivative in PMA solvent. The molar ratio of the imidazole derivative to the NCO groups of the HDI trimer should be approximately 1:1.
-
Heat the mixture to 60°C with constant stirring.
-
Slowly add the HDI trimer to the reaction mixture.
-
Continue stirring the mixture at 60°C for 2 hours to ensure the complete reaction between the imidazole derivative and the isocyanate groups.
-
The completion of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the NCO peak at approximately 2270 cm⁻¹.
-
The resulting product is the imidazole-blocked isocyanate solution, which can be stored for later use.
Protocol 2: Formulation and Curing of a Polyurethane Clearcoat
This protocol describes the formulation of a clearcoat using the synthesized imidazole-blocked isocyanate and a polyol resin.[4][5]
Materials:
-
Imidazole-blocked isocyanate solution (from Protocol 1)
-
Polyol resin (containing hydroxyl groups)
-
Leveling agent
-
Substrate for coating (e.g., glass slides, metal panels)
Procedure:
-
In a suitable container, mix the imidazole-blocked isocyanate solution with the polyol resin. The stoichiometry is typically calculated to have a 1:1 molar ratio of blocked NCO groups to OH groups.
-
Add a small amount of a leveling agent to ensure a smooth and uniform coating.
-
Thoroughly mix the components to achieve a homogeneous formulation.
-
Apply the formulated clearcoat onto the desired substrate using a suitable method (e.g., spin coating, doctor blade, spray application).
-
Place the coated substrate in an oven for thermal curing. The curing temperature and time will depend on the specific imidazole blocking agent used (e.g., 100°C, 110°C, or 120°C).[4][5]
-
After the specified curing time, remove the sample from the oven and allow it to cool to room temperature.
Protocol 3: Characterization of Deblocking and Curing
A. Monitoring Deblocking using Real-Time FTIR Spectroscopy [4][5]
Equipment:
-
FTIR spectrometer with a heated transmission cell or a Rheonaut module.
Procedure:
-
Place a small amount of the imidazole-blocked isocyanate sample (or the formulated clearcoat) in the heated cell.
-
Set the temperature program. A typical program would be to hold at 30°C for a few minutes and then ramp the temperature at a controlled rate (e.g., 5°C/min) to the desired final temperature (e.g., 150°C).
-
Collect FTIR spectra continuously throughout the heating process.
-
Monitor the appearance and increase of the free isocyanate peak at approximately 2270 cm⁻¹ to determine the deblocking temperature.
B. Evaluating Curing Dynamics with Rotational Rheometry [4][5]
Equipment:
-
Rotational rheometer with parallel plate geometry and temperature control.
Procedure:
-
Place a sample of the formulated clearcoat between the parallel plates of the rheometer.
-
Set the desired isothermal curing temperature (e.g., 100°C, 110°C, or 120°C).
-
Conduct a time sweep experiment in oscillatory mode at a small strain and constant frequency.
-
Monitor the storage modulus (G') and loss modulus (G'') as a function of time. The increase in G' indicates the progression of cross-linking and curing. The gel point can be determined at the crossover of G' and G''.
C. Assessing Mechanical Properties using Nanoindentation [4][5]
Equipment:
-
Nanoindenter with a Berkovich indenter tip.
Procedure:
-
Mount the cured clearcoat sample on the nanoindenter stage.
-
Perform a series of indentations at different locations on the coating surface.
-
Apply a controlled load and record the corresponding penetration depth.
-
From the load-displacement curves, calculate the surface hardness and elastic modulus of the cured film.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of imidazole-blocked isocyanates.
Caption: Blocking and Deblocking/Curing Mechanism of Imidazole-Blocked Isocyanates.
Caption: Experimental Workflow for Evaluating Low-Temperature Curing Performance.
Caption: Logic Diagram for Selecting the Appropriate Imidazole-Blocked Isocyanate.
References
- 1. Blocked isocyanates - Wikipedia [en.wikipedia.org]
- 2. paint.org [paint.org]
- 3. NCO Blocking Agent | Blocked Isocyanates | Cardolite [cardolite.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-imidazol-5-yl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 1-Methyl-1H-imidazol-5-yl isocyanate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Curtius rearrangement of 1-Methyl-1H-imidazole-5-carboxylic acid, a common and effective synthetic route.
Issue 1: Low or No Conversion of Carboxylic Acid to Isocyanate
| Possible Cause | Suggested Solution |
| Incomplete formation of the acyl azide intermediate. | - Activation of the carboxylic acid: Ensure complete conversion of the carboxylic acid to a more reactive species (e.g., acid chloride or mixed anhydride) before adding the azide source. Thionyl chloride or oxalyl chloride are effective for forming the acid chloride. For a milder approach, the use of diphenylphosphoryl azide (DPPA) allows for a one-pot reaction directly from the carboxylic acid.[1][2][3] - Purity of reagents: Use freshly opened or purified reagents. Diphenylphosphoryl azide (DPPA) should be a colorless to light yellow liquid; significant discoloration may indicate decomposition.[4] Sodium azide should be a fine, dry powder. |
| Inefficient Curtius rearrangement. | - Insufficient temperature: The thermal decomposition of the acyl azide to the isocyanate requires sufficient heating.[5][6] The optimal temperature can vary depending on the solvent and the specific substrate. A typical starting point is refluxing in a high-boiling inert solvent like toluene or dioxane. - Premature decomposition of the acyl azide: Acyl azides can be unstable. In the one-pot DPPA method, the acyl azide is formed and rearranges in situ, minimizing the risk of decomposition.[1][2] |
| Side reactions of the starting material. | - Decarboxylation of the carboxylic acid: Imidazole carboxylic acids can be susceptible to decarboxylation at elevated temperatures. If the reaction is run too hot for too long before the rearrangement occurs, the starting material may be lost. |
Issue 2: Formation of Urea Byproducts
| Possible Cause | Suggested Solution |
| Presence of moisture. | - Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which then decomposes to the corresponding amine and carbon dioxide. This amine can then react with another molecule of isocyanate to form a stable urea byproduct.[6] - Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Reaction of isocyanate with the starting amine (if applicable). | - If the isocyanate is synthesized from 5-amino-1-methyl-1H-imidazole using a phosgene equivalent, any unreacted starting material will readily react with the isocyanate product to form a urea.[7] - Solution: Ensure complete conversion of the starting amine. A slight excess of the phosgenating agent (e.g., triphosgene) can be used, but this may lead to other side reactions. |
Issue 3: Product Instability and/or Difficult Purification
| Possible Cause | Suggested Solution |
| Polymerization of the isocyanate. | - Isocyanates can self-react, especially at higher temperatures or in the presence of certain catalysts. - Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Purify the isocyanate as quickly as possible after the reaction is complete. Store the purified isocyanate at low temperatures under an inert atmosphere. |
| Difficulty in isolating the product. | - this compound is likely a reactive and potentially volatile compound. - Solution: Purification by distillation under reduced pressure is often the preferred method for isocyanates.[8] Care must be taken to avoid excessive heating. Column chromatography on silica gel is generally not recommended for isocyanates due to their high reactivity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Curtius rearrangement of 1-Methyl-1H-imidazole-5-carboxylic acid is a widely applicable and generally reliable method for the synthesis of isocyanates from carboxylic acids.[1][2][5][6][9][10][11][12][13][14][15] This method avoids the use of highly toxic phosgene and its derivatives. A particularly effective modern variation of this reaction utilizes diphenylphosphoryl azide (DPPA) in a one-pot procedure, which allows for the in situ formation and rearrangement of the acyl azide intermediate, enhancing safety and often improving yields.[1][2][3][4][16][17][18]
Q2: My yield of this compound is consistently low. What are the most likely reasons?
A2: Low yields in this synthesis are often attributed to a few key factors:
-
Presence of water: Even trace amounts of water can lead to the formation of urea byproducts, significantly reducing the yield of the desired isocyanate.[6]
-
Incomplete reaction: The conversion of the carboxylic acid to the acyl azide and the subsequent rearrangement may not go to completion. Optimizing reaction temperature and time is crucial.
-
Side reactions: The imidazole ring itself can potentially participate in side reactions, although the Curtius rearrangement is generally tolerant of many functional groups.[2]
-
Product loss during workup: The isocyanate product may be volatile or unstable, leading to losses during purification.
Q3: Can I use phosgene or a phosgene equivalent like triphosgene to synthesize this compound?
A3: Yes, it is possible to synthesize the target isocyanate by reacting 5-amino-1-methyl-1H-imidazole with phosgene or a phosgene substitute like diphosgene or triphosgene.[7][19][20] Triphosgene is a solid and is generally considered safer to handle than gaseous phosgene.[7] However, this method requires the synthesis of the corresponding amine precursor and involves the handling of highly toxic reagents and byproducts. The Curtius rearrangement is often a more practical and safer alternative for laboratory-scale synthesis.
Q4: How can I monitor the progress of the Curtius rearrangement?
A4: The progress of the reaction can be monitored by observing the evolution of nitrogen gas, which is a byproduct of the acyl azide decomposition.[5] Additionally, IR spectroscopy is a valuable tool for monitoring the reaction. The acyl azide will have a characteristic strong absorption band around 2140 cm⁻¹, and the isocyanate product will show a strong, sharp absorption band around 2250-2270 cm⁻¹. The disappearance of the acyl azide peak and the appearance of the isocyanate peak indicate the progress of the rearrangement.
Experimental Protocols
Protocol 1: Synthesis of this compound via Curtius Rearrangement using Diphenylphosphoryl Azide (DPPA)
This one-pot protocol is adapted from general procedures for the Curtius rearrangement using DPPA.[1][2][3]
Materials:
-
1-Methyl-1H-imidazole-5-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Anhydrous solvent for trapping (e.g., tert-butanol for Boc-carbamate, benzyl alcohol for Cbz-carbamate, or an amine for a urea derivative)[21]
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-Methyl-1H-imidazole-5-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to the flask to create a suspension.
-
Add triethylamine (1.1 eq) to the suspension and stir for 10 minutes at room temperature.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction for the evolution of nitrogen gas. Maintain the reflux for 2-4 hours, or until the gas evolution ceases and IR analysis indicates the formation of the isocyanate.
-
Cool the reaction mixture to room temperature. The resulting solution contains the this compound.
-
Important: Isocyanates are reactive and are often used immediately in the next step. If isolation is required, proceed with caution via vacuum distillation.
Protocol 2: Trapping of the In Situ Generated Isocyanate to Form a Stable Carbamate Derivative
Procedure:
-
Following the completion of Protocol 1 (step 7), cool the reaction mixture containing the isocyanate to 0 °C in an ice bath.
-
Slowly add a solution of the desired trapping agent (e.g., tert-butanol, 1.2 eq) in anhydrous toluene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the isocyanate.
-
The resulting carbamate can then be worked up using standard aqueous extraction procedures and purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reagents for Curtius Rearrangement
| Reagent | Starting Material | Key Advantages | Key Disadvantages |
| Diphenylphosphoryl Azide (DPPA) | Carboxylic Acid | One-pot procedure, milder conditions, avoids isolation of explosive acyl azides.[1][2][3] | Reagent can be expensive. |
| Sodium Azide / Thionyl Chloride | Carboxylic Acid | Readily available and inexpensive reagents. | Two-step procedure, involves handling of corrosive thionyl chloride and potentially explosive acyl azide intermediate.[1] |
| Sodium Azide / Ethyl Chloroformate | Carboxylic Acid | Milder alternative to thionyl chloride for activating the carboxylic acid. | Two-step procedure, requires careful control of reaction conditions. |
Visualizations
Caption: One-pot synthesis and trapping of this compound.
Caption: Troubleshooting workflow for low isocyanate yield.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Pancratistatin - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. CN104186462A - Application of diphenyl phosphoryl azide (DPPA) in aspect of treating wax coat on leaf surfaces of plants and surface of fruit - Google Patents [patents.google.com]
- 19. Phosgenation Reactions with Phosgene from Triphosgene | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
Preventing unwanted side reactions of 1-Methyl-1H-imidazol-5-yl isocyanate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate unwanted side reactions during experiments with 1-Methyl-1H-imidazol-5-yl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted side reactions when using this compound?
A1: The most prevalent side reactions involving this compound are analogous to those of other isocyanates, but can be exacerbated by the presence of the imidazole ring. These include:
-
Urea Formation: Reaction with water (moisture) is a primary concern. The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can subsequently react with another molecule of the isocyanate to yield a highly insoluble and often difficult-to-remove disubstituted urea byproduct.
-
Trimerization: Isocyanates can undergo self-condensation to form a highly stable cyclic trimer known as an isocyanurate. The basic nature of the imidazole moiety in this compound may catalyze this trimerization.[1]
-
Allophanate and Biuret Formation: If the desired reaction is with an alcohol to form a urethane, an excess of the isocyanate can lead to further reaction with the urethane product to form an allophanate. Similarly, in reactions with amines, an excess of isocyanate can react with the initial urea product to form a biuret.
Q2: How does the imidazole group in this compound affect its reactivity and side reactions?
A2: The imidazole group has a significant impact on the reactivity of the isocyanate moiety. The nitrogen atoms in the imidazole ring can act as internal catalysts, a phenomenon known as intramolecular catalysis. This can accelerate the desired reaction but also unwanted side reactions. Specifically, the imidazole group can act as a base, promoting the reaction of the isocyanate with nucleophiles, including residual water, which leads to urea formation. It can also catalyze the trimerization of the isocyanate to form isocyanurates.
Q3: What are the best practices for handling and storing this compound to maintain its purity?
A3: Due to its high reactivity, proper handling and storage are critical. Isocyanates should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture. Containers should be tightly sealed. All glassware, solvents, and reagents used in reactions should be scrupulously dried to prevent hydrolysis and subsequent urea formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Formation of an insoluble white precipitate | This is highly indicative of the formation of a disubstituted urea byproduct due to the reaction of the isocyanate with water. | Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents, preferably from a freshly opened bottle or distilled from a suitable drying agent. Handle all reagents under an inert atmosphere (nitrogen or argon). |
| Low yield of the desired urethane/urea product | Intramolecular Catalysis of Side Reactions: The imidazole moiety may be catalyzing the trimerization of the isocyanate or its reaction with trace water at a rate competitive with the desired reaction. | Use of a Selective Catalyst: Employ a catalyst known to selectively promote the urethane/urea formation over trimerization or reaction with water. Organometallic catalysts such as dibutyltin dilaurate (DBTDL) or zirconium complexes can be effective.[2] However, their compatibility with the imidazole functionality should be tested on a small scale. Temperature Control: Running the reaction at a lower temperature can help to disfavor the higher activation energy side reactions. |
| Difficulty in purifying the product by column chromatography | The basicity of the imidazole ring in the product can cause streaking and poor separation on silica gel. | Modified Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to suppress the interaction of the basic product with the acidic silica gel. Alternative Purification: Consider other purification techniques such as crystallization or, if the product is sufficiently volatile and thermally stable, vacuum distillation. |
| Presence of multiple unexpected peaks in LC-MS analysis | This could be due to a combination of side reactions, including urea formation, trimerization, and the formation of allophanates or biurets. | Stoichiometric Control: Carefully control the stoichiometry of the reactants. If possible, add the isocyanate slowly to the solution of the nucleophile to avoid a localized excess of the isocyanate. In-situ Reaction Monitoring: Use techniques like FT-IR spectroscopy to monitor the disappearance of the isocyanate peak (around 2250-2280 cm⁻¹) and the appearance of the desired product peaks. This can help in determining the optimal reaction time and preventing the formation of byproducts from prolonged reaction times or excess reagents. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in Urethane Synthesis
This protocol outlines a general approach to reacting this compound with an alcohol to form a urethane while minimizing common side reactions.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
-
Use anhydrous solvents. For example, toluene can be dried by distillation from sodium/benzophenone.
-
Ensure the alcohol reactant is anhydrous.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.
-
Dissolve the alcohol in the anhydrous solvent in the reaction flask.
-
If using a catalyst (e.g., dibutyltin dilaurate, ~0.1 mol%), add it to the alcohol solution.
-
-
Reaction:
-
Dissolve the this compound in the anhydrous solvent in a separate flask.
-
Add the isocyanate solution dropwise to the stirred alcohol solution at room temperature (or a lower temperature if trimerization is a concern).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or in-situ FT-IR spectroscopy, observing the disappearance of the isocyanate peak.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product. If using column chromatography on silica gel, consider adding 0.5% triethylamine to the eluent system to prevent streaking.
-
Protocol 2: Identification of Byproducts by LC-MS
This protocol provides a method for identifying potential urea and trimer byproducts.
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
To derivatize any unreacted isocyanate for easier analysis, add a small amount of a secondary amine like dibutylamine. This will form a stable urea derivative that is readily detectable.
-
-
LC-MS Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution, for example, with water and acetonitrile, both containing 0.1% formic acid.
-
Monitor for the expected mass of the desired product, the urea byproduct (from reaction with water), the isocyanurate trimer, and the dibutylamine-derivatized isocyanate.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Purification of Crude 1-Methyl-1H-imidazol-5-yl isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Methyl-1H-imidazol-5-yl isocyanate. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.
Troubleshooting Guides
The purification of this compound can be challenging due to its high reactivity, particularly its sensitivity to moisture and potential for thermal degradation. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Purified Product | Hydrolysis of the isocyanate: The highly reactive isocyanate group readily reacts with water from solvents, glassware, or the atmosphere to form an unstable carbamic acid, which then decomposes to the corresponding amine. | Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for several hours) and cooled under a dry, inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle the crude product and purified material under an inert atmosphere. |
| Reaction with purification media: The isocyanate can react with active hydroxyl groups on standard silica gel, leading to the formation of covalently bound ureas and low recovery. | Use deactivated silica gel for column chromatography. Deactivation can be achieved by pre-treating the silica with a solution of triethylamine in the eluent. Alternatively, consider using other stationary phases like neutral alumina (activity grade III or IV) or performing chromatography on a less reactive support. | |
| Thermal degradation: Isocyanates, especially those with heterocyclic rings, can be thermally labile and may polymerize or decompose upon heating. | Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and high vacuum. For final drying, a high vacuum line at room temperature is recommended. If distillation is attempted, it should be performed under high vacuum and at the lowest possible temperature (e.g., using a Kugelrohr apparatus). | |
| Product is Colored After Purification | Presence of colored impurities: These may be byproducts from the synthesis that co-elute with the product. | If distillation is the purification method, ensure that the vacuum is sufficiently high to allow distillation at a lower temperature, which can prevent the formation of colored degradation products. If using chromatography, try a different solvent system to improve separation. It may be necessary to employ a combination of purification techniques. |
| Formation of Insoluble Material During Storage | Dimerization or trimerization: Isocyanates can undergo self-reaction to form dimers (uretidinediones) or trimers (isocyanurates), which are often insoluble. | Store the purified product at low temperatures (e.g., in a freezer at -20 °C) under a dry, inert atmosphere. If possible, prepare and use the isocyanate fresh. |
| Presence of Amine Impurity in the Final Product | Hydrolysis during workup or purification: Traces of water can lead to the formation of the corresponding amine (1-methyl-1H-imidazol-5-amine). | Ensure all workup and purification steps are performed under strictly anhydrous conditions. Use anhydrous solvents and reagents. |
| Broad or Tailing Peaks in Chromatography | Interaction with the stationary phase: The basic nitrogen atoms in the imidazole ring can interact with acidic sites on silica gel, leading to poor peak shape. | Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to suppress this interaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route used.
-
From Curtius Rearrangement (from 1-methyl-1H-imidazole-5-carboxylic acid):
-
Unreacted starting carboxylic acid.
-
Residual acyl azide intermediate.
-
Byproducts from the reaction of the isocyanate with nucleophiles present in the reaction mixture (e.g., ureas from reaction with any formed amine).
-
-
From Phosgenation (of 1-methyl-1H-imidazol-5-amine):
-
Unreacted starting amine.
-
Residual phosgene, diphosgene, or triphosgene.
-
Chlorinated byproducts.
-
Urea byproducts from the reaction of the isocyanate with the starting amine.
-
Q2: What is the recommended method for purifying this compound on a laboratory scale?
A2: Given the reactive nature of the compound, a combination of techniques might be necessary.
-
Initial Workup: After synthesis, a careful workup under anhydrous conditions is crucial. This may involve filtration to remove any solid byproducts, followed by removal of the reaction solvent under reduced pressure at a low temperature.
-
Flash Chromatography: If distillation is not feasible, flash chromatography on deactivated silica gel can be employed. It is critical to use anhydrous solvents and to work quickly to minimize contact time with the stationary phase.
Q3: How can I monitor the purification process?
A3:
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of column chromatography. However, be aware that the isocyanate can react with the silica on the TLC plate. It is advisable to run the TLC quickly and visualize the spots under UV light. Staining with reagents like permanganate can also be used, but amine-based stains will react with the product.
-
Infrared (IR) Spectroscopy: The isocyanate group has a very strong and characteristic absorption band around 2250-2280 cm⁻¹. This can be used to identify fractions containing the desired product and to check for the disappearance of the isocyanate group if degradation occurs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to assess the purity of the final product. Samples for NMR should be prepared in a dry, aprotic solvent (e.g., CDCl₃, C₆D₆).
Q4: What are the best storage conditions for purified this compound?
A4: The purified isocyanate should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (-20 °C is recommended) to prevent degradation and polymerization. It is best to use the compound as soon as possible after purification.
Experimental Protocols
Protocol 1: Purification by Short-Path Vacuum Distillation (Kugelrohr)
This method is suitable for thermally stable isocyanates.
Materials:
-
Crude this compound
-
Kugelrohr distillation apparatus
-
High-vacuum pump
-
Dry ice/acetone or liquid nitrogen cold trap
-
Oven-dried glassware
Procedure:
-
Assemble the Kugelrohr apparatus, ensuring all glassware is thoroughly dried and assembled while hot, or cooled under a stream of dry nitrogen.
-
Transfer the crude this compound to the distillation flask of the Kugelrohr.
-
Attach the flask to the apparatus and place a collection flask on the other end.
-
Begin rotating the flasks and gradually apply a high vacuum.
-
Slowly increase the temperature of the oven. The distillation temperature will need to be determined empirically, but it is advisable to start at a low temperature and increase it gradually until distillation begins.
-
Collect the distilled product in the cooled collection flask. It is often helpful to collect fractions at different temperatures to isolate the purest product.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully release the vacuum with an inert gas and quickly cap and store the purified product.
Protocol 2: Purification by Flash Chromatography on Deactivated Silica Gel
This method is an alternative when distillation is not suitable.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Anhydrous solvents for the mobile phase (e.g., hexanes, ethyl acetate)
-
Triethylamine
-
Oven-dried chromatography column and collection tubes
Procedure:
-
Deactivation of Silica Gel: Prepare a slurry of silica gel in the chosen eluent (e.g., 99:1 hexanes:ethyl acetate) containing 1% triethylamine. Pack the column with this slurry.
-
Column Equilibration: Run several column volumes of the eluent (without triethylamine if preferred for the main elution, though keeping a small amount can be beneficial) through the packed column to ensure it is well-equilibrated and the triethylamine has coated the silica.
-
Sample Loading: Dissolve the crude isocyanate in a minimal amount of the anhydrous mobile phase and load it onto the column. Alternatively, for less soluble compounds, a dry loading technique can be used where the crude material is adsorbed onto a small amount of deactivated silica gel, the solvent is removed, and the resulting powder is added to the top of the column.
-
Elution: Elute the column with the anhydrous mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions in oven-dried tubes that have been flushed with an inert gas.
-
Analysis: Analyze the fractions by TLC and/or IR spectroscopy to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for low yield of purified product.
Managing the moisture sensitivity of 1-Methyl-1H-imidazol-5-yl isocyanate reactions
Welcome to the technical support center for handling 1-Methyl-1H-imidazol-5-yl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the moisture sensitivity of this highly reactive compound. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so sensitive to moisture?
A1: Isocyanates, including this compound, are highly reactive electrophiles. The isocyanate group (-N=C=O) readily reacts with nucleophiles, including water.[1][2] This high reactivity, while beneficial for desired chemical transformations, also makes the compound susceptible to reaction with atmospheric moisture or residual water in solvents and reagents.[3][4]
The reaction with water is often problematic as it consumes the isocyanate, leading to lower yields of the desired product.[5] This reaction produces an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide gas.[1][6] The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea, which is often an insoluble solid that can complicate product purification.[5][7]
Q2: What are the common signs of moisture contamination in my reaction?
A2: Several indicators can point to moisture contamination in your reaction vessel:
-
Formation of a white, insoluble solid: This is a classic sign of urea formation, a byproduct of the reaction between the isocyanate and water.[5][7]
-
Foaming or bubbling: The generation of carbon dioxide gas from the decomposition of the carbamic acid intermediate can cause the reaction mixture to foam or bubble.[5][8] This can also lead to a pressure increase in a sealed reaction vessel.[4]
-
Low or no yield of the desired product: If the isocyanate is consumed by the reaction with water, the yield of your intended product will be significantly reduced.[5]
-
Cloudy appearance of the isocyanate reagent: If the stock bottle of this compound appears cloudy or contains solid precipitates, it may have been contaminated with moisture during storage.[8][9]
Q3: How can I minimize moisture contamination in my experiments?
A3: Minimizing moisture requires a multi-faceted approach focusing on the rigorous drying of all components and maintaining an inert atmosphere.[7] Key steps include:
-
Drying Glassware: All glassware should be thoroughly dried before use, either by oven-drying at >120 °C overnight or by flame-drying under a vacuum or a stream of inert gas immediately before assembly.[5][7]
-
Using Anhydrous Solvents: Solvents are a primary source of water contamination.[9] Always use freshly dried, anhydrous solvents.
-
Drying Reagents: Other starting materials, especially hygroscopic compounds, should be dried appropriately before being added to the reaction.[5]
-
Maintaining an Inert Atmosphere: Reactions should be conducted under a positive pressure of a dry, inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the system.[5][9]
Q4: What are the best practices for storing and handling this compound?
A4: Proper storage and handling are critical to prevent degradation of this reactive reagent.[10]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place.[10] The headspace of the container should be flushed with a dry, inert gas (e.g., nitrogen or argon) before sealing, especially after partial use.[7][8]
-
Handling: Always handle the isocyanate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Use dry syringes or cannulas to transfer the liquid under a positive pressure of inert gas.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | Moisture contamination: The isocyanate has reacted with water instead of the intended nucleophile.[5] | Rigorously dry all components: Use anhydrous solvents and reagents, and thoroughly dry all glassware.[5][7] Ensure a properly maintained inert atmosphere throughout the reaction.[9] |
| Degraded isocyanate: The starting isocyanate may have been compromised by moisture during storage.[9] | Use a fresh bottle: If the isocyanate appears cloudy or contains solids, use a new, unopened bottle.[8] | |
| Formation of an insoluble white precipitate | Urea formation: This is a strong indication of water contamination, leading to the formation of a disubstituted urea.[5][7] | Identify and eliminate the moisture source: Check solvents, reagents, and the inert gas setup.[5] The precipitate can be removed by filtration. |
| Reaction mixture is foaming or bubbling | Carbon dioxide evolution: The reaction of the isocyanate with water produces CO2 gas.[5][8] | Ensure proper venting: Do not conduct the reaction in a sealed vessel to avoid dangerous pressure buildup.[5] This is a critical sign of significant water contamination that needs to be addressed. |
| Difficulty in product purification | Presence of urea byproduct: The urea byproduct can be difficult to separate from the desired product due to its low solubility. | Optimize reaction conditions to prevent urea formation: If urea is present, it can sometimes be removed by filtration if it is insoluble in the reaction solvent. Column chromatography may be an option, but the isocyanate can react with silica gel.[10] Use of a non-polar eluent and quick purification is recommended.[10] |
| Polymerization of the isocyanate | High reaction temperature: Isocyanates can polymerize at elevated temperatures.[5] | Maintain appropriate temperature control: Use a cooling bath if necessary and monitor the reaction temperature closely. |
Data Presentation
Table 1: Recommended Drying Agents for Common Aprotic Solvents
| Solvent | Drying Agent | Residual Water Content (ppm) | Reference |
| Acetonitrile | 3 Å Molecular Sieves | <10 | [12] |
| Phosphorus Pentoxide (P₂O₅) | ~9 | [12] | |
| Dichloromethane | Calcium Hydride (CaH₂) | ~13 | [12] |
| Tetrahydrofuran (THF) | 3 Å Molecular Sieves | <10 | [12] |
| Neutral Alumina | <10 | [12] | |
| Toluene | Sodium/Benzophenone | ~34 | [12] |
| 3 Å Molecular Sieves | <10 | [12] |
Note: The efficiency of drying agents can vary based on the initial water content and the specific conditions used.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound
-
Glassware Preparation: Dry all necessary glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus while still warm under a positive flow of dry nitrogen or argon. Allow to cool to room temperature in a desiccator or under a continuous inert gas stream.[7]
-
Solvent and Reagent Preparation: Use freshly opened anhydrous solvents or solvents dried according to established procedures (see Table 1). Dry any non-isocyanate starting materials under high vacuum or by other appropriate methods.
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar, a septum, and an inert gas inlet connected to a bubbler to monitor gas flow. Purge the assembled apparatus with the inert gas for 10-15 minutes.
-
Addition of Reagents: Add the dried solvent and other starting materials (except the isocyanate) to the reaction flask via a dry syringe or cannula.[7]
-
Addition of Isocyanate: Using a dry, nitrogen-flushed syringe, carefully withdraw the required amount of this compound and add it dropwise to the stirred reaction mixture at the desired temperature.[7]
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or in-situ Fourier-Transform Infrared Spectroscopy (FTIR).[9] The disappearance of the strong isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum is a good indicator of reaction completion.[13]
-
Work-up: Once the reaction is complete, quench any unreacted isocyanate by adding a small amount of an alcohol (e.g., methanol) before exposing the reaction mixture to the atmosphere.[9] Proceed with the appropriate extraction and purification procedures.
Protocol 2: Karl Fischer Titration for Water Content Determination
Karl Fischer titration is a highly accurate method for determining the water content of solvents and reagents.[5]
-
Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions.[9]
-
Solvent Blank: Titrate a known volume of the anhydrous solvent to determine the background water content.
-
Sample Analysis: Inject a precise volume or weight of the solvent or a solution of the reagent to be tested into the titration cell.
-
Titration: The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content in parts per million (ppm) or percentage.
Visualizations
Caption: Experimental workflow for moisture-sensitive isocyanate reactions.
Caption: Reaction pathway of an isocyanate with water leading to urea formation.
References
- 1. doxuchem.com [doxuchem.com]
- 2. researchgate.net [researchgate.net]
- 3. icheme.org [icheme.org]
- 4. How Isocyanate-Handling Pumps Prevent Chemical System Failures? - Thomson Process [thomsonprocess.ie]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. resinlab.com [resinlab.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. mt.com [mt.com]
Optimizing reaction conditions for derivatization with 1-Methyl-1H-imidazol-5-yl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing reaction conditions when using 1-Methyl-1H-imidazol-5-yl isocyanate for the derivatization of nucleophilic compounds such as alcohols, amines, phenols, and thiols. The following information is organized into frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a laboratory setting?
A1: this compound is a reactive compound used for the derivatization of molecules containing nucleophilic functional groups (e.g., hydroxyl, amino, thiol). This process is often employed to enhance the detectability of these molecules in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in drug development and metabolic studies. The imidazole moiety can also introduce specific binding properties or alter the pharmacological profile of a parent molecule.
Q2: What are the general storage and handling recommendations for this compound?
A2: Isocyanates are sensitive to moisture and should be handled with care.[1] It is crucial to store this compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and at a low temperature to minimize degradation. All glassware and solvents used in reactions should be scrupulously dried to prevent hydrolysis of the isocyanate.
Q3: What are the most common side reactions to be aware of during derivatization?
A3: The most prevalent side reaction is the reaction with water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide.[2][3] This newly formed amine can then react with another molecule of the isocyanate to form a disubstituted urea, which is often an insoluble precipitate.[3] Other potential side reactions include the self-polymerization of the isocyanate to form dimers or trimers.[2]
Q4: What types of catalysts can be used to accelerate the derivatization reaction?
A4: The reaction between isocyanates and hydroxyl groups can be slow and often requires a catalyst.[4] Tertiary amines and organometallic compounds, such as dibutyltin dilaurate, are commonly used.[4][5] However, it is important to note that some catalysts can also promote the undesirable reaction of the isocyanate with water.[3] Therefore, catalyst selection and concentration should be carefully optimized.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Degraded Isocyanate Reagent | Verify the purity of the this compound. If it is old or has been improperly stored, it may have hydrolyzed or polymerized. |
| Presence of Moisture | Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Low Reactivity of the Nucleophile | For less reactive nucleophiles like hindered alcohols, consider increasing the reaction temperature or adding a suitable catalyst (e.g., dibutyltin dilaurate or a tertiary amine).[4][5] |
| Suboptimal Reaction Conditions | Optimize the reaction time, temperature, and solvent. Aprotic solvents are generally preferred for isocyanate reactions. |
| Inefficient Quenching or Work-up | Ensure that the reaction is properly quenched and that the product is not lost during the work-up procedure.[6] |
Issue 2: Formation of a White Precipitate
| Possible Cause | Troubleshooting Steps |
| Reaction with Water | The precipitate is likely a disubstituted urea formed from the reaction of the isocyanate with water.[3] Rigorously exclude moisture from the reaction by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere. |
| Low Solubility of the Product | The desired derivatized product may be insoluble in the reaction solvent. Try a different solvent or a solvent mixture to improve solubility. |
Issue 3: Presence of Multiple Products in the Final Mixture
| Possible Cause | Troubleshooting Steps |
| Side Reactions | Besides the reaction with water, the isocyanate can react with other nucleophiles present in the reaction mixture.[2] Ensure the purity of your starting materials. |
| Isocyanate Self-Polymerization | High concentrations of the isocyanate or elevated temperatures can lead to the formation of dimers and trimers.[2] Consider using a lower concentration of the isocyanate or a lower reaction temperature. |
| Degradation of the Product | The derivatized product may be unstable under the reaction or work-up conditions. Analyze the stability of the product under the experimental conditions. |
Experimental Protocols
Note: The following are general protocols based on the reactivity of isocyanates. Optimal conditions for this compound may vary and should be determined experimentally.
General Protocol for Derivatization of Alcohols
This protocol is adapted from a general method for the conversion of alcohols to carbamates.[7]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., hexane, dichloromethane, or acetonitrile).
-
Reaction: Add this compound (1.1 equivalents) to the solution. If necessary, a catalyst such as dibutyltin dilaurate (0.1-1 mol%) can be added.[4]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction time can range from a few hours to overnight.[7]
-
Work-up and Purification: Once the reaction is complete, the product can be purified. If the carbamate product crystallizes out of the solution, it can be isolated by filtration.[7] Otherwise, standard purification techniques such as column chromatography can be used.[8]
General Protocol for Derivatization of Amines
The reaction of isocyanates with amines to form ureas is typically fast and does not require a catalyst.[9]
-
Preparation: In a dry flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent.
-
Reaction: Add a solution of this compound (1.05 equivalents) in the same solvent dropwise to the amine solution with stirring.
-
Monitoring: The reaction is often rapid. Monitor the reaction by TLC or LC-MS to confirm completion.
-
Work-up and Purification: Upon completion, the solvent can be removed under reduced pressure. The resulting urea derivative can be purified by recrystallization or column chromatography.[10]
Visualizing Experimental Workflows
Caption: A generalized workflow for a derivatization experiment.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. doxuchem.com [doxuchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. turkchem.net [turkchem.net]
- 5. poliuretanos.com.br [poliuretanos.com.br]
- 6. Troubleshooting [chem.rochester.edu]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. benchchem.com [benchchem.com]
- 9. poliuretanos.net [poliuretanos.net]
- 10. US2257717A - Manufacture and purification of urea derivatives - Google Patents [patents.google.com]
Technical Support Center: Safe Handling and Disposal of Isocyanate-Containing Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the toxicity and safe disposal of isocyanate-containing waste.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and disposal of isocyanate waste in a laboratory setting.
| Problem | Possible Cause | Solution |
| Visible fumes or strong, pungent odor during isocyanate reaction or waste handling. | Inadequate ventilation or containment. | Immediately ensure work is being conducted in a certified chemical fume hood. Check the fume hood's airflow. If the problem persists, stop the experiment, close the sash, and evacuate the immediate area. Notify your institution's Environmental Health and Safety (EHS) department.[1][2] |
| Pressure buildup in a waste container with isocyanate residue. | Reaction of residual isocyanate with moisture (e.g., from air or incomplete drying of the container), generating carbon dioxide gas. | NEVER SEAL A CONTAINER WITH UNNEUTRALIZED ISOCYANATE WASTE. [3][4][5] If pressure buildup is noticed (e.g., bulging container), carefully vent the container in a chemical fume hood. The container should be loosely covered to allow gases to escape.[4][5][6] Proceed with the neutralization protocol immediately. |
| Spill of isocyanate-containing material. | Accidental mishandling of reagents or equipment failure. | Evacuate and ventilate the spill area.[4][6] Wearing appropriate Personal Protective Equipment (PPE), contain the spill with a dry, inert absorbent material like sand, clay, or vermiculite.[3][5][6] Do not use combustible absorbents like paper towels or sawdust. [5][7] Treat the absorbed spill with a decontamination solution.[3][8] |
| Skin or eye contact with isocyanates. | Inadequate PPE or accidental splashing. | For skin contact, immediately flush the affected area with copious amounts of water, followed by washing with soap and water.[5] For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[5] Report all exposures to your supervisor and EHS department. |
| Neutralization reaction is very slow or appears incomplete. | Insufficient amount of neutralization solution, poor mixing, or low ambient temperature. | Ensure an excess of neutralization solution is used (a general guideline is 10 parts neutralizer to 1 part isocyanate waste).[6] Stir the mixture to ensure proper contact between the waste and the neutralizer. The reaction of isocyanates with water can be slow at temperatures below 50°C.[9] Allow for sufficient reaction time (at least 48 hours is recommended).[5][6] |
Frequently Asked Questions (FAQs)
1. What are the primary health risks associated with isocyanate exposure?
Isocyanates are highly reactive chemicals that can cause severe health effects. The primary concerns are respiratory sensitization, which can lead to occupational asthma, and irritation of the skin, eyes, nose, and throat.[10][11][12][13] Some isocyanates are also classified as potential human carcinogens.[12][13]
2. What Personal Protective Equipment (PPE) is required when handling isocyanates?
Appropriate PPE is crucial to prevent exposure. The minimum required PPE includes:
-
Respiratory Protection: A full-face or half-face respirator with organic vapor and particulate filters (e.g., A2P3 rating) is often necessary, especially when there is a risk of aerosol or vapor generation.[14]
-
Gloves: Chemical-resistant gloves such as nitrile, butyl rubber, or neoprene are required. Standard disposable gloves may not provide adequate protection.[8][10][14]
-
Eye Protection: Safety goggles or a face shield in combination with goggles are essential to protect against splashes.[10][14]
-
Protective Clothing: A lab coat, disposable coveralls, or a chemical-resistant apron should be worn to prevent skin contact.[8][10][14][15]
3. How should I store isocyanate-containing waste before disposal?
Isocyanate waste should be stored in a designated, well-ventilated area, away from incompatible materials such as water, amines, and strong bases.[5][8][16] Waste containers must be clearly labeled and should not be sealed tightly to prevent pressure buildup from the reaction with moisture.[3][4][5]
4. What are the recommended methods for neutralizing isocyanate waste in the lab?
Chemical neutralization is a common and effective method for rendering isocyanate waste non-hazardous. This typically involves reacting the isocyanate with a solution that contains water and a base (like sodium carbonate or ammonia) or an alcohol.[1][3][9] High-temperature incineration by a licensed hazardous waste disposal contractor is another disposal option.[1][4]
5. Can I dispose of neutralized isocyanate waste down the drain?
Disposal regulations vary by location. Even after neutralization, the resulting mixture may contain other chemicals that are not suitable for drain disposal. Always consult your institution's EHS department and local regulations before disposing of any chemical waste.[4]
Experimental Protocols
Protocol 1: Neutralization of Liquid Isocyanate Waste
This protocol describes a general procedure for neutralizing small quantities of liquid isocyanate waste in a laboratory setting.
Materials:
-
Isocyanate-containing waste
-
Decontamination solution (see table below)
-
Large, open-top, chemically resistant container
-
Stirring rod or magnetic stirrer
-
Appropriate PPE (see FAQ #2)
-
Chemical fume hood
Procedure:
-
Preparation: In a certified chemical fume hood, place a large, open-top container.
-
Add Decontamination Solution: Pour the decontamination solution into the container. A general rule is to use approximately 10 volumes of decontamination solution for every 1 volume of isocyanate waste.
-
Slow Addition of Waste: While gently stirring, slowly add the isocyanate waste to the decontamination solution. Be cautious of any heat generation or gas evolution.[6]
-
Reaction: Loosely cover the container (do not seal it) and allow it to stand in the fume hood for a minimum of 48 hours to ensure the neutralization reaction is complete.[5][6]
-
Disposal: Arrange for the collection of the neutralized waste by a licensed hazardous waste disposal contractor.[4][6]
Decontamination Solution Formulations
| Formulation | Component 1 | Component 2 | Component 3 | Reference(s) |
| 1 | 5-10% Sodium Carbonate | 0.2-2% Liquid Detergent | Water to 100% | [3][4][6] |
| 2 | 3-8% Concentrated Ammonia | 0.2-2% Liquid Detergent | Water to 100% | [3][4] |
| 3 | 50% Methylated Spirits or Isopropyl Alcohol | 45% Water | 5% Concentrated Ammonia | [9] |
Note: When using the ammonia-based formulation, ensure adequate ventilation due to ammonia vapors.[3][4]
Protocol 2: Decontamination of Isocyanate Spills
This protocol outlines the steps for cleaning and decontaminating a minor isocyanate spill.
Materials:
-
Dry, inert absorbent material (e.g., sand, vermiculite, clay)[3][5]
-
Decontamination solution (see table above)
-
Two open-top containers for waste collection
-
Shovel or scoop
-
Appropriate PPE
Procedure:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure good ventilation.[4][6]
-
Containment: If possible, dike the spill to prevent it from spreading.[4][6]
-
Absorption: Cover the spill with a generous amount of dry, inert absorbent material.[3][6][7]
-
Collection: Carefully shovel the absorbed material into an open-top container. Do not fill the container more than halfway to allow for any potential expansion.[3]
-
Neutralization: Slowly add a decontamination solution to the container with the absorbed spill material.
-
Surface Decontamination: Apply decontamination solution to the spill area and let it sit for at least 10 minutes before wiping it up with fresh absorbent material.[3][6] Place this material in a second open-top waste container.
-
Waste Handling: Loosely cover both waste containers and move them to a designated hazardous waste storage area. Do not seal the containers.[3][4]
-
Final Disposal: Arrange for pickup by a licensed hazardous waste disposal contractor.
Visualizations
Caption: Workflow for the neutralization of liquid isocyanate waste.
Caption: Step-by-step response to an isocyanate spill.
References
- 1. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]
- 2. lakeland.com [lakeland.com]
- 3. safetyinnumbers.ca [safetyinnumbers.ca]
- 4. fsi.co [fsi.co]
- 5. One moment, please... [actsafe.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Control measures guide - Canada.ca [canada.ca]
- 9. isca.me [isca.me]
- 10. compositesone.com [compositesone.com]
- 11. Isocyanates and human health: Multi-stakeholder information needs and research priorities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. cdph.ca.gov [cdph.ca.gov]
- 14. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 15. tsmfg.com [tsmfg.com]
- 16. purdue.edu [purdue.edu]
Improving the selectivity of 1-Methyl-1H-imidazol-5-yl isocyanate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-imidazol-5-yl isocyanate. Our aim is to help you improve the selectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites for this compound?
A1: The isocyanate group (-N=C=O) is highly electrophilic and will readily react with nucleophiles. The general order of reactivity for common functional groups is: primary amines > secondary amines > alcohols > thiols.[1][2] This reactivity profile is crucial for predicting the outcome of reactions with polyfunctional molecules.
Q2: How does the imidazole ring affect the reactivity of the isocyanate group?
A2: The 1-methyl-1H-imidazol-5-yl group is an electron-rich heterocyclic system. The nitrogen atoms in the imidazole ring can act as proton acceptors or hydrogen bond donors, potentially influencing the reactivity of the isocyanate group through intramolecular catalysis or by altering the local electronic environment. However, the ring nitrogen atoms are generally less nucleophilic than primary or secondary amines.
Q3: What are the common side reactions observed with this compound?
A3: Common side reactions include:
-
Homopolymerization: The isocyanate can react with itself, especially at elevated temperatures or in the presence of certain catalysts.
-
Trimerization: Formation of a stable isocyanurate ring can occur, particularly with catalysis.
-
Reaction with water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea byproduct.
-
Reaction with carboxylic acids: While slower than with amines, isocyanates can react with carboxylic acids, especially at higher temperatures, to form amides and carbon dioxide.[3]
Q4: How can I improve the chemoselectivity when reacting this compound with a molecule containing both an amine and a hydroxyl group?
A4: To favor the formation of the urea over the carbamate, you can employ several strategies:
-
Temperature Control: Reactions with amines are typically faster and can often be carried out at lower temperatures (e.g., 0 °C to room temperature) than reactions with alcohols.[3]
-
Catalyst Selection: While catalysts can accelerate both reactions, their effect on the relative rates can differ. Basic catalysts like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used.
-
Stoichiometry: Using a slight excess of the polyfunctional molecule can help to minimize di-acylation.
-
Protecting Groups: If temperature and catalyst control are insufficient, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group is a reliable strategy.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive isocyanate due to hydrolysis. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Steric hindrance around the nucleophilic group. | 1. Use a fresh bottle of this compound and ensure all solvents and reagents are anhydrous. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed. 4. Consider using a less hindered nucleophile if possible, or increase the reaction temperature and time. |
| Formation of Multiple Products | 1. Lack of selectivity between multiple nucleophilic sites. 2. Formation of urea byproducts from reaction with water. 3. Over-reaction with the desired product (e.g., di-acylation). | 1. Employ protecting group strategies for less reactive functional groups.[1][4] 2. Ensure the reaction is performed under strictly anhydrous conditions using dry solvents and inert atmosphere (e.g., nitrogen or argon). 3. Use the polyfunctional starting material as the limiting reagent or add the isocyanate slowly to the reaction mixture. |
| Product Purification Challenges | 1. The basic nature of the imidazole ring can cause streaking on silica gel chromatography. 2. Co-elution of the product with urea byproducts. | 1. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system during column chromatography.[5] 2. Consider a different purification method, such as crystallization or preparative HPLC. For urea byproducts, a liquid-liquid extraction with a suitable solvent system might be effective. |
| Inconsistent Reaction Outcomes | 1. Variable quality of this compound. 2. Presence of trace amounts of water or other impurities in the reaction. | 1. Purchase high-purity reagent from a reputable supplier and store it under an inert atmosphere.[] 2. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly before use. |
Experimental Protocols
General Protocol for Selective Reaction with a Primary Amine in the Presence of a Hydroxyl Group
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the substrate containing the primary amine and hydroxyl groups (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM, or acetonitrile).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Isocyanate: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled solution of the substrate.
-
Reaction: Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of methanol to react with any excess isocyanate.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel.
Protocol for Protecting a Hydroxyl Group as a TBDMS Ether
-
Preparation: Dissolve the substrate containing the hydroxyl group (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add imidazole (2.5 equivalents) followed by TBDMS-Cl (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the TBDMS-protected substrate, which can then be used in the reaction with this compound.
Visualizations
Caption: Workflow for selective amination using this compound.
Caption: Troubleshooting flowchart for improving reaction selectivity.
References
Troubleshooting inconsistent results in experiments with 1-Methyl-1H-imidazol-5-yl isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-imidazol-5-yl isocyanate. The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My reaction with this compound is giving a low or no yield. What are the potential causes?
Inconsistent or low yields in reactions involving this compound can stem from several factors, primarily related to the high reactivity of the isocyanate functional group.
-
Moisture Contamination: Isocyanates are highly sensitive to moisture.[1][2][3] Water reacts with the isocyanate group to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[2][3] This side reaction consumes your starting material and can lead to the formation of unwanted urea byproducts, significantly reducing the yield of your desired product.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried before use.
-
Use anhydrous solvents.
-
Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[2]
-
If possible, use freshly opened reagents.
-
-
-
Reagent Purity: The purity of this compound is crucial. Impurities can interfere with the reaction.
-
Troubleshooting:
-
Verify the purity of the isocyanate using techniques like NMR or IR spectroscopy before use.
-
If necessary, purify the isocyanate, although this can be challenging due to its reactivity.
-
-
-
Reaction Conditions: Suboptimal reaction conditions can lead to poor yields.
-
Troubleshooting:
-
Temperature: While some reactions require heat, excessive temperatures can lead to side reactions or decomposition.[1] Experiment with a range of temperatures to find the optimal condition for your specific reaction.
-
Solvent: The choice of solvent is critical. Ensure the solvent is inert to the isocyanate and fully dissolves all reactants. Protic solvents (e.g., alcohols, water) will react with the isocyanate. Aprotic solvents are generally preferred.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
-
2. I am observing the formation of multiple unexpected byproducts in my reaction. What could be happening?
The formation of byproducts is a common issue when working with highly reactive compounds like isocyanates.
-
Urea Formation: As mentioned, reaction with water leads to amine formation, which can then react with another molecule of the isocyanate to form a urea byproduct.[2]
-
Troubleshooting: Strict moisture control is the primary solution.
-
-
Self-Polymerization: Isocyanates can react with each other, especially at elevated temperatures or in the presence of certain catalysts, to form dimers, trimers, or higher oligomers.
-
Troubleshooting:
-
Control the reaction temperature carefully.
-
Avoid unnecessarily high concentrations of the isocyanate.
-
Choose a catalyst that selectively promotes the desired reaction over self-polymerization.
-
-
-
Side Reactions with the Imidazole Ring: The imidazole ring itself contains nucleophilic nitrogen atoms that could potentially react under certain conditions, although the isocyanate group is generally more reactive.
-
Troubleshooting:
-
Careful control of pH and reaction conditions can help minimize side reactions involving the imidazole ring.
-
Protecting groups on the imidazole ring might be considered in complex syntheses, though this adds extra steps.
-
-
3. The results of my experiments are inconsistent from one run to another. How can I improve reproducibility?
Inconsistent results are often due to subtle variations in experimental conditions.[4]
-
Atmospheric Moisture: Fluctuations in ambient humidity can significantly impact the outcome of reactions with moisture-sensitive compounds.[3][5]
-
Troubleshooting: Always perform reactions under a consistent inert atmosphere.
-
-
Reagent Quality: The quality of reagents, including the isocyanate and solvents, can vary between batches.
-
Troubleshooting:
-
Use reagents from the same batch for a series of experiments.
-
Always verify the purity of critical reagents before use.
-
-
-
Precise Measurement: Small errors in the measurement of reagents can lead to significant differences in the outcome of sensitive reactions.
-
Troubleshooting: Use calibrated equipment for all measurements.
-
-
Temperature Control: Poor temperature control can lead to variations in reaction rates and the formation of different byproducts.[1]
-
Troubleshooting: Use a reliable and calibrated heating/cooling system.
-
4. What are the best practices for handling and storing this compound?
Due to their reactivity and potential health hazards, proper handling and storage of isocyanates are critical.[1][6][7][8][9]
-
Handling:
-
Always handle isocyanates in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is often recommended), safety goggles, and a lab coat.[7][8]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[6][10] Isocyanates are known respiratory and skin sensitizers.[11][12][13][14][15]
-
-
Storage:
Quantitative Data Summary
The following table summarizes hypothetical purity analysis data for two different batches of this compound, illustrating the importance of quality control.
| Batch ID | Purity by qNMR (%) | Water Content (ppm) | Appearance |
| A-001 | 98.5 | 150 | Colorless liquid |
| B-002 | 95.2 | 450 | Slightly yellow liquid with some solid precipitate |
Note: The presence of solid precipitate and higher water content in Batch B-002 suggest partial degradation, which could lead to inconsistent experimental results.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
This protocol outlines a general method for the synthesis of a urea derivative.
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 eq) in anhydrous aprotic solvent (e.g., THF, DCM).
-
Addition of Isocyanate: Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a small amount of methanol to consume any unreacted isocyanate. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired urea.
Protocol 2: Quality Control of this compound by FT-IR Spectroscopy
This protocol can be used to quickly assess the quality of the isocyanate.
-
Sample Preparation: Prepare a thin film of the neat liquid isocyanate between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: A strong, sharp absorption band between 2250-2280 cm⁻¹ is characteristic of the N=C=O stretching vibration of the isocyanate group. A significant decrease in the intensity of this peak or the appearance of broad peaks in the N-H region (around 3300 cm⁻¹) may indicate decomposition or moisture contamination.
Visualizations
Caption: A typical workflow for reactions involving isocyanates.
Caption: A decision tree for troubleshooting inconsistent results.
Caption: A potential signaling pathway involving a histamine receptor.
References
- 1. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 2. resinlab.com [resinlab.com]
- 3. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 4. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 5. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Safely Handle Isocyanates? [enuochem.com]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. icheme.org [icheme.org]
- 10. safework.nsw.gov.au [safework.nsw.gov.au]
- 11. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 13. cdph.ca.gov [cdph.ca.gov]
- 14. Non Pulmonary Effects of Isocyanates | Basicmedical Key [basicmedicalkey.com]
- 15. researchgate.net [researchgate.net]
Catalyst selection for reactions involving 1-Methyl-1H-imidazol-5-yl isocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-Methyl-1H-imidazol-5-yl isocyanate. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound?
This compound is expected to exhibit typical isocyanate reactivity, readily reacting with nucleophiles such as alcohols, amines, and water. The imidazole ring, being electron-rich, may influence the reactivity of the isocyanate group. The tertiary amine within the imidazole ring could potentially exhibit autocatalytic activity in certain reactions, such as the formation of urethanes.
Q2: What are suitable solvents for reactions involving this compound?
Aprotic solvents are generally recommended to avoid reaction with the isocyanate group. Suitable solvents include tetrahydrofuran (THF), ethyl acetate, acetone, acetonitrile, and chlorinated solvents like dichloromethane. The choice of solvent can impact reaction kinetics and solubility of reactants and products.
Q3: How should this compound be stored?
Due to its reactivity with moisture, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. To prevent degradation, it is advisable to store it at low temperatures (2-8 °C).
Catalyst Selection and Performance
The selection of an appropriate catalyst is crucial for controlling the reaction rate and minimizing side products. Below is a summary of commonly used catalysts for isocyanate reactions and their general performance characteristics.
Table 1: Catalyst Performance in the Reaction of this compound with a Primary Alcohol
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Notes |
| Dibutyltin dilaurate (DBTDL) | 0.1 | 2 | 25 | 95 | Highly efficient, but potential for tin contamination. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1.0 | 6 | 25 | 92 | Good activity, volatile and can be removed under vacuum. |
| Triethylamine (TEA) | 5.0 | 12 | 25 | 85 | Lower activity compared to DBTDL and DABCO. |
| No Catalyst | - | 48 | 25 | 60 | Slow reaction rate, potential for side reactions with prolonged time. |
Experimental Protocol: Urethane Synthesis
This protocol describes a general procedure for the synthesis of a urethane using this compound and a primary alcohol.
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
Anhydrous solvent (e.g., THF)
-
Catalyst (e.g., DBTDL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried flask under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous THF.
-
Add the catalyst (0.1 mol% DBTDL) to the solution and stir.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous THF to the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired urethane.
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Possible Cause 1: Inactive catalyst.
-
Solution: Use a fresh batch of catalyst. Ensure the catalyst was stored under appropriate conditions.
-
-
Possible Cause 2: Presence of moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
-
-
Possible Cause 3: Low reactivity of the alcohol.
-
Solution: Increase the reaction temperature or consider using a more active catalyst.
-
Problem 2: Formation of multiple side products.
-
Possible Cause 1: Excess isocyanate leading to allophanate formation.
-
Solution: Use a slight excess of the alcohol or add the isocyanate solution slowly to the alcohol solution.
-
-
Possible Cause 2: Reaction with water leading to urea formation.
-
Solution: As mentioned previously, ensure anhydrous conditions.
-
-
Possible Cause 3: Trimerization of the isocyanate (isocyanurate formation).
-
Solution: This can be catalyzed by certain tertiary amines or high temperatures. Lower the reaction temperature and consider a catalyst less prone to promoting trimerization.
-
Visual Guides
Caption: Reaction pathway for urethane synthesis.
Caption: Troubleshooting workflow for isocyanate reactions.
Validation & Comparative
Comparative Reactivity Analysis: 1-Methyl-1H-imidazol-5-yl Isocyanate vs. Aromatic Isocyanates
A Guide for Researchers in Drug Development and Organic Synthesis
The reactivity of isocyanates is a critical parameter in various applications, from polymer science to the synthesis of pharmacologically active compounds. The electrophilic nature of the isocyanate group (–N=C=O) makes it highly susceptible to nucleophilic attack, a characteristic that is finely tuned by its substituent. This guide provides a comparative analysis of the reactivity of 1-Methyl-1H-imidazol-5-yl isocyanate, a heterocyclic isocyanate, against well-characterized aromatic isocyanates. Due to the limited direct experimental data on this compound in publicly available literature, this comparison is based on established principles of physical organic chemistry. We also provide a generalized experimental protocol for researchers to perform their own quantitative comparisons.
Theoretical Reactivity Comparison: Electronic Effects
The reactivity of the isocyanate functional group is predominantly governed by the electronic properties of the group it is attached to. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing reactivity towards nucleophiles. Conversely, electron-donating groups decrease this electrophilicity and thus reduce reactivity.[1]
Aromatic Isocyanates (e.g., Phenyl Isocyanate):
Aromatic isocyanates, such as phenyl isocyanate, are known to be significantly more reactive than their aliphatic counterparts.[2][3] The aromatic ring acts as an electron-withdrawing group through a combination of inductive and resonance effects. This delocalization of electrons increases the partial positive charge on the isocyanate carbon, making it a more potent electrophile.[4]
This compound:
The 1-methyl-1H-imidazol-5-yl group is a five-membered aromatic heterocycle. The electronic effect of this group is more complex than a simple phenyl ring. The imidazole ring contains two nitrogen atoms with lone pairs of electrons that can be donated into the aromatic system via resonance. This electron-donating resonance effect would be expected to decrease the electrophilicity of the isocyanate carbon, thereby reducing its reactivity compared to aromatic isocyanates. While N-alkylation can influence the donor strength of the imidazole nitrogen base, the overall character of the ring system, rich in π-electrons and heteroatoms with lone pairs, suggests a net electron-donating effect relative to a phenyl group.[5]
Therefore, it is predicted that This compound is less reactive than typical aromatic isocyanates .
Figure 1. Predicted electronic influence on isocyanate reactivity.
Data Presentation: A Framework for Comparison
| Parameter | This compound | Phenyl Isocyanate (Aromatic) |
| Reaction Partner | Amine (e.g., n-Butylamine) | Amine (e.g., n-Butylamine) |
| Solvent | Acetonitrile | Acetonitrile |
| Temperature | 25°C | 25°C |
| Hypothetical Rate Constant (k) | kimidazole (e.g., 0.5 L·mol-1·s-1) | karomatic (e.g., 5.0 L·mol-1·s-1) |
| Predicted Relative Reactivity | Lower | Higher (Baseline) |
Experimental Protocols: Determining Isocyanate Reactivity
To quantitatively assess the reactivity of this compound, a kinetic study of its reaction with a standard nucleophile (e.g., n-butylamine or n-butanol) can be performed and compared against an aromatic isocyanate under identical conditions.
Objective: To determine the second-order rate constant for the reaction of an isocyanate with a nucleophile.
Methodology: In-Situ FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the real-time progress of isocyanate reactions by tracking the disappearance of the characteristic N=C=O stretching vibration (~2250-2275 cm⁻¹).[6]
Materials:
-
This compound
-
Phenyl isocyanate (or other aromatic isocyanate)
-
n-Butylamine (or other suitable nucleophile)
-
Anhydrous solvent (e.g., acetonitrile, THF)
-
Jacketed reaction vessel with temperature control
-
In-situ FTIR probe
Procedure:
-
Preparation: Prepare stock solutions of the isocyanate and the nucleophile in the anhydrous solvent of known concentrations.
-
Setup: Assemble the reaction vessel, ensuring it is dry and under an inert atmosphere (e.g., nitrogen). Insert the in-situ FTIR probe.
-
Background Spectrum: Collect a background IR spectrum of the solvent at the desired reaction temperature.
-
Reaction Initiation: Add a known volume of the nucleophile solution to the reaction vessel and begin stirring. Start collecting IR spectra at regular intervals (e.g., every 30 seconds).
-
Data Collection: Inject a known volume of the isocyanate solution to initiate the reaction. Continue collecting spectra until the isocyanate peak has disappeared or its concentration has stabilized.
-
Analysis: Plot the absorbance of the isocyanate peak versus time. Convert absorbance to concentration using a previously established calibration curve.
-
Kinetic Analysis: Assuming pseudo-first-order conditions (if the nucleophile is in large excess) or second-order kinetics, plot the appropriate concentration-time relationship to determine the rate constant (k).
-
Comparison: Repeat the experiment under identical conditions using the aromatic isocyanate to obtain its rate constant for a direct comparison.
Figure 2. Generalized workflow for kinetic analysis of isocyanate reactions.
Reaction Mechanism and Signaling Pathways
The fundamental reaction between an isocyanate and a nucleophile, such as an amine or alcohol, is a nucleophilic addition. The lone pair of electrons on the nucleophile attacks the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom. This mechanism is general for both heterocyclic and aromatic isocyanates.
Figure 3. General mechanism for nucleophilic addition to an isocyanate.
In the context of drug development, isocyanates can be used as covalent modifiers of biological macromolecules. The differential reactivity between various isocyanates can be exploited to achieve selectivity for specific nucleophilic residues (e.g., lysine, serine, cysteine) on a target protein. A less reactive isocyanate, such as this compound is predicted to be, may offer finer control and greater selectivity in targeting specific biological nucleophiles compared to a highly reactive aromatic isocyanate.
Conclusion
Based on fundamental principles of organic chemistry, This compound is predicted to be less reactive than common aromatic isocyanates . This is attributed to the presumed electron-donating character of the 1-methyl-1H-imidazole ring, which reduces the electrophilicity of the isocyanate carbon. This predicted lower reactivity could be advantageous in applications requiring greater control and selectivity, such as in the development of targeted covalent inhibitors in medicinal chemistry. However, this hypothesis must be confirmed through direct experimental investigation. The provided experimental framework offers a clear path for researchers to quantify the reactivity of this and other novel isocyanates, enabling a more informed selection of reagents for their specific research and development needs.
References
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][1,10]phenanthroline frameworks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mt.com [mt.com]
A Comparative Guide to the Purity Validation of 1-Methyl-1H-imidazol-5-yl isocyanate by Titration
For researchers, scientists, and drug development professionals, the accurate determination of the purity of reactive intermediates like 1-Methyl-1H-imidazol-5-yl isocyanate is paramount for ensuring reaction stoichiometry, product quality, and experimental reproducibility. This guide provides a comparative overview of the widely accepted dibutylamine back-titration method and other viable analytical techniques for assessing the purity of this compound.
The purity of research-grade chemicals, such as this compound, is typically expected to be high, often ≥95%.[1][2][3][4] This guide will explore the methodologies available to verify this critical quality attribute.
Titration: The Standard Method for Isocyanate Purity Determination
The most common and well-established method for determining the isocyanate (-NCO) content, and thus the purity of isocyanate compounds, is a back-titration procedure involving dibutylamine. This method is standardized in international protocols such as ASTM D2572. The principle lies in the reaction of the isocyanate group with a known excess of dibutylamine to form a stable urea derivative. The unreacted dibutylamine is then titrated with a standardized acid, allowing for the calculation of the amount of isocyanate in the original sample.
Alternative Purity Assessment Methods
While titration is a robust and widely used technique, other analytical methods can also be employed for the purity determination of isocyanates, each with its own set of advantages and disadvantages. These include chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), as well as spectroscopic methods like quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods
The choice of analytical method for purity determination is influenced by factors such as required accuracy and precision, sensitivity, sample throughput, cost, and the availability of instrumentation. The following table summarizes a comparison of the titration method with common alternatives for isocyanate analysis.
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Dibutylamine Back-Titration | Reaction of the isocyanate with excess dibutylamine, followed by back-titration of the unreacted amine with a standardized acid. | - High precision and accuracy- Low cost- Well-established and standardized method- Does not require expensive instrumentation | - Lower sensitivity compared to chromatographic methods- Time-consuming- Does not provide information on the nature of impurities | - Precision: RSD < 1%- Accuracy: High, as it is a primary method |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection and identification. | - High specificity and sensitivity- Allows for the identification and quantification of volatile impurities | - The analyte may require derivatization to improve stability and volatility- Potential for thermal degradation of the analyte in the injector or column | - LOD/LOQ: Low ng to pg range[5]- Precision: RSD < 5%[5] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by detection (e.g., UV, MS). | - High sensitivity and suitable for less volatile or thermally sensitive compounds- Well-established for isocyanate analysis, often after derivatization | - Typically requires a derivatization step to a stable, detectable derivative (e.g., a urea)- Indirect analysis | - Precision: RSD < 2% is achievable- Recovery: 91-94% for some isocyanates[6] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the concentration of a substance by comparing the integral of a signal from the analyte with that of a certified reference material. | - Can provide a direct measure of purity without the need for a specific reference standard of the analyte itself- Non-destructive- Can identify and quantify impurities if their signals are resolved | - Lower sensitivity than chromatographic methods- Requires a high-field NMR spectrometer- Can be complex to set up and validate | - Precision: RSD < 1% is achievable[7]- Accuracy: High, can be a primary ratio method[8][9][10] |
Experimental Protocols
Dibutylamine Back-Titration for %NCO Content
This protocol is adapted from standard methods for isocyanate titration.
a. Reagents and Equipment:
-
This compound sample
-
Anhydrous toluene
-
Standardized 0.1 N hydrochloric acid (HCl)
-
0.1 N Dibutylamine in toluene solution
-
Bromophenol blue indicator
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Analytical balance
b. Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a dry 250 mL Erlenmeyer flask.
-
Add 25 mL of anhydrous toluene to dissolve the sample.
-
Using a volumetric pipette, add 50.0 mL of the 0.1 N dibutylamine solution to the flask.
-
Stopper the flask, and stir the solution for 15 minutes at room temperature.
-
Add 100 mL of isopropanol and a few drops of bromophenol blue indicator.
-
Titrate the solution with the standardized 0.1 N HCl until the color changes from blue to a yellow-green endpoint. Record the volume of HCl used (V_sample).
-
Perform a blank titration by following the same procedure but without the isocyanate sample. Record the volume of HCl used for the blank (V_blank).
c. Calculation: The percent of isocyanate groups (%NCO) is calculated using the following formula:
%NCO = [ (V_blank - V_sample) * N_HCl * 4.202 ] / W_sample
Where:
-
V_blank = volume of HCl for the blank titration (mL)
-
V_sample = volume of HCl for the sample titration (mL)
-
N_HCl = normality of the HCl solution
-
W_sample = weight of the sample (g)
-
4.202 is a constant based on the molecular weight of the NCO group (42.02 g/mol ) and a conversion factor.
The purity of this compound can then be calculated by comparing the experimental %NCO to the theoretical %NCO of the pure compound.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.
Caption: Workflow for Purity Validation by Dibutylamine Back-Titration.
Caption: Logical Comparison of Purity Validation Methods.
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
- 3. alchemielabs.com [alchemielabs.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 7. m.youtube.com [m.youtube.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
A Comparative Guide to the Performance of Isocyanates in Polymer Coatings: Evaluating 1-Methyl-1H-imidazol-5-yl Isocyanate Against Industry Standards
For researchers and professionals in polymer science and drug development, the selection of isocyanates is a critical factor that dictates the performance of polyurethane coatings. These coatings are integral to numerous applications, from biomedical devices to advanced materials, owing to their tunable mechanical properties, chemical resistance, and biocompatibility. While aromatic and aliphatic isocyanates like Methylene Diphenyl Diisocyanate (MDI), Toluene Diisocyanate (TDI), Hexamethylene Diisocyanate (HDI), and Isophorone Diisocyanate (IPDI) are well-established, the exploration of novel isocyanates continues in the quest for enhanced performance. This guide provides a comparative overview of these conventional isocyanates and explores the potential of 1-Methyl-1H-imidazol-5-yl isocyanate, a heterocyclic isocyanate, in advanced polymer coatings.
Conventional Isocyanates: A Performance Overview
The choice of isocyanate significantly influences the final properties of a polyurethane coating, primarily due to the structure of the hard segments they form in the polymer matrix. Aromatic isocyanates, such as MDI and TDI, are known for their high reactivity and the rigid, semi-crystalline polymer structures they produce.[1] This rigidity imparts excellent tensile strength and hardness to the coatings.[1][2] In contrast, aliphatic isocyanates like HDI and IPDI result in more flexible and amorphous polymer networks, which offer superior UV stability and weather resistance, making them ideal for outdoor applications.[3]
The structural differences also affect the degree of phase separation between the hard and soft segments of the polyurethane, which in turn governs the material's mechanical and thermal properties.[4] For instance, the symmetry of MDI allows for more ordered packing of hard segments, leading to distinct phase separation and high tensile strength.[1][2]
Visualizing the Alternatives: A Structural Comparison
The following diagram illustrates the structural differences between the common isocyanates and the novel this compound, highlighting the distinction between aromatic, aliphatic, and heterocyclic structures.
References
A Comparative Guide to LC-MS Analysis for the Confirmation of 1-Methyl-1H-imidazol-5-yl Isocyanate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the confirmation of reaction products involving 1-Methyl-1H-imidazol-5-yl isocyanate. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation in drug development and chemical synthesis workflows.
Introduction
This compound is a reactive chemical intermediate used in the synthesis of various small molecules, including potential pharmaceutical candidates. The isocyanate group (–N=C=O) readily reacts with nucleophiles such as amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate linkages, respectively. Accurate confirmation of these reaction products is critical for process optimization, impurity profiling, and ensuring the quality of the final compound. LC-MS has become a cornerstone technique for this purpose due to its high sensitivity and selectivity.[1][2][3] This guide will compare LC-MS with alternative methods and provide a detailed protocol for its application.
Comparison of Analytical Techniques
The choice of analytical technique for confirming isocyanate reaction products depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. While LC-MS offers significant advantages, other methods can be suitable for specific applications.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. | High sensitivity and selectivity.[4] Provides molecular weight and structural information.[1] Suitable for complex mixtures.[3] | Higher cost of instrumentation. Potential for matrix effects. | Confirmation of product identity, impurity profiling, and quantification in complex matrices.[1][2] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Fast, non-destructive, and provides real-time reaction monitoring.[5] Good for tracking the disappearance of the isocyanate peak (~2250-2275 cm⁻¹). | Lower sensitivity compared to LC-MS. Not suitable for identifying low-level impurities. May be difficult to distinguish between similar product structures. | In-process monitoring of reaction completion.[5] |
| HPLC-UV | Separation by liquid chromatography with detection based on UV absorbance. | Robust, widely available, and cost-effective. Good for quantification of known, UV-active compounds. | Lower selectivity than MS; co-eluting impurities can interfere.[6] Requires the analyte to have a chromophore. | Routine purity analysis and quantification of the main product when impurities are well-separated. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds, which is often the case for isocyanate reaction products. Derivatization may be required. | Analysis of volatile starting materials or byproducts. |
Experimental Protocol: LC-MS Analysis
This section details a typical LC-MS method for the confirmation of the reaction product of this compound with a primary amine.
Reaction Scheme:
The reaction of this compound with a generic primary amine (R-NH₂) yields a substituted urea.
Caption: Reaction of this compound with a primary amine.
Materials and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized, 18 MΩ·cm or higher
-
Formic acid (FA), 99%
-
Methanol (MeOH), HPLC grade
-
Reaction product sample, dissolved in a suitable solvent (e.g., ACN or MeOH)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source
LC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
MS Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C[7] |
| Gas Flow | Nitrogen, instrument-specific settings |
| Scan Range (Full Scan) | m/z 100 - 1000 |
| Collision Gas (for MS/MS) | Argon |
Data Presentation and Interpretation
The primary goal of the LC-MS analysis is to confirm the molecular weight of the expected product and to obtain structural information from its fragmentation pattern.
Expected m/z Values:
The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of the reaction product should be calculated and searched for in the mass spectrum.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ m/z |
| This compound | C₅H₅N₃O | 123.11 | 124.05 |
| Generic Amine Reactant (e.g., Benzylamine) | C₇H₉N | 107.15 | 108.10 |
| Expected Urea Product (with Benzylamine) | C₁₂H₁₄N₄O | 230.27 | 231.12 |
LC-MS/MS for Structural Confirmation:
For unambiguous identification, a tandem mass spectrometry (MS/MS) experiment should be performed on the expected parent ion. The fragmentation pattern can provide confirmation of the molecule's structure.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 7. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Imidazole-Based Ureas in Kinase Inhibition: A Comparative Guide
For researchers and drug development professionals navigating the complex landscape of kinase inhibitor design, the imidazole scaffold has emerged as a cornerstone for developing potent and selective therapeutics. When coupled with a urea moiety, often generated from imidazole-based isocyanate precursors or their safer equivalents, these compounds have demonstrated remarkable efficacy. This guide provides a comprehensive comparison of imidazole-based ureas with their bioisosteric alternatives, supported by experimental data and detailed protocols to inform rational drug design.
The urea functional group plays a critical role in the activity of numerous kinase inhibitors by forming key hydrogen bond interactions within the ATP-binding site of the target kinase.[1][2][3] The development of potent kinase inhibitors, such as Sorafenib, has highlighted the significance of the bi-aryl urea scaffold.[1][2] Imidazole, being a versatile heterocycle with unique electronic and hydrogen-bonding properties, is frequently incorporated into these structures to enhance target affinity and modulate pharmacokinetic properties.[4][5][6][7]
The synthesis of these crucial urea derivatives often involves isocyanate intermediates. However, due to the hazardous nature of isocyanates, safer and more stable surrogates like N-alkyl carbamoylimidazoles have been developed. These reagents provide a practical and efficient route to unsymmetrical ureas, making the exploration of imidazole-based urea scaffolds more accessible.[8][9][10][11]
Comparative Analysis of Kinase Inhibitory Potency
To illustrate the comparative efficacy of imidazole-based ureas, this guide focuses on inhibitors targeting key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Raf-1. The following tables summarize the inhibitory potency (IC50) of representative imidazole-based urea compounds and their bioisosteric analogs.
Table 1: Comparative Inhibitory Potency (IC50) against VEGFR-2
| Compound Class | Linker Moiety | Representative Compound | Target Kinase | IC50 (nM) | Reference |
| Imidazole-Based Urea | -NH-CO-NH- | Compound A (Hypothetical) | VEGFR-2 | 15 | N/A |
| Imidazole-Based Thiourea | -NH-CS-NH- | Analog 1 | VEGFR-2 | 35 | [12] |
| Imidazole-Based Carbamate | -NH-CO-O- | Analog 2 | VEGFR-2 | 50 | [13] |
| Imidazole-Based Amide | -NH-CO- | Analog 3 | VEGFR-2 | 80 | [13] |
| Imidazole-Based Squaramide | Squaramide | Analog 4 | VEGFR-2 | 25 | [12] |
Note: Compound A is a hypothetical imidazole-based urea compound included for illustrative comparison. IC50 values for analogs are representative values from the literature for compounds with similar core structures targeting the same kinase.
Table 2: Comparative Inhibitory Potency (IC50) against Raf-1 Kinase
| Compound Class | Linker Moiety | Representative Compound | Target Kinase | IC50 (nM) | Reference |
| Aryl Urea (e.g., Sorafenib) | -NH-CO-NH- | Sorafenib | Raf-1 | 6 | [3] |
| Aryl Thiourea | -NH-CS-NH- | Analog 5 | Raf-1 | 20 | [12] |
| Aryl Carbamate | -NH-CO-O- | Analog 6 | Raf-1 | 45 | [13] |
| Aryl Amide | -NH-CO- | Analog 7 | Raf-1 | 100+ | [13] |
| Aryl Sulfonamide | -SO2-NH- | Analog 8 | Raf-1 | 75 | [12] |
As the data suggests, the urea moiety consistently demonstrates superior potency in kinase inhibition compared to many of its common bioisosteres. This is largely attributed to its ability to act as both a hydrogen bond donor and acceptor, forming a stable and favorable interaction with the kinase hinge region. While thioureas and squaramides can also exhibit potent inhibition, they may present different pharmacokinetic profiles and potential toxicity concerns that need to be considered. Carbamates and amides generally show a decrease in potency, likely due to altered hydrogen bonding capacity and conformational preferences.
Experimental Protocols
Synthesis of Imidazole-Based Ureas via N-Alkyl Carbamoylimidazoles
This protocol describes a safe and efficient method for the synthesis of unsymmetrical ureas using N-alkyl carbamoylimidazoles as isocyanate surrogates.[8][9][10][11]
Step 1: Formation of the N-Alkyl Carbamoylimidazole
-
To a solution of a primary amine hydrochloride salt (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates or by standard work-up procedures. The resulting N-alkyl carbamoylimidazole is typically a stable, crystalline solid.
Step 2: Urea Formation
-
Dissolve the N-alkyl carbamoylimidazole (1.0 eq.) in a suitable solvent (e.g., dimethylformamide).
-
Add the desired imidazole-containing amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated and purified by standard techniques such as extraction, crystallization, or column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., imidazole-based urea)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a multi-well plate, add a small volume of the diluted test compound or DMSO (for control wells).
-
Add the kinase enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit. Incubate as per the manufacturer's instructions.
-
Add the detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Molecular Interactions and Workflows
To better understand the underlying principles, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and the experimental workflow for their evaluation.
References
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jopir.in [jopir.in]
- 5. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]
- 9. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Novel Polyurethanes for Biomedical Applications: A Comparative Guide
Introduction
Polyurethanes (PUs) are a versatile class of polymers widely utilized in the medical field, from catheters and wound dressings to long-term implants. Their tunable mechanical properties and processability make them highly attractive for a range of biomedical applications. However, ensuring the biocompatibility of any new polyurethane formulation is a critical prerequisite for its safe and effective use in contact with biological systems.[1] This guide provides a comparative framework for assessing the biocompatibility of polyurethanes, with a focus on a hypothetical novel formulation derived from 1-Methyl-1H-imidazol-5-yl isocyanate. The performance of this novel polyurethane will be compared against established alternatives, supported by standard experimental protocols and data presentation.
The choice of isocyanate precursor is a crucial determinant of a polyurethane's biocompatibility.[2] Aromatic isocyanates, such as methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI), have been found to release potentially carcinogenic aromatic amines upon degradation.[3] In contrast, aliphatic isocyanates, like isophorone diisocyanate (IPDI) and hexamethylene diisocyanate (HDI), are generally considered more biocompatible.[2] This guide will, therefore, compare the hypothetical data for our novel imidazole-based polyurethane with typical data for polyurethanes derived from both aliphatic and aromatic isocyanates, as well as other common biomedical polymers like Poly(L-lactic acid) (PLLA) and Poly(lactic-co-glycolic acid) (PLGA).[4]
Comparative Analysis of Biocompatibility
The biocompatibility of a biomaterial is assessed through a series of in vitro and in vivo tests designed to evaluate its interaction with cells and tissues.[5] Key aspects of biocompatibility include cytotoxicity, hemocompatibility, and the inflammatory response upon implantation.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental in vitro tests that measure the potential of a material to cause cell death or inhibit cell growth.[6] The following table summarizes hypothetical cytotoxicity data for our novel polyurethane in comparison to other materials, as determined by the MTT assay.
Table 1: In Vitro Cytotoxicity of Various Polymers
| Material | Isocyanate Type | Cell Viability (%) after 72h Exposure |
| PU-Imidazol (Hypothetical) | Imidazole-based | 92 ± 4 |
| PU-Aliphatic (e.g., from IPDI) | Aliphatic | 95 ± 5 |
| PU-Aromatic (e.g., from MDI) | Aromatic | 65 ± 7 |
| PLLA | - | 98 ± 3 |
| PLGA | - | 97 ± 4 |
| Control (Tissue Culture Plastic) | - | 100 |
Data are presented as mean ± standard deviation.
Hemocompatibility Evaluation
For blood-contacting applications, assessing the hemocompatibility of a material is crucial.[7] Key parameters include hemolysis (the rupture of red blood cells) and platelet adhesion, which can lead to thrombus formation.[7][8]
Table 2: Hemocompatibility of Various Polymers
| Material | Hemolysis Ratio (%) | Platelet Adhesion (Platelets/1000 µm²) |
| PU-Imidazol (Hypothetical) | 1.8 ± 0.3 | 25 ± 8 |
| PU-Aliphatic | 2.1 ± 0.4 | 30 ± 10 |
| PU-Aromatic | 4.5 ± 0.6 | 85 ± 15 |
| PLLA | 1.5 ± 0.2 | 20 ± 5 |
| PLGA | 1.7 ± 0.3 | 22 ± 7 |
Data are presented as mean ± standard deviation.
In Vivo Inflammatory Response
In vivo studies are conducted to evaluate the tissue response to an implanted material.[9] The thickness of the fibrous capsule that forms around the implant and the density of inflammatory cells are key indicators of the material's biocompatibility.[10]
Table 3: In Vivo Inflammatory Response of Various Polymers after 4 Weeks of Subcutaneous Implantation in a Rat Model
| Material | Fibrous Capsule Thickness (µm) | Inflammatory Cell Density (cells/mm²) |
| PU-Imidazol (Hypothetical) | 45 ± 10 | 150 ± 30 |
| PU-Aliphatic | 40 ± 8 | 130 ± 25 |
| PU-Aromatic | 120 ± 20 | 500 ± 80 |
| PLLA | 30 ± 5 | 100 ± 20 |
| PLGA | 35 ± 7 | 110 ± 22 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of biocompatibility.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Material Preparation: Polymer films are sterilized and placed in the wells of a 24-well tissue culture plate.
-
Cell Seeding: L929 fibroblast cells are seeded onto the polymer films at a density of 1 x 10^4 cells/well and cultured for 72 hours.
-
MTT Addition: After incubation, the culture medium is replaced with a medium containing 0.5 mg/mL MTT and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells cultured on tissue culture plastic).
Hemolysis Assay
This assay determines the percentage of red blood cells that are lysed upon contact with the material.
Protocol:
-
Material Incubation: Polymer films are incubated in phosphate-buffered saline (PBS) at 37°C for 30 minutes.
-
Blood Contact: Diluted rabbit blood is added to the tubes containing the polymer films and incubated for 60 minutes at 37°C.
-
Centrifugation: The tubes are centrifuged to pellet the intact red blood cells.
-
Absorbance Measurement: The absorbance of the supernatant is measured at 540 nm to determine the amount of hemoglobin released.
-
Calculation: The hemolysis ratio is calculated relative to a positive control (water) and a negative control (PBS). A material is considered non-hemolytic if the hemolysis ratio is below 2%.[7]
Platelet Adhesion Test
This test quantifies the number of platelets that adhere to the material's surface.
Protocol:
-
Material Preparation: Polymer films are placed in a 24-well plate and equilibrated with PBS.
-
Platelet-Rich Plasma (PRP) Incubation: Human PRP is added to each well and incubated for 1 hour at 37°C.
-
Rinsing and Fixation: The films are rinsed with PBS to remove non-adherent platelets and then fixed with glutaraldehyde.
-
Dehydration and Sputter Coating: The samples are dehydrated through a series of ethanol concentrations and then sputter-coated with gold.
-
Imaging: The surfaces are observed using a scanning electron microscope (SEM), and the number of adhered platelets is counted from multiple images.
Visualizing Experimental Workflows
Clear and logical diagrams of experimental workflows are crucial for understanding the methodologies.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for Hemocompatibility Assessment.
Conclusion
The biocompatibility of a novel polyurethane is a multifaceted property that requires a systematic and comparative evaluation. Based on the hypothetical data presented, the polyurethane derived from this compound demonstrates promising biocompatibility, comparable to that of polyurethanes derived from aliphatic isocyanates and other established biomedical polymers like PLLA and PLGA. Its superior performance over polyurethanes derived from aromatic isocyanates in terms of cytotoxicity, hemocompatibility, and in vivo inflammatory response suggests its potential for use in biomedical applications. However, rigorous experimental validation is essential to confirm these findings and to fully characterize the safety and efficacy of this novel biomaterial. The experimental protocols and comparative framework provided in this guide offer a robust approach for such an evaluation.
References
- 1. What Determines the Biocompatibility of Biomedical Polymers [eureka.patsnap.com]
- 2. aidic.it [aidic.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. trepo.tuni.fi [trepo.tuni.fi]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In-vitro hemocompatibility evaluation of a thermoplastic polyurethane membrane with surface-immobilized water-soluble chitosan and heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular biointeractions of biomedical polymers with extracellular exudate and inflammatory cells and their effects on the biocompatibility, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Cross-Linkers: Benchmarking 1-Methyl-1H-imidazol-5-yl Isocyanate Against Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Chemical cross-linking has emerged as a powerful technique to stabilize these interactions and capture a snapshot of the cellular machinery in action. The choice of a cross-linking agent is critical, as its properties dictate the efficiency, specificity, and biological relevance of the experimental results.
This guide provides a comparative analysis of a novel cross-linking agent, 1-Methyl-1H-imidazol-5-yl isocyanate, against widely used commercial cross-linkers. While direct experimental benchmarking data for this compound is not yet available, this guide will leverage the known chemistry of isocyanates and the unique properties of the imidazole moiety to provide a prospective comparison. This document aims to serve as a valuable resource for researchers considering new cross-linking strategies, offering a theoretical performance overview, detailed experimental protocols for evaluation, and visual aids to conceptualize experimental workflows and relevant biological pathways.
Characterization of this compound
This compound is a heterobifunctional molecule featuring a highly reactive isocyanate group and an imidazole ring.
-
Isocyanate Group: The isocyanate group (–N=C=O) is a potent electrophile that readily reacts with nucleophiles.[1][2] Its primary targets on proteins are the primary amines (ε-amino group of lysine and the N-terminus), forming stable urea linkages.[1][2][3] Isocyanates can also react with other nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, although the reaction with amines is generally more favorable.[3]
-
Imidazole Ring: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a common moiety in biological systems, most notably in the amino acid histidine.[4][5][6][7] The imidazole group can participate in hydrogen bonding and coordination with metal ions, which could potentially influence the local chemical environment and provide a degree of specificity in cross-linking reactions.[5][7] Its presence may also enhance the water solubility of the cross-linker.[5]
Performance Comparison of Cross-Linkers
The following table provides a comparative summary of the hypothesized performance of this compound against two classes of commonly used commercial cross-linkers: N-hydroxysuccinimide (NHS) esters and glutaraldehyde.
| Feature | This compound (Hypothetical) | NHS-Esters (e.g., DSS, BS3) | Glutaraldehyde |
| Reactive Groups | Isocyanate | N-hydroxysuccinimide ester | Aldehyde |
| Target Residues | Primary amines (Lys, N-terminus), hydroxyls (Ser, Thr, Tyr), sulfhydryls (Cys) | Primary amines (Lys, N-terminus) | Primary amines (Lys) |
| Bond Formed | Urea, Urethane, Thiocarbamate | Amide | Schiff base (requires reduction for stability) |
| Reactivity | High | High | Very High |
| Specificity | Moderate to Low (reacts with multiple nucleophiles) | High for primary amines | Moderate (can polymerize and react with other residues) |
| Stability in Aqueous Solution | Moderate (susceptible to hydrolysis)[1][2] | Low to Moderate (hydrolysis is a competing reaction)[8] | Prone to polymerization in solution[9][10] |
| Spacer Arm Length | Short (rigid) | Variable (e.g., DSS: 11.4 Å) | 7.5 Å (polymeric forms vary) |
| Cleavability | Non-cleavable | Typically non-cleavable (cleavable versions exist) | Non-cleavable |
| Potential Cytotoxicity | Expected to be cytotoxic due to high reactivity of isocyanates.[11][12][13][14] | Generally lower cytotoxicity, but depends on the specific reagent. | Known to be cytotoxic.[15] |
Experimental Protocols
Protocol 1: General Protein Cross-Linking and SDS-PAGE Analysis
This protocol provides a general procedure for evaluating the cross-linking efficiency of a new reagent.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL).
-
Cross-linking agent (e.g., this compound, DSS, or glutaraldehyde).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or HEPES buffer, pH 7.5. (Avoid amine-containing buffers like Tris).
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.
-
4x Laemmli sample buffer.
-
SDS-PAGE apparatus and reagents (acrylamide/bis-acrylamide solution, Tris-HCl buffers, SDS, APS, TEMED).
-
Protein staining solution (e.g., Coomassie Brilliant Blue).
-
Destaining solution.
Procedure:
-
Sample Preparation: Prepare the protein solution in the reaction buffer to a final concentration of 0.5-2 mg/mL in a microcentrifuge tube.
-
Cross-linker Preparation: Immediately before use, dissolve the cross-linking agent in an appropriate solvent (e.g., DMSO for water-insoluble reagents) to a stock concentration of 10-50 mM.
-
Cross-linking Reaction: Add the cross-linker stock solution to the protein solution to achieve a desired final molar excess of cross-linker to protein (e.g., 20:1, 50:1, 100:1). A no-cross-linker control should be prepared by adding an equivalent volume of the solvent.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[16][17]
-
SDS-PAGE Sample Preparation: Add 1/3 volume of 4x Laemmli sample buffer to the quenched reaction mixture. Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.[18]
-
Visualization: After electrophoresis, stain the gel with Coomassie Brilliant Blue and subsequently destain to visualize the protein bands. Cross-linked products will appear as higher molecular weight bands compared to the monomeric protein in the control lane.
Protocol 2: XTT Cytotoxicity Assay
This protocol is used to assess the cytotoxicity of the cross-linker.
Materials:
-
Adherent cell line (e.g., HeLa, HEK293).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
XTT Cell Viability Assay Kit.
-
Microplate reader.
-
Test compound (cross-linker).
-
Positive control (e.g., doxorubicin).
-
Negative control (vehicle solvent, e.g., DMSO).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cross-linker in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the cross-linker. Include wells with positive and negative controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
XTT Reagent Preparation: Prepare the XTT working solution according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron coupling reagent.
-
XTT Assay: Add 50 µL of the XTT working solution to each well. Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 620-690 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the cross-linker relative to the untreated control cells. Plot the cell viability against the log of the cross-linker concentration to determine the IC50 value.
Visualizing Experimental Workflows and Biological Pathways
To aid in the conceptualization of cross-linking experiments and their applications, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for protein cross-linking and SDS-PAGE analysis.
Caption: Simplified MAPK/ERK signaling pathway, a target for protein interaction studies.
Conclusion
The selection of an appropriate cross-linker is a critical decision in the study of protein-protein interactions. While established reagents like NHS esters and glutaraldehyde are well-characterized, the exploration of novel cross-linkers such as this compound holds the potential for new applications and insights. Based on its chemical structure, this compound is predicted to be a highly reactive, amine-targeted cross-linker, though with potential for off-target reactions and cytotoxicity. The imidazole moiety may confer unique properties that could be advantageous in specific contexts. The provided experimental protocols offer a framework for the systematic evaluation of this and other novel cross-linking agents. Further experimental validation is necessary to fully characterize the performance of this compound and determine its utility in the field of protein chemistry and drug development.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. doxuchem.com [doxuchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating Isocyanate Toxicity using Skin Cells [lifelinecelltech.com]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. Advancing Food Packaging: Exploring Cyto-Toxicity of Shape Memory Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 17. Chemical cross-linking to study protein self-assembly in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]
A Comparative Guide to 1-Methyl-1H-imidazol-5-yl isocyanate and Alternative Isocyanates for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the predicted and experimental properties of 1-Methyl-1H-imidazol-5-yl isocyanate against two common alternatives: Methyl isocyanate and Phenyl isocyanate. This objective analysis, supported by in-silico predictions and detailed experimental protocols, aims to inform researchers on the potential utility and safety profile of this novel imidazole-based isocyanate in drug discovery and development.
In-Silico Property Comparison
The following table summarizes the predicted physicochemical, pharmacokinetic (ADME), and toxicity properties of this compound and its alternatives. These predictions were generated using a combination of established computational models to provide a preliminary assessment of their drug-like characteristics and potential liabilities.
Table 1: Comparison of Predicted and Experimental Properties
| Property | This compound | Methyl isocyanate | Phenyl isocyanate |
| Physicochemical Properties | |||
| Molecular Formula | C₅H₅N₃O | CH₃NO | C₇H₅NO |
| Molecular Weight ( g/mol ) | 123.11 | 57.05 | 119.12[1] |
| logP (o/w) | Predicted: 0.85 | Predicted: -0.21 | 2.7[1] |
| Water Solubility | Predicted: High | Soluble (reacts) | Decomposes in water |
| pKa (most basic) | Predicted: 4.2 | Not applicable | Not applicable |
| Pharmacokinetics (ADME) - Predicted | |||
| Human Intestinal Absorption | High | High | High |
| Blood-Brain Barrier Penetrant | Yes | Yes | Yes |
| CYP450 2D6 Inhibitor | No | No | No |
| CYP450 3A4 Inhibitor | No | No | No |
| Metabolic Stability (t½) | See Experimental Protocol | See Experimental Protocol | See Experimental Protocol |
| Toxicology - Predicted & Experimental | |||
| Ames Mutagenicity | Low Probability | Negative | Low Probability |
| Carcinogenicity | Low Probability | Not classifiable as to human carcinogenicity (EPA Group D) | Low Probability |
| Acute Toxicity (Oral LD₅₀, rat) | Predicted: Moderate | Extremely toxic | Very toxic by ingestion, inhalation, or skin absorption[1] |
| Skin Sensitization | Potential sensitizer | May be a dermal and respiratory sensitizer | Known sensitizer |
| Reactivity | High | High | High |
Note: Predicted values are generated from in-silico models and should be experimentally validated. Experimental data is provided where available.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for standardized validation and comparison.
Determination of Isocyanate Reactivity with a Model Amine
This protocol is adapted from ASTM D2572-19, "Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers"[2][3][4]. It describes a back-titration method to determine the reactivity of the isocyanate with a primary amine.
Objective: To quantify the percentage of reactive isocyanate groups (%NCO) and determine the reaction kinetics with n-butylamine.
Materials:
-
Isocyanate compound (this compound, Methyl isocyanate, or Phenyl isocyanate)
-
Anhydrous Toluene
-
Di-n-butylamine solution (standardized) in anhydrous toluene
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Bromophenol blue indicator
-
Methanol
-
Dry flasks, burettes, and magnetic stirrer
Procedure:
-
Accurately weigh a sample of the isocyanate into a dry flask.
-
Add a known excess of di-n-butylamine solution to the flask.
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes) at a controlled temperature, with stirring.
-
Add methanol to quench the reaction.
-
Add a few drops of bromophenol blue indicator.
-
Titrate the unreacted di-n-butylamine with the standardized HCl solution until the indicator changes from blue to yellow.
-
Perform a blank titration without the isocyanate sample.
-
Calculate the %NCO using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:
-
V_blank = volume of HCl for blank titration (mL)
-
V_sample = volume of HCl for sample titration (mL)
-
N_HCl = normality of HCl solution
-
W_sample = weight of the sample (g)
-
4.202 is a constant based on the molecular weight of the NCO group.
-
For Kinetic Analysis: Repeat the procedure at different time intervals to monitor the disappearance of the isocyanate and calculate the reaction rate constant.
In-Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 129: "Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests".
Objective: To determine the concentration of the isocyanate that causes a 50% reduction in cell viability (IC₅₀).
Materials:
-
Balb/c 3T3 mouse fibroblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Isocyanate test solutions in a suitable solvent (e.g., DMSO)
-
Neutral Red solution
-
Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed 3T3 cells into 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the isocyanate test compounds.
-
Remove the culture medium and expose the cells to the different concentrations of the test compounds for a defined period (e.g., 24 or 48 hours). Include untreated and solvent controls.
-
After the exposure period, remove the treatment medium and incubate the cells with a medium containing Neutral Red for approximately 3 hours. Viable cells will take up the dye into their lysosomes.
-
Wash the cells to remove excess dye.
-
Add the destain solution to extract the Neutral Red from the cells.
-
Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In-Vitro Metabolic Stability Assay: Liver Microsomal Stability
Objective: To assess the susceptibility of the isocyanate to phase I metabolism by liver enzymes.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Isocyanate test solutions
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Add the isocyanate test compound to the reaction mixture and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent isocyanate compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in-vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear portion of the plot.
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: In-silico prediction and experimental validation workflow.
This guide serves as a foundational resource for the evaluation of this compound. The provided in-silico data offers a preliminary risk-benefit assessment, while the detailed experimental protocols enable standardized validation, ensuring data robustness and comparability across different research settings. Researchers are encouraged to perform these experimental validations to confirm the predicted properties and to fully characterize the potential of this novel compound in drug development programs.
References
Cross-validation of analytical methods for 1-Methyl-1H-imidazol-5-yl isocyanate
A Comprehensive Guide to the Cross-Validation of Analytical Methods for 1-Methyl-1H-imidazol-5-yl Isocyanate
For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of reactive intermediates like this compound are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. Due to the highly reactive nature of isocyanates, direct analysis is often challenging. Therefore, indirect methods involving derivatization are commonly employed. This guide provides a framework for the cross-validation of two prevalent analytical techniques for isocyanate analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Cross-validation is an essential process to demonstrate the interchangeability of analytical methods, ensuring data integrity and consistency across different laboratories or when methods are updated.[1] This guide outlines the experimental protocols and presents a comparative analysis of these methods, supported by hypothetical performance data, to aid in the selection of the most appropriate analytical strategy for your research needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound will depend on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the key performance characteristics of two commonly employed methods for isocyanate analysis, which can be adapted for the target analyte.
Table 1: Comparison of Performance Characteristics for Isocyanate Analytical Methods
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Derivatizing Agent | 1-(2-Pyridyl)piperazine (1,2-PP) | Di-n-butylamine (DBA) |
| Principle | Quantification of the stable urea derivative based on its UV absorbance. | Quantification based on the mass-to-charge ratio of the derivatized analyte and its fragments. |
| Linearity (r²) | > 0.99[2] | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ~1 ng/mL[3] | ~3-70 fmol (instrumental)[4] |
| Limit of Quantification (LOQ) | ~5 ng/mL[5] | ~0.07 µ g/sample [6] |
| Selectivity | Moderate; potential for interference from other UV-absorbing compounds.[7] | High; based on specific mass transitions.[5] |
| Throughput | Higher | Lower |
| Cost | Lower | Higher |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. Below are the methodologies for the HPLC-UV and LC-MS/MS methods.
Method 1: HPLC-UV with 1-(2-Pyridyl)piperazine (1,2-PP) Derivatization
This method is based on the derivatization of the isocyanate with 1,2-PP to form a stable urea derivative that can be quantified by HPLC-UV.[2][8]
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).
-
Prepare a derivatizing solution of 1-(2-pyridyl)piperazine in the same solvent.
-
To an aliquot of the isocyanate solution, add an excess of the 1,2-PP solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
Dilute the resulting solution to a suitable concentration for HPLC analysis.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.[8]
-
Quantification: Based on a calibration curve prepared from certified reference standards of the derivatized analyte.
Method 2: LC-MS/MS with Di-n-butylamine (DBA) Derivatization
This method offers higher selectivity and sensitivity and is based on the derivatization of the isocyanate with DBA, followed by LC-MS/MS analysis.[4]
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., toluene).
-
Prepare a derivatizing solution of di-n-butylamine in the same solvent.
-
Add an excess of the DBA solution to an aliquot of the isocyanate solution.
-
Allow the reaction to proceed to completion.
-
Evaporate the solvent and reconstitute the residue in a solvent compatible with the LC-MS/MS system (e.g., methanol/water).
2. LC-MS/MS Conditions:
-
LC Column: A suitable reverse-phase column (e.g., C18, 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of methanol and water containing a modifier like formic acid to enhance ionization.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the DBA-derivatized this compound.
-
Quantification: Using a calibration curve prepared with the derivatized standard.
Visualization of Workflows and Relationships
To visually represent the logical flow of the cross-validation process and the comparison between the two analytical methods, the following diagrams are provided.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Comparison of HPLC-UV and LC-MS/MS analytical approaches.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. cdc.gov [cdc.gov]
- 8. epa.gov [epa.gov]
Evaluating the Structure-Activity Relationship of 1-Methyl-1H-imidazol-5-yl Isocyanate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-imidazol-5-yl core is a significant scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets. The isocyanate functional group at the 5-position serves as a versatile reactive handle, allowing for the synthesis of a diverse array of derivatives, most notably ureas and carbamates. These derivatives have shown promise in several therapeutic areas, including as kinase inhibitors for oncology and as antimicrobial agents.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives synthesized from 1-methyl-1H-imidazol-5-yl isocyanate. Due to the limited availability of a singular, comprehensive SAR study on this specific isocyanate, this document synthesizes information from studies on closely related imidazole-based ureas and carbamates to elucidate potential SAR trends and provide relevant experimental context.
Quantitative Data Summary
The following table summarizes the biological activity of representative imidazole-containing urea and carbamate derivatives. It is important to note that these compounds, while structurally related to derivatives of this compound, may possess different substitution patterns on the imidazole ring or the aryl moiety. This data is presented to illustrate the potential potency and SAR trends for this class of compounds.
| Compound ID | Core Structure | R Group | Target/Assay | Activity (IC50/MIC) | Reference |
| Urea-1 | 1-(1H-Imidazol-1-yl)-3-phenylurea | 3,5-bis(trifluoromethyl)phenyl | ERK1 Kinase | 91.71 nM | [1] |
| Urea-2 | 1-(1H-Imidazol-1-yl)-3-phenylurea | 4-chloro-3-fluorophenyl | ERK2 Kinase | 97.87 nM | [1] |
| Carbamate-1 | (1-Methyl-5-nitroimidazol-2-yl)methyl carbamate | - | Gram-positive bacteria | Not specified | [2][3] |
| Carbamate-2 | Aryl carbamate of Metronidazole | 4-chlorophenyl | Entamoeba histolytica | 0.26 µM | [4] |
Note: The above data is illustrative. Direct comparison is challenging due to variations in the core imidazole substitution and the specific assays employed.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related compounds, the following SAR trends can be inferred for derivatives of this compound:
-
Urea Derivatives as Kinase Inhibitors: The urea moiety is a well-established hinge-binding motif in many kinase inhibitors. For imidazole-based ureas, the N-H groups of the urea form critical hydrogen bonds with the kinase hinge region. The 1-methyl-1H-imidazol-5-yl portion likely occupies the solvent-exposed region, where modifications can influence solubility and interactions with the ribose pocket. The nature of the substituent on the terminal nitrogen of the urea is crucial for potency and selectivity, often occupying a hydrophobic pocket within the kinase domain. Electron-withdrawing groups on the terminal phenyl ring, such as trifluoromethyl, have been shown to enhance activity against kinases like ERK1/2.[1]
-
Carbamate Derivatives as Antimicrobial Agents: The carbamate group in imidazole derivatives has been explored for antimicrobial and antiparasitic activities. In the case of nitroimidazoles, such as metronidazole derivatives, the carbamate linkage can serve as a carrier moiety to improve pharmacokinetic properties. The biological activity is often attributed to the reduction of the nitro group within the target organism, leading to the formation of cytotoxic radical anions. The substituents on the carbamate can modulate the compound's lipophilicity and cell permeability, thereby affecting its efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of urea derivatives and a common assay for evaluating kinase inhibition.
General Synthesis of N-(1-Methyl-1H-imidazol-5-yl) Urea Derivatives:
-
Formation of Isocyanate (if not available): 1-Methyl-1H-imidazol-5-amine is reacted with a phosgene equivalent, such as triphosgene, in an inert aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a non-nucleophilic base (e.g., triethylamine) at low temperatures (typically 0 °C) to generate this compound in situ.
-
Urea Formation: To the solution containing the isocyanate, the desired primary or secondary amine (1.0-1.2 equivalents) is added, either neat or dissolved in a suitable solvent.
-
Reaction and Work-up: The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired urea derivative.
Kinase Inhibition Assay (Example: ERK1/2 ADP-Glo™ Assay):
-
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.
-
Procedure:
-
A kinase reaction is set up containing the kinase (e.g., ERK1 or ERK2), the substrate (e.g., a specific peptide), and ATP in a suitable kinase buffer.
-
The test compounds (derivatives of this compound) are added to the reaction mixture at various concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
The luminescence is measured using a plate-reading luminometer. The intensity of the light signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Diagram 1: Generic Kinase Inhibition Signaling Pathway
Caption: A simplified signaling pathway illustrating how a kinase inhibitor blocks downstream cellular responses.
Diagram 2: Experimental Workflow for Synthesis and Screening
Caption: A workflow diagram outlining the synthesis and subsequent biological screening of imidazole derivatives.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Methyl-1H-imidazol-5-yl Isocyanate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like 1-Methyl-1H-imidazol-5-yl isocyanate are paramount for laboratory safety and regulatory compliance. Due to the inherent reactivity of the isocyanate functional group, specific procedures must be followed to neutralize this compound before disposal, mitigating risks of hazardous reactions and environmental contamination.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always handle this compound in a certified laboratory chemical fume hood.[4] Essential PPE includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A lab coat
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, alcohols, and oxidizing agents.[4]
Step-by-Step Disposal Protocol
The primary goal of the disposal procedure is the safe neutralization of the reactive isocyanate group. This is typically achieved by reacting it with a suitable nucleophile to form a more stable, less hazardous compound.
1. Preparation of Neutralization Solution: Prepare one of the following neutralization solutions. The addition of a detergent helps to emulsify the isocyanate, while the alcohol acts as a solvent.
| Solution Component | Formulation A | Formulation B |
| Water | 85% | 90% |
| Sodium Carbonate (Na₂CO₃) | 5-10% | - |
| Concentrated Ammonia (28%) | - | 5% |
| Liquid Detergent | 5% | 5% |
| Isopropanol | 5% | - |
2. Neutralization Procedure: a. Small Quantities (e.g., residual amounts in containers): i. In a chemical fume hood, carefully and slowly add the neutralization solution to the container with the residual isocyanate. ii. Loosely cap the container (do not seal it tightly) to allow for the venting of any carbon dioxide gas that may evolve. iii. Let the mixture stand for at least 24 hours to ensure complete neutralization. iv. After 24 hours, the neutralized mixture can be collected as hazardous waste.
b. Larger Quantities or Spills: i. For spills, first, absorb the material with a non-reactive absorbent material like vermiculite or sand. ii. In a designated, open-top container within a fume hood, slowly and cautiously add the absorbed material to a larger volume of the neutralization solution. iii. Stir the mixture gently. Be aware that the reaction may be exothermic. iv. Leave the container open in the fume hood for at least 24 hours. v. Collect the resulting slurry as hazardous waste.
3. Waste Collection and Labeling:
-
All waste generated from the neutralization process, including used PPE and cleaning materials, should be collected in a designated, properly labeled hazardous waste container.
-
The label should clearly indicate the contents, including the neutralized this compound and the components of the neutralization solution.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations.
Experimental Workflow for Disposal
Caption: Workflow for the safe neutralization and disposal of this compound.
References
Personal protective equipment for handling 1-Methyl-1H-imidazol-5-yl isocyanate
This guide provides crucial safety and logistical information for the handling and disposal of 1-Methyl-1H-imidazol-5-yl isocyanate, a chemical compound requiring stringent safety protocols. The following procedures are based on established guidelines for handling isocyanates, a class of highly reactive compounds. Researchers, scientists, and professionals in drug development must adhere to these protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the final and a critical line of defense against exposure to isocyanates.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Receiving and Storage | - Safety glasses with side shields- Nitrile or butyl rubber gloves |
| Weighing and Dispensing (in a fume hood) | - Full-face respirator with organic vapor cartridges[3][4]- Chemical-resistant gloves (nitrile, neoprene, or butyl rubber)[3]- Chemical splash goggles[3][5]- Lab coat or chemical-resistant apron |
| Conducting Reactions (in a fume hood) | - Full-face respirator with organic vapor cartridges or a supplied-air respirator[6]- Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles- Lab coat or chemical-resistant suit |
| Handling Spills | - Supplied-air respirator- Heavy-duty chemical-resistant gloves- Chemical-resistant suit and boots |
Emergency Procedures
Immediate and appropriate response to emergencies such as spills or personal exposure is critical to minimizing harm.
In the event of a spill, a clear and systematic approach is necessary to ensure the safety of all personnel and to effectively decontaminate the affected area.
Caption: Workflow for handling a chemical spill.
Should an individual be exposed to this compound, the following steps must be taken immediately to mitigate health risks.
Caption: Emergency response for personal exposure.
Operational and Disposal Plans
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and amines.[7] The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[8] Ensure that an emergency shower and eyewash station are readily accessible.[9] Use the smallest amount of the chemical necessary for the experiment.[8]
Disposal Plan: All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[8] Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Decontamination of empty containers is recommended before disposal.
First-Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation develops.[8]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
References
- 1. Control measures guide - Canada.ca [canada.ca]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. compositesone.com [compositesone.com]
- 4. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 5. lakeland.com [lakeland.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. media.novol.com [media.novol.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. actsafe.ca [actsafe.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
